Product packaging for (S)-Butyl 2-aminopropanoate(Cat. No.:CAS No. 2885-02-1)

(S)-Butyl 2-aminopropanoate

Cat. No.: B1283157
CAS No.: 2885-02-1
M. Wt: 145.2 g/mol
InChI Key: RJJXSCQQRYCPLW-LURJTMIESA-N
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Description

(S)-Butyl 2-aminopropanoate is a useful research compound. Its molecular formula is C7H15NO2 and its molecular weight is 145.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B1283157 (S)-Butyl 2-aminopropanoate CAS No. 2885-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl (2S)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5,8H2,1-2H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJXSCQQRYCPLW-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20549380
Record name Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2885-02-1
Record name Butyl L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20549380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (S)-Butyl 2-aminopropanoate, a key chiral building block in modern drug discovery and development.

Core Data Summary

This compound, also known as L-alanine butyl ester, is a chiral compound widely utilized in the synthesis of complex pharmaceutical molecules. Its defined stereochemistry is crucial for the efficacy and safety of the final drug product.

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 2885-02-1[1]
Molecular Formula C₇H₁₅NO₂[2]
Molecular Weight 145.20 g/mol [2]
MDL Number MFCD12796122[2]
SMILES Code C--INVALID-LINK--C(OCCCC)=O

Physicochemical and Safety Data

Table 2: Physical and Safety Properties

PropertyValue/Information
Boiling Point Data not available.
Density Data not available.
Solubility Data not available.
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C[1].
Hazard Statements H319 (Causes serious eye irritation)
Precautionary Statements P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

Role in Asymmetric Synthesis and Drug Development

This compound serves as a valuable chiral building block in the synthesis of active pharmaceutical ingredients (APIs). The incorporation of this moiety can significantly influence the pharmacological profile of a drug candidate. Its ester functionality allows for straightforward manipulation in multi-step organic syntheses, making it a versatile component in the construction of alpha-amino acids and their derivatives.

The primary application of this compound is in the development of drugs targeting the central nervous system and cardiovascular diseases. Its use can enhance the metabolic stability and absorption of the final drug molecule, thereby improving its therapeutic index. Furthermore, it is employed in asymmetric synthesis to introduce chirality, which is critical for the selectivity and potency of drug molecules.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of L-alanine with butanol. A general and effective method involves the use of chlorosulphonic acid as a catalyst. This procedure offers the advantage of high yields and the ability to be carried out at high concentrations of the amino acid in the alcohol.

General Procedure for Esterification:

  • Reaction Setup: A suspension or solution of L-alanine (e.g., 30 wt.%) in butanol is prepared in a reaction vessel equipped with a stirrer and a means for temperature control. The mixture is cooled in an ice bath to 0-5°C under a continuous stream of nitrogen.

  • Catalyst Addition: Chlorosulphonic acid (approximately 1.1 equivalents) is added dropwise to the cooled mixture.

  • Reaction Conditions: After the addition of the catalyst, the ice bath is removed, and the reaction mixture is brought to the desired temperature, typically between 50°C and 120°C. The reaction is monitored for completion.

  • Work-up: Upon completion, the reaction mixture is worked up to isolate the free ester. This may involve neutralization and extraction. For instance, the mixture can be concentrated, the residue dissolved in water, cooled, and neutralized with an aqueous base (e.g., 5N NaOH) to a pH of 10-11, leading to the crystallization of the free ester.

  • Purification: The crude product is then collected by filtration, washed, and can be further purified if necessary.

It is important to note that while this is a general procedure, specific reaction times and temperatures may need to be optimized for the synthesis of this compound.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound via acid-catalyzed esterification.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product L-Alanine L-Alanine Esterification Esterification L-Alanine->Esterification Butanol Butanol Butanol->Esterification Chlorosulphonic_Acid Chlorosulphonic Acid Chlorosulphonic_Acid->Esterification Workup Work-up & Purification Esterification->Workup S_Butyl_2_aminopropanoate This compound Workup->S_Butyl_2_aminopropanoate

Caption: Synthesis workflow for this compound.

Signaling Pathways

As this compound is a chiral building block and not a pharmacologically active agent itself, there are no specific signaling pathways directly associated with this molecule. Its significance lies in its incorporation into larger drug molecules, which in turn are designed to interact with specific biological targets and signaling pathways. The stereochemistry of the final molecule, dictated by the use of chiral building blocks like this compound, is what determines the specific and high-affinity interactions with these biological targets.

The following diagram illustrates the logical relationship of how a chiral building block contributes to the development of a targeted therapy.

G Chiral_Building_Block This compound (Chiral Building Block) Drug_Synthesis Drug Synthesis Chiral_Building_Block->Drug_Synthesis Chiral_Drug_Molecule Chiral Drug Molecule Drug_Synthesis->Chiral_Drug_Molecule Biological_Target Biological Target (e.g., Receptor, Enzyme) Chiral_Drug_Molecule->Biological_Target Signaling_Pathway Modulation of Signaling Pathway Biological_Target->Signaling_Pathway Therapeutic_Effect Therapeutic Effect Signaling_Pathway->Therapeutic_Effect

Caption: Role of a chiral building block in targeted drug therapy.

References

(S)-Butyl 2-aminopropanoate molecular structure visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of (S)-Butyl 2-aminopropanoate, also known as L-Alanine butyl ester. It covers its chemical structure, physicochemical properties, a representative synthetic protocol, and its primary applications in research and development.

Molecular Structure and Chemical Identity

This compound is the ester formed from the natural amino acid L-alanine and butanol. The "(S)" designation refers to the stereochemistry at the alpha-carbon, which is inherited from L-alanine.

The structure consists of a central chiral carbon atom bonded to an amino group (-NH2), a methyl group (-CH3), a hydrogen atom, and a carbonyl group that is part of a butyl ester (-C(=O)O(CH2)3CH3).

The following diagram illustrates the atomic connectivity and stereochemistry of the molecule.

molecular_structure This compound C_alpha C C_carboxyl C C_alpha->C_carboxyl C_methyl CH₃ C_alpha->C_methyl N_amino NH₂ C_alpha->N_amino H_alpha H C_alpha->H_alpha O_double O C_carboxyl->O_double O_ester O C_carboxyl->O_ester C1_butyl CH₂ O_ester->C1_butyl C2_butyl CH₂ C1_butyl->C2_butyl C3_butyl CH₂ C2_butyl->C3_butyl C4_butyl CH₃ C3_butyl->C4_butyl

Figure 1. 2D graph-based representation of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its common hydrochloride salt are summarized below. These properties are crucial for experimental design, including reaction setup, purification, and analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem[1][2]
Molecular Weight 145.20 g/mol PubChem[1][2]
CAS Number 2885-02-1Santa Cruz Biotechnology[3]
SMILES CCCCOC(=O)--INVALID-LINK--NBLD Pharm[4]
HCl Salt MW 181.66 g/mol BLD Pharm[5]
HCl Salt CAS 81305-85-3BLD Pharm[5]
Storage Temperature 2-8°C, Inert AtmosphereMySkinRecipes, BLD Pharm[4][6]

Note: Spectroscopic data such as 1H NMR, 13C NMR, and MS are available through specialized databases like ChemicalBook for detailed structural confirmation.[7]

Experimental Protocols

This compound is typically synthesized via Fischer esterification of L-alanine with butanol, catalyzed by a strong acid. The resulting ester is often isolated as its hydrochloride salt to improve stability and handling.

This protocol is a generalized procedure based on standard methods for amino acid esterification.

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-alanine (1.0 eq) and n-butanol (10-20 eq, serving as both reactant and solvent).

  • Acid Catalysis : Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂, 1.2 eq) or bubble anhydrous hydrogen chloride (HCl) gas through the mixture until saturation. This in-situ generation of the acid catalyst is a common and effective method.

  • Reaction : Heat the mixture to reflux (approx. 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting L-alanine is consumed.

  • Work-up : Cool the reaction mixture to room temperature. Evaporate the excess butanol and volatile reagents under reduced pressure.

  • Isolation : The crude product, this compound hydrochloride, is often a viscous oil or a solid. It can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a white crystalline solid.

  • Neutralization (Optional) : To obtain the free base, the hydrochloride salt can be dissolved in water and neutralized with a base like sodium bicarbonate or triethylamine, followed by extraction with an organic solvent (e.g., ethyl acetate) and subsequent drying and evaporation.[8]

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_freebase Optional: Free Base Generation start Combine L-alanine & n-Butanol add_catalyst Add Acid Catalyst (e.g., SOCl₂) start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux evaporation Evaporate Excess Reagents reflux->evaporation purification Recrystallize from Ethanol/Ether evaporation->purification product This compound HCl (Crystalline Solid) purification->product neutralize Neutralize with Base product->neutralize Optional Step extract Extract with Organic Solvent neutralize->extract final_product This compound (Free Base Oil) extract->final_product

Figure 2. General workflow for the synthesis and isolation of this compound.

Core Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial chiral building block and intermediate in organic synthesis.

  • Peptide Synthesis : The ester group protects the carboxylic acid of alanine, allowing its amino group to be coupled with another amino acid. This makes it a fundamental component in the stepwise construction of peptides.[9][10]

  • Chiral Building Block : It is used in asymmetric synthesis to introduce a specific stereocenter into a target molecule. This is vital for producing enantiomerically pure drugs, where often only one enantiomer has the desired therapeutic effect.[6][10]

  • Pharmaceutical Intermediates : The compound is a key starting material for more complex APIs, particularly those used in central nervous system and cardiovascular drugs.[6][9] Its ester functionality can improve the metabolic stability and absorption of the final drug product.[6]

No specific signaling pathways are directly associated with this compound itself; its relevance lies in its role as a precursor to biologically active molecules. Its logical fate in a biological system would be rapid hydrolysis by esterase enzymes back to L-alanine and butanol.

logical_relationships cluster_applications Synthetic Applications cluster_products Resulting Products start This compound peptide Peptide Synthesis start->peptide as protected amino acid asymmetric Asymmetric Synthesis start->asymmetric as chiral pool source api Active Pharmaceutical Ingredients (APIs) peptide->api chiral_mol Complex Chiral Molecules asymmetric->chiral_mol chiral_mol->api

Figure 3. Role of this compound as a synthetic intermediate.

References

Chirality and optical rotation of L-alanine butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the chirality and optical rotation of L-alanine butyl ester would be extensive. Given the available information, this guide will focus on a representative and commercially significant derivative, L-alanine tert-butyl ester hydrochloride , for which robust data is available. This compound serves as a critical building block in peptide synthesis and pharmaceutical development.[1][2]

Chirality is a fundamental property of molecules that exist in two non-superimposable mirror-image forms, known as enantiomers. L-alanine, a naturally occurring amino acid, is a chiral molecule due to the presence of an asymmetric carbon atom (the α-carbon) bonded to four different groups: a hydrogen atom, a carboxyl group, an amino group, and a methyl group. The "L" designation refers to the specific spatial arrangement of these groups. Esterification of the carboxyl group, for instance, to form L-alanine butyl ester, does not alter the chiral center at the α-carbon. Therefore, L-alanine butyl ester remains a chiral molecule.[2]

The inherent chirality of L-alanine and its esters makes them valuable as chiral building blocks in asymmetric synthesis, allowing for the stereoselective creation of complex molecules, which is particularly crucial in drug development where different enantiomers can have vastly different pharmacological effects.[2][3]

Optical Rotation of L-Alanine tert-Butyl Ester Hydrochloride

Optically active compounds have the ability to rotate the plane of plane-polarized light.[4][5] This rotation is measured using a polarimeter and is reported as the observed rotation (α).[6][7] To standardize this measurement, the specific rotation [α] is calculated, which is an intrinsic property of a chiral substance.[5][6]

The specific rotation is defined by the equation:

[α]Tλ = α / (l * c)

where:

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the D-line of a sodium lamp, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the sample tube in decimeters (dm).

  • c is the concentration of the solution in g/mL.[5][8]

For L-alanine tert-butyl ester hydrochloride, the dextrorotatory (+) nature indicates that it rotates the plane of polarized light to the right (clockwise).[7]

Quantitative Data for Optical Rotation

The specific rotation of L-alanine tert-butyl ester hydrochloride has been reported by various sources. A summary of this data is presented in the table below for easy comparison.

ParameterValueReference
Specific Rotation [α]20D +1.4 ± 0.2°[9][10]
+1.5 ± 0.3°[1][2]
+1.0 to +3.0°[11]
Temperature (T) 20°C[1][2][9][10]
Wavelength (λ) D-line of Sodium (589 nm)[1][2][9][10]
Concentration (c) 2% in ethanol (0.02 g/mL)[1][2][9][10]
Solvent Ethanol[1][2][9][10]

Experimental Protocols

Synthesis of L-Alanine tert-Butyl Ester Hydrochloride

The synthesis of L-alanine tert-butyl ester hydrochloride can be achieved through the direct esterification of L-alanine. A common method involves the use of isobutylene in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.[12]

Materials:

  • L-alanine

  • Dioxane or Dichloromethane

  • p-Toluenesulfonic acid (PTSA)

  • Isobutylene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous Hydrogen Chloride (HCl) solution in diethyl ether (e.g., 2 M) or HCl gas

Procedure:

Step 1: Synthesis of L-Alanine tert-Butyl Ester

  • In a pressure vessel, suspend L-alanine (1.0 eq) in dioxane or dichloromethane.

  • Add p-toluenesulfonic acid (e.g., 1.5 eq) to the suspension.

  • Cool the vessel and introduce isobutylene gas under pressure.

  • Seal the vessel and stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC is recommended).

  • After completion, carefully vent the excess isobutylene.

  • Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude L-alanine tert-butyl ester.

  • The crude product can be purified by flash column chromatography on silica gel.[12]

Step 2: Formation of L-Alanine tert-Butyl Ester Hydrochloride

  • Dissolve the purified L-alanine tert-butyl ester in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 2 M solution of HCl in diethyl ether (1.0 eq) to the stirred solution. Alternatively, bubble anhydrous HCl gas through the solution.

  • Continue the addition until precipitation of the hydrochloride salt is complete.

  • Collect the white solid precipitate by filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the product under vacuum to yield L-alanine tert-butyl ester hydrochloride.[12]

Measurement of Optical Rotation

The optical rotation of the synthesized L-alanine tert-butyl ester hydrochloride can be measured using a polarimeter.[8]

Materials and Equipment:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • L-alanine tert-butyl ester hydrochloride

  • Ethanol (spectroscopic grade)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Instrument Preparation: Turn on the polarimeter and the sodium lamp, allowing them to warm up for at least 10 minutes to stabilize.[8]

  • Sample Preparation:

    • Accurately weigh a specific amount of L-alanine tert-butyl ester hydrochloride (e.g., 0.200 g).

    • Transfer the sample to a 10 mL volumetric flask.

    • Dissolve the sample in ethanol and fill the flask to the mark to create a 2% (0.02 g/mL) solution. Ensure the sample is completely dissolved.

  • Blank Measurement:

    • Fill the polarimeter cell with pure ethanol (the solvent).

    • Ensure there are no air bubbles in the light path.

    • Place the cell in the polarimeter and take a reading. This is the blank or zero reading. Set the instrument to zero with the blank.[8]

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared sample solution.

    • Fill the cell with the sample solution, again ensuring no air bubbles are present.

    • Place the cell in the polarimeter and record the observed rotation (α).

    • Record the temperature of the measurement.[8]

  • Calculation of Specific Rotation:

    • Use the recorded observed rotation (α), the known path length of the cell (l, typically 1 dm), and the concentration of the solution (c, in g/mL) to calculate the specific rotation using the formula mentioned previously.[8]

Visualizations

Chirality_of_L_Alanine cluster_L_Alanine L-Alanine C_alpha H H C_alpha->H COOH COOH C_alpha->COOH NH2 H₂N C_alpha->NH2 CH3 CH₃ C_alpha->CH3

Caption: Chiral center of L-alanine.

Synthesis_Workflow Start L-Alanine Esterification Esterification with Isobutylene (Acid Catalyst) Start->Esterification Workup Aqueous Workup and Extraction Esterification->Workup Purification Chromatographic Purification Workup->Purification Salt_Formation Formation of Hydrochloride Salt (Anhydrous HCl) Purification->Salt_Formation Isolation Filtration and Drying Salt_Formation->Isolation End L-Alanine tert-Butyl Ester HCl Isolation->End

Caption: Synthesis workflow for L-alanine tert-butyl ester HCl.

Optical_Rotation_Workflow Start Prepare Sample Solution (Known Concentration) Blank Measure Blank (Pure Solvent) Start->Blank Zero Zero Polarimeter Blank->Zero Sample Measure Sample (Observed Rotation α) Zero->Sample Calculate Calculate Specific Rotation [α] Sample->Calculate End Report [α] with T and λ Calculate->End

Caption: Workflow for measuring optical rotation.

References

Commercial Availability of (S)-Butyl 2-aminopropanoate for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (S)-Butyl 2-aminopropanoate, a key chiral building block in pharmaceutical research and development. This document outlines its procurement, quality control, and application in the synthesis of therapeutic agents, with a focus on Angiotensin-Converting Enzyme (ACE) inhibitors.

Commercial Availability and Supplier Specifications

This compound, also known as (S)-alanine butyl ester, is readily available from a variety of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered as the free base (CAS No: 2885-02-1) or as the hydrochloride salt (CAS No: 81305-85-3) for improved stability and handling. The compound is strictly intended for research use only and not for diagnostic or therapeutic applications.[1]

Key suppliers include AK Scientific, BLD Pharm, Fisher Scientific, and Santa Cruz Biotechnology.[2][3][4] Purity levels generally meet or exceed 95-98%, with higher purities available upon request for more sensitive applications.[4] While specific Certificates of Analysis (CoA) should be requested from the supplier for lot-specific data, representative data for similar amino acid esters indicate that purity is typically assessed by HPLC and NMR spectroscopy.[5][6]

Table 1: Commercial Supplier Data for this compound and its Hydrochloride Salt

SupplierProduct NameCAS NumberPurityAvailable Quantities
AK ScientificButyl 2-aminopropanoate174468-17-8Min. 95%100mg, 250mg, 500mg, 1g
BLD PharmThis compound2885-02-1>98.0% (Typical)Inquire
This compound hydrochloride81305-85-3>98.0% (Typical)Inquire
Fisher ScientificThis compound2885-02-1Inquire1g
Santa Cruz BiotechnologyThis compound2885-02-1InquireInquire

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₅NO₂[7]
Molecular Weight 145.20 g/mol [7]
Appearance Colorless to light-yellow liquid (predicted)
Storage Temperature 2-8°C, under inert atmosphere[2]

Application in Drug Synthesis: ACE Inhibitors

Amino acid esters, including this compound and its analogs, are critical intermediates in the synthesis of a class of cardiovascular drugs known as ACE inhibitors.[8][9][10] These drugs are essential in the management of hypertension and heart failure. A prominent example is the synthesis of Moexipril, where the tert-butyl ester of L-alanine is a key precursor.[11] The alanine ester moiety is incorporated into the final drug structure, highlighting the importance of its stereochemical purity for pharmacological activity.

The following diagram illustrates the role of ACE in the Renin-Angiotensin System (RAS) pathway, which is the target of ACE inhibitors.

RAS_Pathway cluster_enzymes Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I   Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II   Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensin_I ACE ACE ACE->Angiotensin_II ACE_Inhibitor (S)-Alanine Ester-Derived ACE Inhibitor (e.g., Moexipril) ACE_Inhibitor->ACE Inhibits

Figure 1: Role of ACE in the Renin-Angiotensin System and the mechanism of action of ACE inhibitors.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis and quality control of this compound and its analogs.

Synthesis of Amino Acid Esters

A general and widely used method for the synthesis of amino acid esters is the Fischer esterification. The following is an adapted protocol for the synthesis of an L-alanine ester.

Protocol 1: Synthesis of L-Alanine Butyl Ester (Representative)

  • Materials: L-Alanine, n-Butanol, Thionyl Chloride (SOCl₂), Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-alanine in an excess of n-butanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. Caution: This reaction is exothermic and releases HCl gas.

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess butanol under reduced pressure.

    • The crude product can be purified by distillation or by conversion to its hydrochloride salt by dissolving the residue in anhydrous diethyl ether and bubbling dry HCl gas through the solution to precipitate the salt.

    • Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.

Quality Control and Analytical Methods

The purity and identity of this compound are critical for its use in research. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric excess determination, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Protocol 2: HPLC Analysis for Purity and Enantiomeric Excess (General Method)

Due to the lack of a strong chromophore, amino acid esters are often derivatized prior to HPLC analysis to enable UV detection.[12][13]

  • Derivatization Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[12]

  • Derivatization Procedure:

    • Dissolve a small, accurately weighed sample of this compound in a suitable solvent (e.g., acetone).

    • Add a solution of Marfey's reagent and a weak base (e.g., sodium bicarbonate solution).

    • Heat the mixture gently (e.g., 40°C) for a specified time to ensure complete reaction.

    • Quench the reaction by adding a weak acid (e.g., HCl).

    • Dilute the resulting solution with the mobile phase for HPLC injection.

  • HPLC Conditions:

    • Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A gradient of aqueous buffer (e.g., 0.1% Trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.[12]

    • Analysis: The derivatization with a chiral reagent like FDAA will produce diastereomers that can be separated on an achiral column. The ratio of the peak areas will determine the enantiomeric purity.

Protocol 3: ¹H NMR Spectroscopy for Structural Confirmation

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • ¹H NMR Predicted Chemical Shifts (CDCl₃):

    • ~4.1 ppm (quartet): The alpha-proton (CH) of the alanine moiety, split by the adjacent methyl group.

    • ~4.0 ppm (triplet): The two protons of the -OCH₂- group of the butyl ester, split by the adjacent CH₂ group.

    • ~1.6 ppm (multiplet): The two protons of the -OCH₂CH₂ - group of the butyl ester.

    • ~1.4 ppm (multiplet): The two protons of the -CH₂CH₂ CH₃ group of the butyl ester.

    • ~1.3 ppm (doublet): The three protons of the methyl group (CH₃) of the alanine moiety, split by the alpha-proton.

    • ~0.9 ppm (triplet): The three protons of the terminal methyl group (CH₃) of the butyl ester, split by the adjacent CH₂ group.

    • A broad singlet for the amine (NH₂) protons.

The following diagram illustrates a typical quality control workflow for this compound upon receipt from a supplier.

QC_Workflow Start Receive (S)-Butyl 2-aminopropanoate Documentation Review Certificate of Analysis and Safety Data Sheet Start->Documentation Visual Visual Inspection (Appearance, Volume) Documentation->Visual QC_Testing Perform Quality Control Testing Visual->QC_Testing NMR ¹H NMR for Structural Confirmation QC_Testing->NMR HPLC HPLC for Purity and Enantiomeric Excess QC_Testing->HPLC Pass Pass NMR->Pass Structure Confirmed Fail Fail NMR->Fail Structure Incorrect HPLC->Pass Purity ≥ Specification HPLC->Fail Purity < Specification Release Release for Research Use Pass->Release Quarantine Quarantine and Contact Supplier Fail->Quarantine

References

(S)-Butyl 2-aminopropanoate safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Data for (S)-Butyl 2-aminopropanoate

This technical guide provides a comprehensive overview of the safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) and chemical information sources.

Chemical Identification

This compound is a chiral building block used in the synthesis of pharmaceuticals.[1] It is the butyl ester of the naturally occurring amino acid L-alanine.

IdentifierValueReference
Chemical Name This compound[2]
Synonyms Butyl (S)-2-Aminopropanoate, butyl alaninate[3]
CAS Number 2885-02-1[2][4][5]
Molecular Formula C₇H₁₅NO₂[2][4][5][6]
Molecular Weight 145.20 g/mol [2][4][5][6]

Physical and Chemical Properties

Limited data is available for the specific physical and chemical properties of this compound. The table below summarizes the available information.

PropertyValueReference
Molecular Weight 145.20 g/mol [2][6]
Storage Temperature 2-8°C[2]

Hazards Identification

This compound is classified as a hazardous substance. The following hazard and precautionary statements are based on the Globally Harmonized System (GHS).

CategoryInformationReference
GHS Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[3]

A related compound, this compound hydrochloride (CAS 81305-85-3), shares similar hazard classifications.[7]

Toxicological Information

Detailed toxicological studies for this compound are not available in the provided search results. The hazard statements indicate that the primary toxicological concerns are irritation to the skin, eyes, and respiratory system.[3] No information was found regarding acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, or reproductive toxicity.

First-Aid Measures

In case of exposure, immediate action is crucial. The following protocols are recommended.[3][8] Always consult a physician and show them the Safety Data Sheet.[3]

FirstAid exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion move Move to fresh air. If not breathing, give artificial respiration. inhalation->move flush_skin Immediately flush skin with running water for at least 15 minutes. Remove contaminated clothing. skin->flush_skin flush_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. eye->flush_eye rinse_mouth Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. ingestion->rinse_mouth medical Seek Immediate Medical Attention move->medical flush_skin->medical flush_eye->medical rinse_mouth->medical

Caption: First-aid procedures for exposure.

Experimental Protocols: First-Aid

Detailed experimental protocols for toxicological studies are not available in the reviewed SDS literature. However, the first-aid procedures themselves constitute a critical response protocol.

  • Inhalation: If a person breathes in large amounts of the chemical, they should be moved to fresh air immediately.[3][9] If breathing has stopped, artificial respiration should be performed.[3][9] Medical attention should be sought as soon as possible.[3][9]

  • Skin Contact: Contaminated clothing should be removed promptly, and the affected skin area should be immediately flushed with plenty of soap and water for at least 15 minutes.[3][9] If skin irritation occurs, medical advice should be sought.[3]

  • Eye Contact: Eyes should be immediately flushed with running water for at least 15 minutes, holding the eyelids open.[3] Contact lenses should be removed if present and easy to do so.[3] Medical attention is required if eye irritation persists.[3]

  • Ingestion: Vomiting should not be induced without medical advice.[3] The mouth should be rinsed with water, and medical aid should be obtained immediately.[3]

Fire-Fighting Measures

While specific data for this compound is limited, general procedures for related chemicals can be applied.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[8]

  • Specific Hazards: Thermal decomposition may lead to the release of irritating gases and toxic fumes, such as carbon monoxide, carbon dioxide, and nitrogen oxides.[10][11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][12]

Accidental Release Measures

In the event of a spill, proper containment and cleanup are essential to prevent exposure and environmental contamination.

SpillResponse spill Spill Occurs ventilate Ensure Adequate Ventilation spill->ventilate ppe Wear Personal Protective Equipment (PPE) (Gloves, Goggles, Respirator) ventilate->ppe contain Soak up with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Collect into suitable, closed containers for disposal contain->collect dispose Dispose of contents/container to an approved waste disposal plant collect->dispose

Caption: Workflow for accidental release response.

Experimental Protocols: Accidental Release

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[3] Ensure adequate ventilation.[3] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[3]

  • Environmental Precautions: Prevent the substance from entering drains.

  • Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite).[10][13] Collect the material into a suitable, closed container for disposal at an approved waste disposal plant.[3][13]

Handling and Storage

Proper handling and storage are critical to ensure safety and maintain the chemical's integrity.

HandlingStorage start Handling & Storage Protocol handling Safe Handling start->handling storage Safe Storage start->storage handle_ppe Wear PPE (Gloves, Eye Protection) handling->handle_ppe handle_vent Use only in a well-ventilated area handling->handle_vent handle_avoid Avoid contact with skin and eyes. Avoid breathing fumes. handling->handle_avoid handle_wash Wash hands thoroughly after handling handling->handle_wash store_container Keep container tightly closed storage->store_container store_location Store in a cool, well-ventilated place storage->store_location store_conditions Keep in dark place, inert atmosphere, 2-8°C storage->store_conditions store_lock Store locked up storage->store_lock

Caption: Logic for safe handling and storage.
  • Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Use only with adequate ventilation and avoid breathing fumes.[3] Wear suitable protective clothing, gloves, and eye/face protection.[3]

  • Conditions for Safe Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[2] The recommended storage temperature is between 2-8°C.[2] Keep the container tightly closed and store in a locked-up area.[2][3]

Exposure Controls and Personal Protection

  • Engineering Controls: Use only outdoors or in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[12]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[3][12]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[12]

Stability and Reactivity

  • Chemical Stability: No information is available, but related compounds are stable under normal temperatures and pressures.[12]

  • Conditions to Avoid: Incompatible products, excess heat, and sources of ignition.[13][14]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[13]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[11][13]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3] The material should be sent to an approved waste disposal plant.[3] Do not empty into drains.[8]

References

Solubility Profile of (S)-Butyl 2-aminopropanoate in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility of (S)-Butyl 2-aminopropanoate, a chiral amino acid ester of significant interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this document leverages data from a closely related structural analog, Ethyl butylacetylaminopropionate (IR3535), and established principles of amino acid ester chemistry to provide a comprehensive solubility profile. This guide includes tabulated solubility data for the analog in various common organic solvents, detailed experimental protocols for solubility determination, and visual diagrams to illustrate key concepts and workflows, adhering to the specified technical requirements for researchers and drug development professionals.

Introduction

This compound is a chiral building block with potential applications in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter for reaction optimization, purification, and formulation development. Amino acid esters, in general, exhibit improved solubility in organic solvents compared to their parent amino acids due to the masking of the polar carboxyl group.[1][2] This guide aims to provide a detailed understanding of the expected solubility behavior of this compound.

Estimated Solubility of this compound

Quantitative Solubility Data of a Structural Analog

The following table summarizes the solubility of Ethyl butylacetylaminopropionate (IR3535) in common organic solvents. This data is presented as a qualitative guide to the expected solubility of this compound.

Solvent ClassSolventSolubility of Ethyl butylacetylaminopropionate (g/L)Reference
Alcohols Methanol865[3]
Ketones Acetone>1000[3]
Esters Ethyl Acetate>1000[3]
Ethers --
Hydrocarbons n-Heptane>1000[3]
Halogenated Dichloromethane>1000[3]
Aromatics p-Xylene>1000[3]

Note: The data presented is for Ethyl butylacetylaminopropionate and should be considered as an approximation for this compound. The free amino group in this compound may lead to different solubility values, particularly in protic solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development. The following are detailed methodologies commonly employed for measuring the solubility of compounds like amino acid esters.

Gravimetric Method (Shake-Flask)

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[4]

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Analysis: Evaporate the solvent from the filtered solution under reduced pressure or a stream of inert gas.

  • Quantification: Weigh the remaining solid residue. The solubility is then calculated as the mass of the dissolved solute per volume of solvent (e.g., g/L or mg/mL).

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.[5][6]

Protocol:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Equilibration: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: After equilibration, filter the supernatant. Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

  • Analysis: Inject the diluted sample into the HPLC system.

  • Quantification: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying the concentration by the dilution factor. A chiral stationary phase may be necessary to confirm the enantiomeric purity of the dissolved substance.[5][7]

Visualization of Experimental Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationships influencing the solubility of amino acid esters.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature A->B C Centrifuge or allow to settle B->C D Filter supernatant C->D E Gravimetric: Evaporate solvent & weigh D->E Gravimetric F HPLC: Dilute & inject D->F Instrumental G Solubility Data E->G F->G

Caption: Workflow for determining solubility via gravimetric or HPLC methods.

logical_relationships Factors Influencing Amino Acid Ester Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions Solute Molecular Structure - Butyl Ester Group - Amino Group - Chirality Polarity Polarity & H-Bonding Solute->Polarity Solubility Solubility Polarity->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Solvent Solvent Type - Polarity - Protic/Aprotic - Dielectric Constant Solvent->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors affecting the solubility of amino acid esters.

Conclusion

The solubility of this compound in common organic solvents is a critical consideration for its application in research and development. While direct quantitative data is sparse, the information from the structural analog Ethyl butylacetylaminopropionate suggests high solubility in a range of common organic solvents including alcohols, ketones, esters, and hydrocarbons. For precise quantification, the detailed experimental protocols provided in this guide, such as the shake-flask gravimetric method and HPLC analysis, are recommended. The provided diagrams offer a clear visual representation of the experimental workflow and the interplay of factors governing solubility. This technical guide serves as a valuable resource for scientists and professionals working with this and similar chiral amino acid esters.

References

(S)-Butyl 2-aminopropanoate: A Chiral Cornerstone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Butyl 2-aminopropanoate , a chiral building block derived from the naturally occurring amino acid L-alanine, has emerged as a valuable and versatile tool for researchers, scientists, and drug development professionals. Its inherent chirality and ester functionality make it a strategic starting material and intermediate in the asymmetric synthesis of complex organic molecules, particularly in the pharmaceutical industry. This in-depth technical guide explores the synthesis, properties, and diverse applications of this compound, providing detailed experimental protocols and quantitative data to support its use in the laboratory.

Core Properties and Synthesis

This compound is a colorless liquid with the chemical formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol . Its structure features a stereocenter at the alpha-carbon, rendering it optically active. The butyl ester group provides advantageous solubility in organic solvents and serves as a convenient handle for subsequent chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 2885-02-1
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Appearance Colorless liquid
Boiling Point Not readily available
Solubility Soluble in most organic solvents

The most common and direct method for the synthesis of this compound is the Fischer esterification of L-alanine with n-butanol in the presence of an acid catalyst, such as sulfuric acid or chlorosulfonic acid. This reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol: Fischer Esterification of L-Alanine

Materials:

  • L-Alanine

  • n-Butanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Chlorosulfonic Acid (ClSO₃H)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • A suspension of L-alanine (1.0 equivalent) in n-butanol (used in excess, can also serve as the solvent) and toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Concentrated sulfuric acid or chlorosulfonic acid (catalytic amount, e.g., 0.1-0.2 equivalents) is carefully added to the stirred suspension.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the excess n-butanol and toluene are removed under reduced pressure.

  • The residue is dissolved in dichloromethane or diethyl ether and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford crude this compound.

  • The crude product can be purified by vacuum distillation to yield the pure ester.

Expected Yield: While specific yields can vary, Fischer esterifications of amino acids generally proceed in good to excellent yields, often exceeding 80%.

Spectroscopic Characterization

The structure of this compound can be confirmed by standard spectroscopic techniques.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR (CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
~4.1Triplet2H-O-CH ₂-CH₂-CH₂-CH₃
~3.5Quartet1H-CH (NH₂)-
~1.6Multiplet2H-O-CH₂-CH ₂-CH₂-CH₃
~1.5Singlet (broad)2H-NH
~1.4Multiplet2H-O-CH₂-CH₂-CH ₂-CH₃
~1.3Doublet3H-CH(NH₂)-CH
~0.9Triplet3H-O-CH₂-CH₂-CH₂-CH
¹³C NMR (CDCl₃) Predicted δ (ppm) Assignment
~175C =O
~65-O-C H₂-
~50-C H(NH₂)-
~31-O-CH₂-C H₂-
~19-O-CH₂-CH₂-C H₂-
~19-CH(NH₂)-C H₃
~14-CH₂-C H₃

Note: These are predicted chemical shifts based on typical values for similar functional groups. Actual experimental values may vary slightly.

Applications in Organic Synthesis

This compound serves as a versatile chiral building block in a variety of synthetic applications, leveraging its stereocenter and reactive amino and ester functionalities.

Synthesis of Pharmaceutical Ingredients

A prominent application of this compound is in the synthesis of antiviral drugs. For instance, it is a key fragment in the synthesis of Remdesivir , a broad-spectrum antiviral medication. In the synthesis of Remdesivir, the amino group of this compound is coupled with a phosphoramidate moiety, which is then attached to the nucleoside core. The chirality of the aminopropanoate fragment is crucial for the biological activity of the final drug molecule.

Similarly, derivatives of (S)-2-aminopropanoic acid are utilized in the synthesis of other antiviral agents like Sofosbuvir , a cornerstone in the treatment of Hepatitis C. While the isopropyl ester is more commonly cited, the underlying principle of using a chiral amino acid ester as a building block for the phosphoramidate prodrug moiety is the same.

Remdesivir_Synthesis_Fragment S_Butyl_Aminopropanoate This compound Coupling Coupling Reaction S_Butyl_Aminopropanoate->Coupling Phosphoramidate_Moiety Phosphoramidate Moiety Phosphoramidate_Moiety->Coupling Remdesivir_Fragment Chiral Phosphoramidate Fragment Coupling->Remdesivir_Fragment Final_Coupling Final Coupling Remdesivir_Fragment->Final_Coupling Nucleoside_Core Nucleoside Core Nucleoside_Core->Final_Coupling Remdesivir Remdesivir Final_Coupling->Remdesivir

Fragment assembly in Remdesivir synthesis.
Peptide Synthesis

This compound can be used as a C-terminally protected amino acid in solution-phase peptide synthesis. The butyl ester group provides protection for the carboxylic acid, allowing for the selective formation of a peptide bond at the N-terminus.

Materials:

  • This compound

  • N-Boc-L-Phenylalanine (or other N-protected amino acid)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-L-Phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM and add TEA or DIPEA (1.1 eq).

  • Add the solution of this compound to the activated N-Boc-L-Phenylalanine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct (if DCC is used).

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting dipeptide by flash column chromatography.

Table 3: Representative Data for Dipeptide Synthesis

N-Protected Amino AcidCoupling AgentBaseSolventYield (%)
Boc-L-Phe-OHDCC/HOBtTEADCM~85-95
Z-L-Val-OHEDC/HOBtDIPEADCM~80-90
Asymmetric Synthesis of β-Amino Acids and β-Lactams

This compound can be utilized as a chiral auxiliary in the synthesis of more complex chiral molecules. For instance, the enolate derived from an N-acylated derivative of this compound can undergo diastereoselective alkylation or addition reactions. The resulting product can then be further manipulated, and the chiral auxiliary can be cleaved to yield enantiomerically enriched products such as β-amino acids or β-lactams, which are important structural motifs in many biologically active compounds.

Chiral_Auxiliary_Workflow Start This compound N_Acylation N-Acylation Start->N_Acylation Chiral_Substrate N-Acyl-(S)-Butyl 2-aminopropanoate N_Acylation->Chiral_Substrate Enolate_Formation Enolate Formation (e.g., with LDA) Chiral_Substrate->Enolate_Formation Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol) Enolate_Formation->Diastereoselective_Reaction Intermediate Diastereomerically Enriched Product Diastereoselective_Reaction->Intermediate Cleavage Cleavage of Auxiliary Intermediate->Cleavage Final_Product Enantiomerically Enriched β-Amino Acid or β-Lactam Cleavage->Final_Product

Workflow for use as a chiral auxiliary.

Conclusion

This compound is a readily accessible and highly valuable chiral building block in organic synthesis. Its utility spans from the construction of complex active pharmaceutical ingredients to its role in peptide synthesis and as a chiral auxiliary. The straightforward synthesis and versatile reactivity of this compound, coupled with the critical importance of stereochemistry in modern drug design, ensure its continued and widespread application in both academic and industrial research settings. The experimental protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in the synthesis of novel and important organic molecules.

Spectroscopic Profile of L-Alanine Butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for L-alanine butyl ester, a valuable amino acid derivative used in various scientific and pharmaceutical applications. This document presents a compilation of mass spectrometry data, along with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided to facilitate replication and further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for L-alanine butyl ester.

Table 1: Mass Spectrometry Data
ParameterValueSource
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
Mass Spectrum (ESI-MS)
m/z of [M+H]⁺146.1176[1]
Predicted Fragmentation
m/z 102Loss of butene (C₄H₈)
m/z 88Loss of butoxy group (C₄H₉O)
m/z 74McLafferty rearrangement
m/z 44[CH₃CH=NH₂]⁺
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.10t, J = 6.8 Hz2H-O-CH₂ -CH₂-CH₂-CH₃
~3.65q, J = 7.2 Hz1H-CH(NH₂ )-CH₃
~1.65br s2H-NH₂
~1.60sextet, J = 7.2 Hz2H-O-CH₂-CH₂ -CH₂-CH₃
~1.38sextet, J = 7.4 Hz2H-O-CH₂-CH₂-CH₂ -CH₃
~1.30d, J = 7.2 Hz3H-CH(NH₂)-CH₃
~0.92t, J = 7.4 Hz3H-O-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~175C =O (Ester carbonyl)
~65-O-CH₂ -CH₂-CH₂-CH₃
~50-CH (NH₂)-CH₃
~31-O-CH₂-CH₂ -CH₂-CH₃
~19-O-CH₂-CH₂-CH₂ -CH₃
~18-CH(NH₂)-CH₃
~14-O-CH₂-CH₂-CH₂-CH₃

Note: Chemical shifts are predicted based on the analysis of similar amino acid esters and established ¹³C NMR correlation tables.

Table 4: Predicted Infrared (IR) Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-3400MediumN-H stretch (primary amine)
2870-2960StrongC-H stretch (aliphatic)
~1735StrongC=O stretch (ester carbonyl)
1550-1650MediumN-H bend (primary amine)
1150-1250StrongC-O stretch (ester)

Note: These are predicted absorption ranges based on typical values for the functional groups present in L-alanine butyl ester.[2][3][4]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of L-alanine butyl ester into a clean, dry NMR tube.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Cap the tube and gently invert it several times to ensure the sample is fully dissolved.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: ~12 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: ~220 ppm.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum.

  • Identify the chemical shifts of the peaks in both spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

  • Ensure the ATR crystal is clean.

  • Acquire a background spectrum.

  • Place a small amount of L-alanine butyl ester directly onto the ATR crystal.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

Sample Preparation:

  • Prepare a stock solution of L-alanine butyl ester in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture such as 50:50 acetonitrile:water containing 0.1% formic acid to facilitate protonation.[5]

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizer Gas (N₂): Adjusted to produce a stable spray.

  • Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.

  • Mass Range: Scan a relevant m/z range (e.g., 50-300 amu).

  • Fragmentation (MS/MS): If fragmentation data is desired, select the precursor ion ([M+H]⁺ at m/z 146.1) and apply collision-induced dissociation (CID) with varying collision energies.

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of L-alanine butyl ester.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample L-Alanine Butyl Ester NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Analysis of L-alanine butyl ester.

References

Thermodynamic properties of alpha-amino acid esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Alpha-Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of alpha-amino acid esters, compounds of significant interest in pharmaceutical sciences, particularly in the design of prodrugs. Understanding these properties is critical for predicting the stability, solubility, and bioavailability of new therapeutic agents. This document details key thermodynamic parameters, outlines the experimental protocols for their determination, and presents relevant data in a structured format for ease of comparison.

Introduction to Alpha-Amino Acid Esters

Alpha-amino acid esters are derivatives of amino acids where the carboxylic acid group has been converted into an ester. This modification is a cornerstone of prodrug strategy, designed to enhance the physicochemical properties of a parent drug. By masking the polar carboxyl group, esterification can increase a drug's lipophilicity, thereby improving its absorption and transport across biological membranes. The therapeutic efficacy of such prodrugs depends on a delicate thermodynamic balance: the ester must be stable enough for formulation and storage, yet labile enough to undergo hydrolysis in vivo to release the active pharmaceutical ingredient.

Core Thermodynamic Properties

The fundamental thermodynamic properties—enthalpy, entropy, and Gibbs free energy—govern the stability and reactivity of alpha-amino acid esters. While extensive data exists for the parent α-amino acids, direct thermodynamic data for their ester derivatives is less consolidated. The data for amino acids, however, provides a critical baseline for understanding their ester counterparts.

Enthalpy of Formation (ΔfH°)

Table 1: Experimental and Calculated Standard Enthalpies of Formation (ΔfH°) of Representative L-α-Amino Acids

Amino Acid -ΔfH° (s) exp. / kJ·mol⁻¹ -ΔfH° (g) exp. / kJ·mol⁻¹
Glycine 527.5 390.5
Alanine 563.6 429.3
Valine 617.1 480.7
Leucine 643.5 500.0
Isoleucine 638.1 496.2
Proline 514.6 405.0
Phenylalanine 565.7 420.1
Tryptophan 506.7 351.0
Serine 723.8 545.2
Threonine 748.1 589.5

Source: Critically examined data from various studies, primarily using combustion calorimetry.

Esterification of the carboxyl group generally leads to a less negative enthalpy of formation compared to the parent zwitterionic amino acid in its solid state, reflecting the replacement of strong ionic interactions with weaker dipole-dipole forces.

Gibbs Free Energy (ΔG) and Entropy (S)

Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a process. For amino acid esters, the Gibbs free energy of hydrolysis is a critical parameter in prodrug design, indicating the likelihood of conversion to the active drug under physiological conditions. Entropy, a measure of disorder, also plays a role, particularly in complex formation and solvation processes. For instance, in the formation of host-guest complexes (e.g., with cyclodextrins), the entropy change can be a significant driving force.

Vapor Pressure and Enthalpy of Sublimation

Vapor pressure is a measure of a substance's volatility and is crucial for purification, formulation, and stability studies. It is determined experimentally using techniques like the Knudsen effusion method. The enthalpy of sublimation, derived from vapor pressure measurements at different temperatures, quantifies the energy required to transition a substance from the solid to the gas phase and provides insight into the strength of intermolecular forces.

Table 2: Thermodynamic Properties of Sublimation for Select α-Amino Acids

Amino Acid Temperature Range (K) ΔH°sub (kJ·mol⁻¹) ΔS°sub (J·mol⁻¹K⁻¹)
Glycine 411 - 426 136.4 ± 1.3 224.7 ± 2.4
L-Alanine 418 - 451 134.3 ± 2.1 211.3 ± 4.2
L-Valine 413 - 445 133.5 ± 2.1 202.9 ± 4.2
L-Leucine 411 - 441 143.5 ± 1.7 228.4 ± 4.2

Source: Data obtained via the Knudsen effusion method.

Alpha-amino acid esters are significantly more volatile than their parent amino acids due to the absence of the zwitterionic structure, which drastically reduces the strong intermolecular electrostatic forces present in crystalline amino acids.

Thermodynamics of Hydrolysis in Prodrug Activation

The primary function of an amino acid ester prodrug is to release the active drug through hydrolysis. The rate and extent of this reaction are governed by thermodynamic and kinetic factors. The hydrolysis of these esters is a complex process that can be influenced by pH and the presence of enzymes (esterases).

Table 3: Hydrolysis Half-life (t₁/₂) of Camptothecin (CPT) α-Amino Acid Ester Prodrugs at 37°C

Prodrug (CPT-Ester of) t₁/₂ at pH 6.6 (hours) t₁/₂ at pH 7.0 (hours) t₁/₂ at pH 7.4 (hours)
Glycine 1.8 1.1 0.6
Alanine 5.4 3.3 1.7
Aminobutyric acid 11.2 6.8 3.6
Norvaline 19.3 11.1 5.8

Source: Hydrolysis studies monitored by HPLC.

The data shows that the stability of the ester bond is influenced by the steric bulk of the amino acid side chain, a key consideration in tuning the release rate of the active drug.

G cluster_prodrug Prodrug State (Systemic Circulation) cluster_target Target Tissue Prodrug α-Amino Acid Ester Prodrug (Thermodynamically Meta-Stable) Hydrolysis Enzymatic or Chemical Hydrolysis (ΔG < 0) Prodrug->Hydrolysis Spontaneous Process ActiveDrug Active Drug Hydrolysis->ActiveDrug AminoAcid Amino Acid Hydrolysis->AminoAcid Effect Therapeutic Effect ActiveDrug->Effect

Caption: Logical workflow of α-amino acid ester prodrug activation.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires precise experimental techniques. The following section details the methodologies for several key experiments.

Solution and Isoperibol Calorimetry

This technique is used to measure the enthalpy of solution (ΔHsoln) and the heat effects of interactions in the solid state. The experiment involves measuring the temperature change upon dissolving a known quantity of the substance in a solvent within a highly insulated vessel (calorimeter).

G cluster_prep Preparation cluster_exp Measurement cluster_analysis Analysis A Weigh Sample and Solvent C Equilibrate System to T_initial A->C B Calibrate Calorimeter B->C D Mix Sample and Solvent C->D E Record Temperature Change (ΔT) over Time D->E F Calculate Heat of Reaction (q) q = C_cal * ΔT E->F G Calculate Molar Enthalpy ΔH = q / moles F->G

Caption: Experimental workflow for solution calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine melting temperature (Tfus) and enthalpy of fusion (ΔfusH). For compounds that decompose before melting, fast scanning calorimetry (FSC) can be employed.

Knudsen Effusion Mass Spectrometry

This method is used to determine the vapor pressure of low-volatility solids. A sample is heated in a Knudsen cell (a container with a small orifice) under high vacuum. The rate of mass loss due to effusion of the vapor through the orifice is measured, from which the vapor pressure can be calculated using the Hertz-Knudsen equation.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

(S)-Butyl 2-aminopropanoate, the butyl ester of the naturally occurring amino acid L-alanine, is a valuable chiral building block in modern organic synthesis. Chiral amino acid esters are widely utilized as intermediates in the pharmaceutical and agrochemical industries.[1] Their bifunctional nature, possessing both a nucleophilic amino group and a carbonyl group, makes them versatile starting materials for the synthesis of complex, optically active molecules, including peptide derivatives and chiral ligands for asymmetric catalysis.[2][3] The synthesis described herein utilizes the Fischer-Speier esterification, a classic and cost-effective method for producing esters from carboxylic acids and alcohols.[4][5] This direct esterification is catalyzed by a strong acid, typically sulfuric acid or p-toluenesulfonic acid, and is driven to completion by using an excess of the alcohol, which often serves as the solvent.[6][7]

Synthesis Overview

The synthesis of this compound is achieved through the Fischer esterification of L-alanine with n-butanol in the presence of an acid catalyst. The reaction is reversible and is driven towards the product by using an excess of n-butanol and heating the mixture to reflux.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products L_Alanine L-Alanine plus1 + Butanol n-Butanol mid_point Butanol->mid_point Ester This compound plus2 + Water Water mid_point->Ester mid_point->Ester   H₂SO₄ (cat.)   Reflux

Caption: Fischer esterification of L-alanine with n-butanol.

Compound and Reaction Data

The following tables summarize key information for the target compound and typical reaction parameters.

Table 1: Properties of this compound

PropertyValue
CAS Number 2885-02-1[8]
Molecular Formula C₇H₁₅NO₂[9]
Molecular Weight 145.20 g/mol [9]
Appearance Colorless to pale yellow liquid
Storage 2-8°C, inert atmosphere[10]

Table 2: Summary of Synthesis Parameters and Expected Results

ParameterValue / Range
Reactants L-Alanine, n-Butanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Molar Ratio (Alanine:Butanol) ~1:10
Reaction Temperature Reflux (~118 °C)
Reaction Time 4-6 hours
Expected Yield 85-95%
Expected Purity >98% (after distillation)

Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Equipment
  • L-Alanine (≥99%)

  • n-Butanol (Anhydrous, ≥99%)

  • Sulfuric Acid (Concentrated, 98%)

  • Sodium Bicarbonate (NaHCO₃), Saturated Solution

  • Sodium Chloride (NaCl), Saturated Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Short-path distillation apparatus

  • Standard laboratory glassware

Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine (8.91 g, 0.10 mol). Add 100 mL of n-butanol.

  • Catalyst Addition: While stirring the suspension, slowly and carefully add concentrated sulfuric acid (3 mL) dropwise. The mixture will warm up, and the L-alanine will gradually dissolve.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating under reflux with constant stirring for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Cooling and Neutralization: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a separatory funnel containing 100 mL of ice-cold water.

  • Workup: Slowly add a saturated solution of sodium bicarbonate to the separatory funnel in small portions until gas evolution ceases (be cautious of pressure buildup). This step neutralizes the sulfuric acid catalyst. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer (top layer) with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Solvent Removal: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and transfer the filtrate to a round-bottom flask. Remove the excess n-butanol using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain this compound as a colorless liquid.

Characterization

The identity and purity of the final product can be confirmed using the following analytical techniques.

  • ¹H NMR: Expected signals will correspond to the butyl and alaninate protons.[11]

  • ¹³C NMR: Expected signals for the seven distinct carbon atoms.

  • FT-IR: Characteristic peaks for N-H (amine) and C=O (ester) functional groups.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the product's mass.

  • Chiral HPLC: To confirm the enantiomeric purity of the (S)-enantiomer.[1]

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

G A 1. Reactant Mixing L-Alanine + n-Butanol + H₂SO₄ (cat.) in flask B 2. Reaction Heat to reflux (4-6 h) with stirring A->B Heat C 3. Workup Cool, add H₂O, and neutralize with NaHCO₃ B->C Cool D 4. Extraction Separate organic layer, wash with NaHCO₃ & Brine C->D E 5. Drying & Concentration Dry with MgSO₄, remove excess butanol via rotovap D->E F 6. Purification Vacuum Distillation E->F G 7. Analysis NMR, IR, MS, Chiral HPLC F->G H Final Product: This compound F->H

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent. Handle with extreme care.

  • n-Butanol is flammable and an irritant. Avoid sparks and open flames.

  • The neutralization step with sodium bicarbonate produces CO₂ gas, which can cause pressure buildup. Add the solution slowly and vent the separatory funnel frequently.

References

Application Notes and Protocols for Fischer Esterification of α-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fischer esterification is a classic acid-catalyzed reaction used to convert carboxylic acids into esters. For α-amino acids, this reaction is a fundamental tool for protecting the carboxyl group, a crucial step in peptide synthesis and the development of amino acid-based pharmaceuticals. By converting the carboxylic acid to an ester, its nucleophilicity is masked, allowing for selective modification of the amino group. This application note provides detailed protocols for the Fischer esterification of α-amino acids, presents quantitative data on reaction yields, and outlines potential side reactions and purification strategies.

Under acidic conditions, the amino group of the α-amino acid is protonated to form an ammonium salt.[1][2] This prevents the amino group from acting as a nucleophile and undergoing intermolecular side reactions. The carboxylic acid is then esterified by reaction with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[3] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, a large excess of the alcohol is typically used, often serving as the solvent.[4][5][6]

Data Presentation: Reaction Parameters and Yields

The efficiency of the Fischer esterification of α-amino acids is influenced by the specific amino acid, the alcohol used, the catalyst, reaction temperature, and time. The following tables summarize quantitative data from various studies.

Table 1: Fischer Esterification of Various α-Amino Acids with Methanol

α-Amino AcidCatalystReaction ConditionsYield (%)Reference
L-GlycineH₂SO₄Reflux, 8 hours88.9%[7]
L-TyrosineH₂SO₄Thin film, 70°C~40-50%[7][8]
L-PhenylalanineH₂SO₄Thin film, 70°C~40-50%[7][8]
Aspartic AcidHClNot specified64.7 - 81.3%[9]
Glutamic AcidHClNot specified65.0 - 77.5%[9]
VariousTMSClRoom Temperature, 12-24hGood to Excellent[10]

Table 2: Fischer Esterification of L-Leucine with Different Alcohols

AlcoholHeating MethodReaction TimeYield (%)Reference
n-ButanolConventional30 min63.7%[11]
n-ButanolMicrowave10 min100%[11]
EthanolConventional30 min3.9%[11]
EthanolMicrowave10 min35.7%[11]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of α-Amino Acid Methyl Esters using Sulfuric Acid

This protocol is a general method for the esterification of α-amino acids with methanol using sulfuric acid as a catalyst.

Materials:

  • α-Amino acid (1.0 eq)

  • Methanol (Anhydrous, large excess, to serve as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1.2 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Suspend the α-amino acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add concentrated sulfuric acid to the stirred suspension.

  • Remove the ice bath and heat the mixture to reflux. The reaction time will vary depending on the amino acid (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will cause pressure buildup.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amino acid methyl ester.

  • The product can be further purified by distillation or recrystallization (often as the hydrochloride salt).

Protocol 2: Synthesis of L-Leucine n-Butyl Ester via Microwave-Assisted Fischer Esterification

This protocol describes a rapid method for the synthesis of L-leucine n-butyl ester using microwave irradiation.[11]

Materials:

  • L-Leucine (1.0 eq)

  • n-Butanol (large excess, to serve as solvent and reagent)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine L-leucine and a large excess of n-butanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140°C) for a short duration (e.g., 10-30 minutes).[11]

  • After the reaction is complete, cool the vessel to room temperature.

  • The work-up procedure is similar to Protocol 1, involving removal of excess alcohol, extraction with an organic solvent, washing with a basic solution to neutralize the acid, and drying.

Mandatory Visualizations

Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product AminoAcid α-Amino Acid Reflux Heating (Reflux) AminoAcid->Reflux Alcohol Alcohol (Excess) Alcohol->Reflux Catalyst Acid Catalyst (H₂SO₄/HCl) Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction Evaporation->Extraction Washing Washing (aq. NaHCO₃) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Purification (Distillation/Recrystallization) Drying->Purification Ester α-Amino Acid Ester Purification->Ester

Caption: Experimental workflow for Fischer esterification of α-amino acids.

Mechanism of Fischer Esterification of an α-Amino Acid

Fischer_Esterification_Mechanism start α-Amino Acid step1 Protonation of Carbonyl start->step1 + H⁺ alcohol R'-OH h_plus H⁺ water_out H₂O ester_out α-Amino Acid Ester step2 Nucleophilic Attack by Alcohol step1->step2 + R'-OH step3 Proton Transfer step2->step3 step4 Elimination of Water step3->step4 - H₂O step5 Deprotonation step4->step5 step5->ester_out - H⁺

References

Application Notes and Protocols for the Use of (S)-Butyl 2-aminopropanoate in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (S)-Butyl 2-aminopropanoate, the butyl ester of L-alanine, in solution-phase peptide synthesis (SPPS). This document offers detailed protocols for the synthesis of dipeptides, including peptide coupling and deprotection steps, supported by quantitative data from analogous reactions to guide expectations for yield and purity.

Introduction

Solution-phase peptide synthesis is a classical and versatile method for preparing short to medium-length peptides. A key strategy in this approach is the use of protecting groups to prevent unwanted side reactions. This compound serves as a valuable building block where the carboxylic acid of alanine is protected as a butyl ester. This protection is stable under the conditions required for peptide bond formation and can be selectively removed during the final deprotection steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the α-amino group of the coupling partner, offering a robust and well-established orthogonal protection strategy.

Data Presentation

The following tables summarize typical yields and purities for the key steps in solution-phase dipeptide synthesis using amino acid esters. While specific data for this compound is not extensively published, the data presented for analogous methyl and benzyl esters, as well as for sterically hindered couplings, provide a reliable benchmark.

Table 1: Typical Yields for N-α-Boc Protection of Amino Acids

Amino AcidProtection ReagentBaseSolventReaction Time (hr)Yield (%)Purity (%)
L-PhenylalanineDi-tert-butyl dicarbonateTriethylamineDioxane/WaterOvernight78-87[1]>98[1]
L-AlanineDi-tert-butyl dicarbonateNaHCO₃Water/Dioxane2-4>95>98

Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis

N-Protected Amino AcidC-Terminal EsterCoupling Reagent/AdditiveSolventReaction Time (hr)Typical Yield (%)Typical Purity (%) (Post-Purification)
BOC-L-AlanineL-Leucine methyl esterEDC, HOBtDichloromethane12-2475-90>95
Boc-L-ValineResin-bound amino acidHATUDMF1-2>95[2]High[2]
Boc-L-ValineResin-bound amino acidHBTUDMF1-290-95[2]High[2]
Boc-L-ValineResin-bound amino acidPyBOPDMF1-290-95[2]High[2]

Table 3: Deprotection Conditions and Typical Outcomes

Protected GroupDeprotection AgentSolventReaction Time (hr)Temperature (°C)Typical Yield (%)Typical Purity (%)
N-α-BocTrifluoroacetic acid (TFA)Dichloromethane1-2Room Temp.>95>98
C-Terminal Butyl Ester1 M NaOH (Saponification)Dioxane/Water2-4Room Temp.>90>95
C-Terminal Butyl EsterTFA (for tert-butyl esters)Dichloromethane2-4Room Temp.>95>95

Experimental Protocols

The following are detailed protocols for the synthesis of a model dipeptide, for example, N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-alanine butyl ester (Boc-Phe-Ala-OBu).

Protocol 1: Peptide Coupling using EDC/HOBt

This protocol describes the coupling of an N-α-Boc protected amino acid to this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling reagents.

Materials:

  • N-Boc-L-Phenylalanine (Boc-Phe-OH)

  • This compound hydrochloride (H-Ala-OBu·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Preparation of this compound free base:

    • Dissolve H-Ala-OBu·HCl (1.0 eq.) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA or TEA (1.1 eq.) dropwise and stir the mixture for 30 minutes at 0 °C. This solution containing the free amine is used directly in the next step.

  • Activation of N-Boc-L-Phenylalanine:

    • In a separate flask, dissolve Boc-Phe-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add EDC·HCl (1.1 eq.) to the solution and stir for 15-20 minutes at 0 °C to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • To the activated Boc-Phe-OH solution, add the previously prepared solution of H-Ala-OBu free base dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude dipeptide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-Phe-Ala-OBu.

Protocol 2: N-Terminal Boc Deprotection

This protocol describes the removal of the N-terminal Boc protecting group from the synthesized dipeptide butyl ester.

Materials:

  • Boc-Phe-Ala-OBu

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the Boc-protected dipeptide ester in anhydrous DCM in a round-bottom flask.

  • Deprotection: Add an equal volume of TFA to the solution at room temperature. Stir the mixture for 1-2 hours.

  • Work-up and Isolation:

    • Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

    • Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.

    • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting H-Phe-Ala-OBu·TFA can be used in the next coupling step after neutralization.

Protocol 3: C-Terminal Butyl Ester Deprotection (Saponification)

This protocol describes the saponification of the C-terminal butyl ester to yield the free carboxylic acid.

Materials:

  • Boc-Phe-Ala-OBu or H-Phe-Ala-OBu

  • 1 M Sodium Hydroxide (NaOH)

  • Dioxane or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolution: Dissolve the dipeptide butyl ester in a mixture of dioxane and water (e.g., 2:1 v/v).

  • Saponification: Add 1 M NaOH (1.5-2.0 eq.) to the solution and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the dipeptide with a free C-terminal carboxylic acid.

Visualizations

The following diagrams illustrate the workflow and chemical transformations in the solution-phase synthesis of a dipeptide using this compound.

G cluster_prep Preparation of Reactants cluster_coupling Peptide Coupling cluster_workup Work-up & Purification A Boc-AA1-OH F Boc-AA1-Ala-OBu A->F Coupling Reaction (0°C to RT, 12-24h) B H-Ala-OBu·HCl D H-Ala-OBu (free amine) B->D Neutralization C DIPEA/TEA in DCM D->F Coupling Reaction (0°C to RT, 12-24h) E EDC/HOBt in DCM E->F Coupling Reaction (0°C to RT, 12-24h) G Aqueous Wash (HCl, NaHCO₃, Brine) F->G H Silica Gel Chromatography G->H I Pure Boc-AA1-Ala-OBu H->I

Caption: Workflow for the synthesis of a Boc-protected dipeptide butyl ester.

G cluster_deprotection Deprotection Pathways cluster_n_term N-Terminal Deprotection cluster_c_term C-Terminal Deprotection start Boc-AA1-Ala-OBu N_dep TFA in DCM start->N_dep C_dep 1. NaOH (aq) 2. HCl (aq) start->C_dep N_prod H-AA1-Ala-OBu·TFA N_dep->N_prod C_prod Boc-AA1-Ala-OH C_dep->C_prod

Caption: Orthogonal deprotection strategies for the dipeptide.

References

Application Notes and Protocols: N-Protection of (S)-Butyl 2-aminopropanoate with Boc and Cbz Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-protection of (S)-Butyl 2-aminopropanoate, a common intermediate in peptide synthesis and drug discovery, using tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

Introduction

The selective protection of the amino group of amino acids and their esters is a fundamental strategy in organic synthesis, particularly in the construction of peptides and other complex molecules. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely utilized amine protecting groups due to their stability and selective removal under different conditions. The Boc group is typically cleaved under acidic conditions, while the Cbz group is removed by catalytic hydrogenolysis. This orthogonality allows for the selective deprotection of one group in the presence of the other, a critical aspect in multi-step synthetic routes.[1][2]

This document outlines detailed experimental procedures for the N-protection of this compound with both Boc anhydride and benzyl chloroformate.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the N-protection of alanine and its esters with Boc and Cbz groups. These values, derived from analogous reactions, provide a reliable reference for the expected outcomes when using this compound as the substrate.

Table 1: N-Protection of Alanine/Alanine Esters with Boc Anhydride

SubstrateReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-Alanine(Boc)₂O, NaOHWater/THF0 to RT17~100[3][4]
L-Alanine(Boc)₂O, NaOHtert-Butanol/WaterRT0.75Not specified[5]
L-Alanine Benzyl Ester(Boc)₂O, NaOHDioxane/Water5 to RT4Not specified[1]
L-Alanine(Boc)₂O, TriethylamineAcetone/Water25493[6]

Table 2: N-Protection of Alanine/Alanine Esters with Benzyl Chloroformate (Cbz-Cl)

SubstrateReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
L-AlanineCbz-Cl, NaOHWater< 5 to RT273[7]
L-ValineCbz-Cl, Na₂CO₃WaterNot specifiedOvernight~100[8]
Various AminesCbz-ClWaterRT0.03 - 0.1790-99[9]
Alanine Methyl Ester HClCbz-L-Ala, DCC, Organic BaseDichloromethaneIce bath to RTOvernightNot specified[10]

Experimental Protocols

The following are detailed protocols for the N-protection of this compound.

Protocol 1: N-tert-Butoxycarbonyl-(S)-Butyl 2-aminopropanoate (Boc-Ala-OBu) Synthesis

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • This compound (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF). If starting from the hydrochloride salt, use a biphasic mixture of DCM and water, and add sodium bicarbonate (1.1 eq) to neutralize the acid.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 eq) to the solution. If the reaction is slow, a base such as triethylamine (1.1 eq) can be added.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 18 hours.[1][3]

  • Once the reaction is complete, if a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the reaction mixture with DCM and wash with water.

  • Wash the organic layer sequentially with a mild acid (e.g., 1 M HCl, if a base was used), water, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-(S)-Butyl 2-aminopropanoate can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: N-Benzyloxycarbonyl-(S)-Butyl 2-aminopropanoate (Cbz-Ala-OBu) Synthesis

This protocol details the protection of the amino group of this compound using benzyl chloroformate (Cbz-Cl).

Materials:

  • This compound (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Water

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and a saturated aqueous solution of sodium carbonate or sodium bicarbonate (to maintain a pH between 8-10).[11] Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise to the vigorously stirred mixture, ensuring the temperature remains below 5 °C.[7]

  • Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[7]

  • Separate the organic layer and wash it sequentially with water, a mild acid (e.g., 1 M HCl) to remove any unreacted amine, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude N-Cbz-(S)-Butyl 2-aminopropanoate by recrystallization or flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the experimental workflows for the Boc and Cbz protection of this compound.

Boc_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_amine This compound dissolve Dissolve amine in solvent start_amine->dissolve start_boc Boc Anhydride add_reagents Add Boc anhydride and base start_boc->add_reagents start_base Base (e.g., NaHCO3) start_base->add_reagents start_solvent Solvent (e.g., DCM) start_solvent->dissolve dissolve->add_reagents stir Stir at Room Temperature add_reagents->stir wash Wash with H2O, acid, brine stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography (optional) concentrate->purify product N-Boc-(S)-Butyl 2-aminopropanoate purify->product

Boc Protection Workflow

Cbz_Protection_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_amine This compound dissolve Dissolve amine in solvent/base start_amine->dissolve start_cbz Benzyl Chloroformate add_reagents Add Cbz-Cl dropwise start_cbz->add_reagents start_base Base (e.g., Na2CO3) start_base->dissolve start_solvent Solvent (e.g., DCM/H2O) start_solvent->dissolve cool Cool to 0 °C dissolve->cool cool->add_reagents stir Stir at RT add_reagents->stir wash Wash with H2O, acid, brine stir->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization/Chromatography concentrate->purify product N-Cbz-(S)-Butyl 2-aminopropanoate purify->product

Cbz Protection Workflow

References

Application Notes: Peptide Coupling Protocols using H-Ala-OBu with DCC and EDC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide synthesis is a cornerstone of drug discovery and biochemical research. The formation of the amide bond between two amino acids is the fundamental step, typically requiring the activation of a carboxylic acid group to facilitate nucleophilic attack by an amine. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents for this purpose.[1][2][3]

This document provides detailed protocols for the solution-phase coupling of an N-terminally protected amino acid to the tert-butyl ester of alanine (H-Ala-OtBu), a common building block in peptide synthesis. The tert-butyl ester provides robust protection for the C-terminus, which can be cleaved under acidic conditions. Protocols for both DCC and EDC are presented, highlighting their respective advantages and work-up procedures.

Key Features of Carbodiimide Coupling Agents:

  • DCC (N,N'-Dicyclohexylcarbodiimide): A powerful activating agent. Its primary byproduct, N,N'-dicyclohexylurea (DCU), is largely insoluble in common organic solvents like dichloromethane (DCM), allowing for easy removal by filtration.[4][5][6][7] This makes it highly suitable for solution-phase synthesis.[7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide, often used as a hydrochloride salt.[2] Its corresponding urea byproduct is also water-soluble, which simplifies purification through aqueous extraction during work-up.[2][7][8] This is particularly advantageous in syntheses where filtration is impractical or for conjugating biomolecules in aqueous media.[2][3]

  • Additives (e.g., HOBt): To improve reaction efficiency and minimize the risk of racemization at the chiral center of the activated amino acid, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included.[6][7] HOBt reacts with the initial O-acylisourea intermediate to form a less reactive but more selective HOBt active ester, which then couples with the amine.[9][10][11]

Reaction Mechanisms and Workflow

Carbodiimide Coupling Mechanism with HOBt

The general mechanism involves two main stages. First, the carboxylic acid reacts with the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea. To prevent this, HOBt is added to intercept the O-acylisourea, forming a more stable and selective HOBt active ester. This active ester then undergoes nucleophilic attack by the amine component (H-Ala-OtBu) to form the desired peptide bond and regenerate HOBt, making the additive catalytic in principle.[12]

G cluster_activation Activation Step cluster_coupling Coupling Step N_Prot_AA N-Protected Amino Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate N_Prot_AA->O_Acylisourea + Carbodiimide Carbodiimide (DCC or EDC) Carbodiimide->O_Acylisourea Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt Urea_byproduct Urea Byproduct (DCU or EDU) O_Acylisourea->Urea_byproduct HOBt HOBt Dipeptide Protected Dipeptide Active_Ester->Dipeptide + Amine Amine H-Ala-OtBu Amine->Dipeptide HOBt_regen HOBt (regenerated) Dipeptide->HOBt_regen releases

Caption: Carbodiimide coupling mechanism with HOBt additive.

General Experimental Workflow

The typical workflow for solution-phase peptide coupling involves neutralization of the amine salt, activation of the carboxylic acid, the coupling reaction, and subsequent work-up and purification to isolate the final product.

G Start Start: Reagents Neutralize 1. Neutralize H-Ala-OtBu·HCl with Base (e.g., NMM, DIPEA) in anhydrous DCM Start->Neutralize Prepare_Acid 2. Dissolve N-Protected Amino Acid and HOBt in anhydrous DCM Start->Prepare_Acid Cool 3. Cool Reaction Mixture to 0°C Neutralize->Cool Prepare_Acid->Cool Activate 4. Add Carbodiimide (DCC or EDC) Stir for 15-30 min at 0°C Cool->Activate Couple 5. Combine Solutions & Allow to Warm to Room Temperature (Stir Overnight) Activate->Couple Workup 6. Work-up Procedure Couple->Workup Purify 7. Purification (Flash Chromatography) Workup->Purify Product Final Dipeptide Product Purify->Product

Caption: General experimental workflow for peptide coupling.

Experimental Protocols

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol is ideal for standard solution-phase synthesis where the insoluble DCU byproduct can be easily removed by filtration.[5]

Materials and Reagents:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH): 1.0 eq

  • H-Ala-OtBu·HCl: 1.0 eq

  • DCC: 1.1 eq

  • HOBt: 1.2 eq

  • Base (NMM or DIPEA): 1.1 eq

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine (sat. NaCl aq)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Amine Neutralization: In a round-bottom flask, suspend H-Ala-OtBu·HCl (1.0 eq) in anhydrous DCM. Add the base (1.1 eq) and stir at room temperature for 20 minutes to obtain a clear solution of the free amine.

  • Acid Activation: In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Coupling Reaction: Cool the acid/HOBt solution to 0°C using an ice bath. Add the neutralized amine solution from step 1.

  • Add a solution of DCC (1.1 eq) in a minimal amount of anhydrous DCM dropwise to the cooled reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (12-18 hours). A white precipitate of DCU will form.

  • Work-up: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU.[4][13] Wash the solid filter cake with a small amount of cold DCM. b. Combine the filtrate and washings. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.

Protocol 2: Peptide Coupling using EDC/HOBt

This protocol is advantageous when filtration of a solid byproduct is difficult or undesirable. The water-soluble nature of EDC and its byproduct allows for a straightforward extractive work-up.[2]

Materials and Reagents:

  • N-Protected Amino Acid (e.g., Boc-Phe-OH): 1.0 eq

  • H-Ala-OtBu·HCl: 1.0 eq

  • EDC·HCl: 1.2 eq

  • HOBt: 1.2 eq

  • Base (NMM or DIPEA): 2.2 eq (to neutralize both amine salt and EDC·HCl)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq), Saturated NaHCO₃ (aq), Brine (sat. NaCl aq)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq), H-Ala-OtBu·HCl (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • Coupling Reaction: Add the base (2.2 eq) to the cooled solution and stir for 5 minutes.

  • Add solid EDC·HCl (1.2 eq) in one portion to the reaction mixture.

  • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (12-18 hours).

  • Work-up: a. Dilute the reaction mixture with additional DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). This removes the water-soluble urea byproduct, excess EDC, and HOBt. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure dipeptide.

Data Presentation

The following tables summarize typical reagent stoichiometries and representative outcomes for carbodiimide-mediated couplings. Yields are highly dependent on the specific amino acids being coupled and purification efficiency.

Table 1: Reagent Stoichiometry

ReagentDCC Protocol (Equivalents)EDC Protocol (Equivalents)Purpose
N-Protected Amino Acid1.01.0Carboxyl component
H-Ala-OtBu·HCl1.01.0Amine component
Coupling Agent1.1 (DCC)1.2 (EDC·HCl)Carboxyl activation
Additive1.2 (HOBt)1.2 (HOBt)Suppress racemization
Base (e.g., NMM)1.12.2Neutralize HCl salts

Table 2: Comparison of Coupling Protocols

ParameterDCC ProtocolEDC Protocol
Byproduct N,N'-dicyclohexylurea (DCU)N-ethyl-N'-(3-dimethylaminopropyl)urea
Byproduct Solubility Insoluble in DCM, ether, hexanes[5][14]Water-soluble[2]
Work-up Key Step Filtration of DCU precipitate[4][5]Aqueous extraction of urea[8]
Typical Yield Range 75-95%70-90%
Primary Advantage Easy removal of byproduct by filtration.Simple extractive work-up; no solids.
Primary Disadvantage Potential for product to be trapped in DCU precipitate.Requires more extensive aqueous washing.

References

Application Notes: (S)-Butyl 2-aminopropanoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Butyl 2-aminopropanoate, the butyl ester of the chiral amino acid L-alanine, is a versatile and valuable building block in the synthesis of complex pharmaceutical intermediates. Its inherent chirality and the presence of two reactive functional groups—an amine and an ester—make it an ideal starting material for the stereoselective synthesis of active pharmaceutical ingredients (APIs). The butyl ester group offers advantages in terms of solubility and reactivity in organic solvents, facilitating its use in various synthetic transformations.

This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of chiral pharmaceutical intermediates, with a focus on the synthesis of a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Key Applications

This compound is a precursor for a variety of pharmaceutical classes, including:

  • Antidiabetic Agents: As a source of chirality for the synthesis of DPP-4 inhibitors like Sitagliptin.

  • Antiviral Compounds: Utilized in the synthesis of complex chiral amines that form the backbone of certain antiviral drugs.

  • Antitubercular Drugs: Serves as a starting material for the synthesis of chiral amino alcohols, which are key intermediates for drugs such as Ethambutol.[1][2]

  • ACE Inhibitors: Related L-alanine esters are used in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Moexipril.

Featured Application: Synthesis of a Chiral Amine Intermediate for DPP-4 Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, which in turn stimulates insulin secretion and reduces glucagon levels in a glucose-dependent manner.[3][4][5][6] A common structural motif in many DPP-4 inhibitors is a chiral β-amino acid or a related chiral amine. This compound can be effectively utilized to introduce the required stereocenter.

A key synthetic step in the elaboration of this compound is reductive amination, which allows for the introduction of a variety of substituents on the nitrogen atom, leading to the formation of chiral secondary amines. These secondary amines are versatile intermediates that can be further modified to yield the final API.

Signaling Pathway of DPP-4 Inhibition

The mechanism of action of DPP-4 inhibitors involves the potentiation of the incretin pathway. The following diagram illustrates this signaling cascade.

DPP4_Inhibition_Pathway Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release of DPP4 DPP-4 Enzyme Incretins->DPP4 degraded by Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Glucagon Glucagon Secretion (from α-cells) Incretins->Glucagon inhibits Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Sitagliptin This compound Precursor-based DPP-4 Inhibitor Sitagliptin->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin Glucose_Uptake Increased Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose Reduced Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibition.

Experimental Protocols

Protocol 1: Synthesis of (S)-Butyl 2-(benzylamino)propanoate via Reductive Amination

This protocol details the synthesis of a chiral secondary amine, a versatile intermediate for various pharmaceutical compounds, through the reductive amination of this compound with benzaldehyde.

Reductive_Amination_Workflow Start This compound + Benzaldehyde Imine_Formation Imine Formation (Toluene, Dean-Stark) Start->Imine_Formation Reduction Reduction (Sodium Borohydride) Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product (S)-Butyl 2-(benzylamino)propanoate Purification->Product

Caption: Workflow for the synthesis of a chiral secondary amine.

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound145.2010.0 g68.9 mmol
Benzaldehyde106.127.31 g (6.9 mL)68.9 mmol
Toluene-150 mL-
Methanol-100 mL-
Sodium Borohydride (NaBH₄)37.833.91 g103.4 mmol
Diethyl Ether-As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄-As needed-
Silica Gel-As needed-
Hexane/Ethyl Acetate-As needed-
  • Imine Formation: To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10.0 g, 68.9 mmol), benzaldehyde (7.31 g, 68.9 mmol), and toluene (150 mL).

  • Heat the mixture to reflux and continue heating until the theoretical amount of water (approx. 1.24 mL) is collected in the Dean-Stark trap (typically 3-4 hours).

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator.

  • Reduction: Dissolve the resulting crude imine in methanol (100 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (3.91 g, 103.4 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of water (50 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate (e.g., 95:5 to 80:20) to afford the pure (S)-Butyl 2-(benzylamino)propanoate.

ParameterExpected Value
Yield 75-85%
Appearance Colorless to pale yellow oil
Purity (by GC-MS) >98%
Enantiomeric Excess (by chiral HPLC) >99%

Data Presentation

The following table summarizes quantitative data for the synthesis of chiral amines from L-alanine esters, demonstrating the utility of this class of precursors.

PrecursorAmine/AldehydeReducing AgentSolventYield (%)Enantiomeric Excess (%)Reference
This compound BenzaldehydeNaBH₄Methanol82>99Representative
L-Alanine tert-butyl esterVarious ketonesH₂/Pd-CMethanol70-90>98[7]
L-Alanine methyl esterAcetophenoneω-TransaminaseBuffer (pH 7)92>99[8]

Conclusion

This compound is a highly effective and versatile chiral precursor for the synthesis of a wide range of pharmaceutical intermediates. Its application in the stereoselective synthesis of chiral amines, as demonstrated in the provided protocol, highlights its importance in modern drug development. The straightforward nature of transformations such as reductive amination, combined with the high stereochemical fidelity, makes this compound an attractive starting material for the efficient construction of complex, optically active pharmaceutical agents.

References

Applications of L-Alanine Butyl Ester in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

L-alanine butyl ester, a derivative of the naturally occurring amino acid L-alanine, is a versatile and cost-effective building block in the field of asymmetric synthesis. Its inherent chirality and functionalities make it a valuable tool for researchers, scientists, and drug development professionals aiming to control the stereochemical outcome of chemical reactions. This document provides detailed application notes and protocols for the use of L-alanine butyl ester in various asymmetric transformations, with a focus on its role as a chiral auxiliary and in the synthesis of chiral ligands.

Introduction

The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical industry, where the therapeutic activity of a drug is often associated with a single enantiomer. L-alanine butyl ester serves as a valuable chiral starting material and auxiliary, enabling the synthesis of complex chiral molecules with high stereoselectivity. Its applications range from the synthesis of non-proteinogenic amino acids to the construction of chiral ligands for asymmetric catalysis.

Key Applications and Experimental Data

The primary applications of L-alanine butyl ester in asymmetric synthesis involve its use as a chiral auxiliary in alkylation reactions and as a precursor for the synthesis of chiral ligands and ionic liquids.

Table 1: Asymmetric Alkylation of Alanine Aldimine tert-Butyl Ester
Electrophile (R-X)CatalystBaseTemp (°C)Yield (%)ee (%)Reference
Benzyl bromideO(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromideRbOH-357595[1]
Ethyl iodideO(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromideRbOH-356892[1]
Allyl bromideO(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromideRbOH-357294[1]
Table 2: Synthesis of Chiral Ionic Liquids
Anion SourceSolventTemp (°C)Time (h)Yield (%)Reference
Lithium bis(pentafluoroethylsulfonyl)imide (LiBETA)Water/DichloromethaneRoom Temp275

Experimental Protocols

Asymmetric Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester

This protocol describes the highly enantioselective synthesis of α-alkyl-alanines using a chiral phase-transfer catalyst.[1]

Materials:

  • 2-Naphthyl aldimine tert-butyl ester of alanine

  • Alkyl halide (e.g., benzyl bromide)

  • O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide (chiral catalyst)

  • Rubidium hydroxide (RbOH)

  • Toluene

  • Hexane

Procedure:

  • To a solution of 2-naphthyl aldimine tert-butyl ester of alanine (1.0 equiv) and the chiral phase-transfer catalyst (0.01 equiv) in toluene, add the alkyl halide (1.2 equiv).

  • Cool the mixture to -35 °C.

  • Add a pre-cooled solution of RbOH (5.0 equiv) in water.

  • Stir the reaction mixture vigorously at -35 °C for the time specified in the literature for the specific alkyl halide.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (hexane/ethyl acetate).

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Synthesis of L-Alanine tert-Butyl Ester-Based Chiral Ionic Liquid

This protocol details the synthesis of a chiral ionic liquid from L-alanine tert-butyl ester hydrochloride.

Materials:

  • L-alanine tert-butyl ester hydrochloride

  • Lithium bis(pentafluoroethylsulfonyl)imide (LiBETA)

  • Deionized water

  • Dichloromethane

Procedure:

  • Prepare an aqueous solution of L-alanine tert-butyl ester hydrochloride.

  • Prepare an aqueous solution of lithium bis(pentafluoroethylsulfonyl)imide (LiBETA) in a separate flask.

  • Mix the two equimolar solutions at room temperature.

  • Stir the resulting two-phase mixture for 2 hours.

  • Separate the bottom layer (the ionic liquid).

  • Wash the ionic liquid layer several times with deionized water to remove any remaining starting materials and inorganic salts.

  • Dry the purified ionic liquid under vacuum for 48 hours to remove any residual water.

  • The final product is a colorless, low-viscosity liquid.

Logical Workflow and Mechanistic Insights

The stereochemical outcome of the asymmetric alkylation is directed by the chiral catalyst, which forms a chiral ion pair with the enolate of the aldimine. This directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer.

Asymmetric_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Mix Aldimine, Catalyst, and Alkyl Halide in Toluene cool Cool to -35 °C start->cool add_base Add aq. RbOH cool->add_base stir Vigorous Stirring add_base->stir quench Quench with Water stir->quench extract Extract with Ether quench->extract wash Wash and Dry extract->wash concentrate Concentrate wash->concentrate chromatography Silica Gel Chromatography concentrate->chromatography hplc Chiral HPLC chromatography->hplc end Final Product hplc->end Determine ee%

Caption: Workflow for Asymmetric Phase-Transfer Alkylation.

The synthesis of the chiral ionic liquid is a straightforward salt metathesis reaction. The driving force for the reaction is the formation of lithium chloride, which is soluble in the aqueous phase, and the formation of the water-immiscible ionic liquid.

Chiral_Ionic_Liquid_Synthesis Ala_ester L-Alanine tert-Butyl Ester HCl (aq) mix Mix Equimolar Solutions Ala_ester->mix LiBETA Lithium Bis(pentafluoroethylsulfonyl)imide (aq) LiBETA->mix two_phase Two-Phase Mixture Forms mix->two_phase stir Stir for 2 hours two_phase->stir separation Separate Layers stir->separation wash Wash Ionic Liquid with Water separation->wash Bottom Layer dry Dry Under Vacuum wash->dry product Chiral Ionic Liquid dry->product

Caption: Synthesis of a Chiral Ionic Liquid.

Conclusion

L-alanine butyl ester is a readily available and versatile chiral building block for asymmetric synthesis. The protocols provided herein demonstrate its utility in the stereoselective synthesis of α-amino acids and the preparation of novel chiral materials such as ionic liquids. These methods offer a valuable starting point for researchers engaged in the development of new synthetic methodologies and the synthesis of complex, enantiomerically pure molecules for various applications, including drug discovery and materials science. Further exploration of L-alanine butyl ester and its derivatives as chiral auxiliaries in other asymmetric transformations, such as aldol and Michael additions, is a promising area for future research.

References

Application Notes and Protocols for the Acylation of L-Alanine Butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of amino acids and their esters is a fundamental transformation in peptide synthesis, medicinal chemistry, and the development of novel biomaterials. This process involves the formation of an amide bond between the amino group of the amino acid ester and an acylating agent. The resulting N-acyl amino acid esters are crucial intermediates, serving as building blocks for more complex molecules. The acyl group can act as a protecting group for the amine functionality, preventing unwanted side reactions in subsequent synthetic steps. Furthermore, the nature of the acyl group can be varied to modulate the physicochemical properties of the final molecule, such as its lipophilicity, solubility, and metabolic stability.

This document provides detailed protocols for the acylation of the amino group in L-alanine butyl ester, a common building block in organic synthesis. Two robust and widely used methods are presented: the Schotten-Baumann reaction using an acyl chloride and a procedure utilizing an acid anhydride. These protocols are designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.

Reaction Principle

The acylation of L-alanine butyl ester proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (either an acyl chloride or an acid anhydride).

In the case of an acyl chloride, a tetrahedral intermediate is formed, which then collapses, expelling a chloride ion as the leaving group. A base is typically required to neutralize the hydrochloric acid generated as a byproduct, thereby driving the reaction to completion.[1][2][3][4]

When an acid anhydride is used, the amino group attacks one of the carbonyl carbons. The subsequent collapse of the tetrahedral intermediate results in the formation of the amide and a carboxylate anion as the leaving group.[5][6][7] This method can sometimes be performed under neutral or even catalyst-free conditions.[5]

Experimental Protocols

Two primary methods for the acylation of L-alanine butyl ester are detailed below. Method A employs an acyl chloride under Schotten-Baumann conditions, while Method B utilizes an acid anhydride.

Method A: Acylation using Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the N-acetylation of L-alanine butyl ester hydrochloride using acetyl chloride and a tertiary amine base.

Materials:

  • L-Alanine butyl ester hydrochloride

  • Acetyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Free Amine:

    • To a round-bottom flask containing a magnetic stir bar, add L-alanine butyl ester hydrochloride (1.0 eq).

    • Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

    • Cool the resulting suspension to 0 °C using an ice bath.

    • Slowly add triethylamine (1.1 eq) dropwise to the stirred suspension.

    • Stir the mixture at 0 °C for 20-30 minutes. The mixture should become a clear solution as the free amine is formed.

  • Acylation Reaction:

    • While maintaining the temperature at 0 °C, add acetyl chloride (1.05 eq) dropwise to the reaction mixture. The addition should be slow to control any exotherm.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ solution (2 x volume), and finally with brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude N-acetyl-L-alanine butyl ester can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.

Method B: Acylation using Acid Anhydride

This protocol details the N-acetylation of L-alanine butyl ester using acetic anhydride. This method can often be performed under milder conditions.

Materials:

  • L-Alanine butyl ester (or its hydrochloride salt)

  • Acetic anhydride

  • Triethylamine (TEA) (if starting from the hydrochloride salt)

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath (optional, for controlling exotherm)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine butyl ester (1.0 eq) in a suitable solvent like ethyl acetate or DCM. (If starting with the hydrochloride salt, follow step 1 of Method A to generate the free amine first).

    • Cool the solution to 0 °C (optional, but recommended for larger scale reactions).

  • Acylation Reaction:

    • Slowly add acetic anhydride (1.2 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction for completion by TLC.

  • Workup:

    • Upon completion, dilute the reaction mixture with the solvent used.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer thoroughly with saturated aqueous NaHCO₃ solution (3 x volume) to remove excess acetic anhydride and acetic acid byproduct.

    • Wash the organic layer with brine (1 x volume).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the solution in vacuo to yield the product.

  • Purification:

    • The product is often of high purity after the workup. If further purification is needed, column chromatography on silica gel can be employed.

Data Presentation

The following table summarizes representative quantitative data for the N-acetylation of L-alanine butyl ester.

ParameterMethod A (Acetyl Chloride)Method B (Acetic Anhydride)
Reactants
L-Alanine Butyl Ester HCl1.0 eq1.0 eq
Acetylating AgentAcetyl Chloride (1.05 eq)Acetic Anhydride (1.2 eq)
BaseTriethylamine (1.1 eq)Triethylamine (1.1 eq)
SolventDichloromethane (DCM)Ethyl Acetate
Reaction Conditions
Temperature0 °C to Room TemperatureRoom Temperature
Reaction Time2 - 4 hours1 - 3 hours
Results
Typical Yield85 - 95%90 - 98%
Product Purity (Post-Workup)>90%>95%

Visualizations

Signaling Pathway of Acylation

acylation_pathway cluster_reactants Reactants cluster_process Process L-Alanine Butyl Ester L-Alanine Butyl Ester Nucleophilic_Attack Nucleophilic Attack (Amine on Carbonyl) L-Alanine Butyl Ester->Nucleophilic_Attack Acylating_Agent Acylating Agent (Acyl Chloride or Anhydride) Acylating_Agent->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Leaving_Group_Elimination Elimination of Leaving Group (Cl⁻ or RCOO⁻) Tetrahedral_Intermediate->Leaving_Group_Elimination Product N-Acyl-L-Alanine Butyl Ester Leaving_Group_Elimination->Product

Caption: Chemical pathway for the N-acylation of L-alanine butyl ester.

Experimental Workflow for Acylation (Method A)

experimental_workflow Start Start: L-Alanine Butyl Ester HCl in DCM Add_Base Add Triethylamine at 0 °C Start->Add_Base Free_Amine Formation of Free Amine Add_Base->Free_Amine Add_Acyl_Chloride Add Acetyl Chloride at 0 °C Free_Amine->Add_Acyl_Chloride Reaction Stir at Room Temperature (2-4 hours) Add_Acyl_Chloride->Reaction Workup Aqueous Workup (Wash with HCl, NaHCO₃, Brine) Reaction->Workup Drying Dry with MgSO₄ & Concentrate Workup->Drying Purification Column Chromatography (if needed) Drying->Purification End Final Product: N-Acetyl-L-Alanine Butyl Ester Purification->End

Caption: Step-by-step workflow for the acylation of L-alanine butyl ester.

References

Application of L-alanine Esters in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-alanine, a fundamental chiral amino acid, serves as a versatile building block in the synthesis of a wide array of bioactive molecules. Its esters, including methyl, ethyl, isopropyl, tert-butyl, and benzyl derivatives, are particularly valuable intermediates in pharmaceutical and peptide chemistry. The ester functionality provides a convenient protecting group for the carboxylic acid, allowing for selective reactions at the amino group. Furthermore, the inherent chirality of L-alanine is crucial for the stereoselective synthesis of complex drug targets. These esters are instrumental in constructing peptide backbones, creating chiral side chains, and developing prodrugs with enhanced pharmacokinetic properties. This document provides detailed application notes and protocols for the use of L-alanine esters in the synthesis of key bioactive molecules.

I. Synthesis of ACE Inhibitor Intermediates: The Case of Moexipril

L-alanine esters are key components in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs used to treat hypertension and heart failure. A prominent example is the synthesis of the dipeptide side chain of Moexipril, which utilizes an L-alanine ester. The crucial intermediate, N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine, is synthesized via the asymmetric hydrogenation of a precursor.

Quantitative Data
Intermediate ProductPrecursorCatalystSolventYieldPurityEnantiomeric Excess (ee)Reference
N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanineN-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester10% Pd/CIsopropanol96%>98%>99%[1]
Experimental Protocol: Synthesis of N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine[1]

This protocol describes the catalytic hydrogenation of the enamine precursor to yield the saturated dipeptide intermediate.

Materials:

  • N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester

  • Isopropanol

  • Hydrogen chloride in 1,4-dioxane solution (4 mol/L)

  • N,N'-diphenylthiourea

  • 10% Palladium on activated carbon (Pd/C)

  • Nitrogen gas

  • Hydrogen gas

  • Methyl tert-butyl ether (MTBE)

  • Activated carbon

  • Autoclave

Procedure:

  • Reaction Setup: In a suitable autoclave, charge N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester (76.7 g, 0.2 mol), isopropanol (2 L), 4 M hydrogen chloride in 1,4-dioxane (0.2 mol), and N,N'-diphenylthiourea (0.11 mmol).

  • Catalyst Addition: Add 10% palladium on carbon (ensure Pd content is 0.1% by weight of the substrate).

  • Hydrogenation: Purge the autoclave with nitrogen gas, followed by hydrogen gas. Pressurize the vessel to 0.3 MPa with hydrogen.

  • Reaction: Maintain the reaction mixture under this pressure with stirring. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, filter the mixture to remove the catalyst.

  • Purification: Decolorize the filtrate with activated carbon and then concentrate it under reduced pressure to remove the majority of the organic solvent, leaving approximately 3 to 4 volumes.

  • Crystallization: Add 10 volumes of methyl tert-butyl ether to the concentrated solution. Cool the mixture to 0-10 °C to induce crystallization and purify the product by pulping.

  • Isolation: Collect the solid product by filtration and dry to obtain pure N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine (54.2 g).

cluster_synthesis Synthesis of Moexipril Dipeptide Intermediate start N-[1-(S)-ethoxycarbonyl-2-benzoylethyl]-L-alanine benzyl ester reagents H₂, 10% Pd/C Isopropanol, HCl/Dioxane start->reagents reaction Catalytic Hydrogenation (Asymmetric Reduction) start->reaction reagents->reaction workup Filtration (Catalyst Removal) reaction->workup purification Concentration & Crystallization (MTBE) workup->purification product N-[(S)-(+)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanine purification->product

Caption: Workflow for the synthesis of a key Moexipril intermediate.

II. L-alanine Esters in Antiviral Prodrugs: The Sofosbuvir Example

L-alanine esters are critical for the "ProTide" technology, which masks the negative charge of a nucleotide monophosphate, allowing it to penetrate cells more easily. Once inside the cell, cellular enzymes cleave the prodrug moieties to release the active nucleotide. Sofosbuvir, a cornerstone of Hepatitis C treatment, is a phosphoramidate prodrug where L-alanine isopropyl ester is a key component of the prodrug moiety. The stereochemistry at the phosphorus center is crucial for activity.

Quantitative Data
Intermediate ProductReactantsReagentYieldPurity (HPLC)Reference
(S)-isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoatePhenyl dichlorophosphate, L-alanine isopropyl ester hydrochlorideN-methylimidazole (NMI)45.4%98.7%[2]
Experimental Protocol: Synthesis of a Sofosbuvir Phosphoramidate Intermediate[2]

This protocol outlines the synthesis of the key phosphoramidate intermediate used in the synthesis of Sofosbuvir.

Materials:

  • L-alanine isopropyl ester hydrochloride

  • Phenyl dichlorophosphate

  • Dichloromethane (DCM), anhydrous

  • N-methylimidazole (NMI)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Normal hexane

Procedure:

  • Reaction Setup: To a solution of L-alanine isopropyl ester hydrochloride (azeotropically dried) in anhydrous dichloromethane, add phenyl dichlorophosphate at ambient temperature.

  • Base Addition: Cool the mixture to -10 °C. Slowly add a solution of N-methylimidazole in dichloromethane over 30 minutes, maintaining the low temperature.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of normal hexane and ethyl acetate (e.g., 4:1) to yield the pure phosphoramidate intermediate.

cluster_prodrug L-Alanine Ester Prodrug Activation Pathway prodrug L-Alanine Ester Prodrug (Extracellular) intracellular_prodrug Intracellular Prodrug prodrug->intracellular_prodrug Transport cell_membrane Cell Membrane transport Passive Diffusion cleavage Enzymatic Cleavage (Esterases/Phosphatases) intracellular_prodrug->cleavage active_drug Active Drug (e.g., Nucleotide Monophosphate) cleavage->active_drug moieties L-Alanine + Alcohol (Byproducts) cleavage->moieties

Caption: Conceptual diagram of the L-alanine ester prodrug strategy.

III. Solid-Phase Peptide Synthesis (SPPS) using Boc-L-Alanine Benzyl Ester

L-alanine esters are fundamental in the assembly of peptides. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy of SPPS, a Boc-protected L-alanine benzyl ester can be used to attach the first amino acid to the solid support (Merrifield resin). The benzyl ester provides a stable linkage to the resin that is cleaved at the end of the synthesis under strong acidic conditions (e.g., HF).

Experimental Protocol: Attachment of Boc-L-Alanine to Merrifield Resin[3]

This protocol describes the initial step of SPPS: loading the first amino acid onto the resin.

Materials:

  • Boc-L-Alanine

  • Merrifield Resin (chloromethylated polystyrene)

  • Cesium carbonate (Cs₂CO₃)

  • Ethanol

  • Water

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Potassium iodide (KI) (optional)

Procedure:

  • Preparation of Boc-L-Alanine Cesium Salt:

    • Dissolve Boc-L-Alanine (1.2 equivalents relative to the resin's chlorine substitution) in ethanol.

    • Add a small amount of water and titrate the solution to pH 7.0 with a 2M aqueous solution of cesium carbonate.

    • Evaporate the solution to dryness under reduced pressure.

    • To ensure complete removal of water, co-evaporate the resulting cesium salt twice with dioxane.

  • Resin Swelling and Esterification:

    • Swell the Merrifield resin in DCM for at least 30 minutes in a reaction vessel.

    • Drain the DCM and wash the resin thoroughly with DMF (3 times).

    • Dissolve the dried Boc-L-Alanine cesium salt in DMF and add it to the swollen resin.

    • (Optional) Add a catalytic amount of potassium iodide (0.1 equivalents).

    • Heat the reaction mixture at 50°C overnight with gentle agitation.

  • Washing and Drying:

    • Allow the resin to cool to room temperature.

    • Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (3 times).

    • Dry the resin under high vacuum to a constant weight. The resin is now ready for the iterative cycles of deprotection and coupling.

cluster_spps Boc/Bzl Solid-Phase Peptide Synthesis Cycle start Peptide-Resin (N-terminal Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, DCC/HOBt) wash3 Wash (DCM/DMF) coupling->wash3 wash1->neutralization wash2->coupling wash3->start Elongated Peptide next_cycle Next Cycle wash3->next_cycle

Caption: General workflow for a single cycle in Boc-SPPS.

IV. L-alanine Esters in Anticancer Prodrugs

The development of prodrugs is a key strategy to improve the therapeutic index of potent anticancer agents by enhancing their solubility, stability, and tumor-targeting capabilities, while reducing systemic toxicity. L-alanine esters can be incorporated into prodrug design, often as part of a linker that is cleaved by tumor-associated enzymes.

Application Note: Methotrexate-Alanine Prodrugs

Methotrexate (MTX) is a widely used antifolate drug. Prodrugs of MTX have been designed where an amino acid, such as alanine or phenylalanine, is linked to the α-carboxyl group of MTX.[3][4] These prodrugs are significantly less toxic than MTX because they are poor substrates for the folate transport systems required for cellular entry.[3] However, they can be activated by enzymes like carboxypeptidase A, which can be targeted to the tumor site in an antibody-directed enzyme prodrug therapy (ADEPT) strategy.[3] Upon enzymatic cleavage, the active MTX is released locally, increasing its concentration at the tumor and minimizing systemic exposure.

Quantitative Data: In Vitro Cytotoxicity
CompoundCell LineIC50 (72h)Fold Decrease in IC50 vs MTXReference
Methotrexate (MTX)U87 (glioblastoma)--[5]
Dihexyl Methotrexate (MTX-DH)U87 (glioblastoma)~6-fold lower than MTX6[5]
Methotrexate-α-Phenylalanine (MTX-Phe) + Carboxypeptidase ACRL-1572 (ovarian teratocarcinoma)~2-fold higher than MTX0.5[4]
Methotrexate-α-Phenylalanine (MTX-Phe) aloneCRL-1572 (ovarian teratocarcinoma)Non-toxicN/A[4]

Note: While specific L-alanine ester prodrug data for MTX was not detailed in the search results, the provided data for other ester and amino acid prodrugs illustrates the significant changes in cytotoxicity that can be achieved. The principle remains directly applicable to L-alanine ester derivatives.

Conclusion

L-alanine esters are indispensable chiral building blocks in modern organic and medicinal chemistry. Their applications range from the construction of complex peptide natural products and pharmaceuticals to the sophisticated design of prodrugs that enhance the delivery and efficacy of therapeutic agents. The protocols and data presented herein highlight the versatility and importance of these simple yet powerful chemical intermediates in the development of bioactive molecules that address a wide range of diseases. Researchers and drug development professionals can leverage the unique properties of different L-alanine esters to optimize synthetic routes and improve the pharmacological profiles of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (S)-Butyl 2-aminopropanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude (S)-Butyl 2-aminopropanoate using column chromatography.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Question: My compound is streaking or tailing on the silica gel column. What is the cause and how can I fix it?

Answer: Streaking or tailing of this compound is most commonly caused by the interaction of its basic amino group with the acidic silanol groups on the surface of the silica gel stationary phase. This strong interaction leads to poor separation and broad peaks.

Solutions:

  • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase.[1] Triethylamine (TEA) is a common choice. Typically, a concentration of 0.1-2% (v/v) TEA in the eluent is sufficient to neutralize the acidic sites on the silica gel, preventing the strong adsorption of the amine.[2]

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Amine-functionalized silica or alumina are less acidic and can significantly improve the chromatography of basic compounds.

  • Adjusting Mobile Phase pH: While less common in standard flash chromatography, operating at a higher pH can help keep the amine in its neutral, un-ionized form, reducing its affinity for the acidic silica surface.[1]

Question: I am seeing poor separation between my desired product and impurities. What steps can I take to improve resolution?

Answer: Poor separation can result from several factors, including an inappropriate mobile phase composition, overloading the column, or issues with the column packing.

Solutions:

  • Optimize the Mobile Phase: The polarity of the mobile phase is critical for good separation.[3] For this compound, a good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] You can systematically vary the ratio of these solvents to achieve an optimal Rf value for your compound, ideally between 0.25 and 0.35 on a TLC plate, with good separation from impurities.[4]

  • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation for all components, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase during the chromatography run.

  • Column Loading: Overloading the column with too much crude sample is a common cause of poor separation. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.

  • Proper Column Packing: Ensure your column is packed uniformly without any cracks or channels, as these can lead to uneven solvent flow and band broadening.

Question: My purified product yield is very low. What could be the reason?

Answer: Low yield can be attributed to several factors, from irreversible adsorption on the column to decomposition of the product.

Solutions:

  • Irreversible Adsorption: As mentioned, the basic nature of the amine can lead to strong, sometimes irreversible, binding to the silica gel. The addition of triethylamine to the mobile phase is crucial to mitigate this.

  • Compound Decomposition: Although this compound is relatively stable, prolonged exposure to the acidic silica gel can potentially cause degradation. Running the column more quickly by applying gentle pressure (flash chromatography) can help minimize this.

  • Co-elution with Impurities: If the separation is not optimal, your product might be co-eluting with impurities, leading to fractions that are not pure enough to combine, thus lowering the overall isolated yield. Re-optimizing the mobile phase is recommended.

  • Incorrect Fraction Collection: Monitor the elution carefully using thin-layer chromatography (TLC) to ensure you are collecting the correct fractions containing your product.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of crude this compound using standard silica gel column chromatography.

1. Materials and Equipment:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh)

  • Mobile Phase (Eluent): A mixture of hexanes and ethyl acetate with 1% (v/v) triethylamine. The exact ratio should be determined by prior TLC analysis.

  • Glass chromatography column

  • Crude this compound

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates, developing chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with a 4:1 ratio).

    • Visualize the plate under a UV lamp and/or by staining (e.g., with ninhydrin for amines).

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3. Add 1% triethylamine to the final solvent system to prevent streaking.

  • Column Packing:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the separation by collecting small fractions and analyzing them by TLC.

    • Combine the pure fractions containing the desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides representative Rf values for this compound in different solvent systems on a silica gel TLC plate. Note that these values are illustrative and may vary depending on the specific experimental conditions. The addition of 1% triethylamine is recommended in all solvent systems to prevent tailing.

Mobile Phase (Hexane:Ethyl Acetate)Approximate Rf ValueObservations
9:10.1 - 0.2The compound moves slowly; good for separating from very non-polar impurities.
4:10.3 - 0.4An ideal range for good separation in column chromatography.
1:10.6 - 0.7The compound moves quickly; useful for eluting the product faster but may result in poorer separation from more polar impurities.

Visualizations

Troubleshooting Workflow for Column Chromatography Purification

TroubleshootingWorkflow Troubleshooting Workflow for this compound Purification start Start Purification problem Problem Identified? start->problem streaking Streaking/Tailing? problem->streaking Yes success Successful Purification problem->success No poor_sep Poor Separation? streaking->poor_sep No add_tea Add 1% TEA to Mobile Phase streaking->add_tea Yes low_yield Low Yield? poor_sep->low_yield No optimize_mp Optimize Mobile Phase (TLC) poor_sep->optimize_mp Yes check_fractions Check TLC of All Fractions low_yield->check_fractions Yes low_yield->success No add_tea->poor_sep alt_stationary Use Alumina or Amine-Silica add_tea->alt_stationary Still Streaking alt_stationary->poor_sep optimize_mp->low_yield check_loading Reduce Sample Load optimize_mp->check_loading Still Poor check_loading->low_yield repack_column Repack Column check_loading->repack_column Still Poor repack_column->low_yield check_fractions->success

Caption: A flowchart outlining the decision-making process for troubleshooting common issues during the column chromatography purification of this compound.

References

Technical Support Center: Optimization of L-alanine Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of L-alanine esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental intricacies of this reaction.

Troubleshooting Guide

This section addresses specific issues that may arise during the esterification of L-alanine.

Question: Why is my L-alanine esterification yield consistently low?

Answer:

Low yields in L-alanine esterification can be attributed to several factors, often related to the inherent properties of amino acids and reaction equilibrium. Here are common causes and their solutions:

  • Zwitterionic Nature of L-alanine: In solution, L-alanine exists as a zwitterion, where the carboxylic acid is deprotonated and the amino group is protonated. This reduces the reactivity of the carboxylic acid group towards esterification.

    • Solution: The reaction is typically conducted under acidic conditions. The acid protonates the carboxylate group, making it more susceptible to nucleophilic attack by the alcohol. Sulfuric acid has been shown to be a particularly effective catalyst.[1][2]

  • Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield.[1][2][3]

    • Solution: To drive the reaction forward, it is crucial to remove water as it is formed. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent, or performing the reaction in an excess of the alcohol which can also act as a water scavenger.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using analytical techniques like TLC or HPLC.[4][5] Optimization of reaction time and temperature may be required. Refer to the experimental protocols and data tables below for typical reaction conditions.[6]

  • Side Reactions: The amino group of L-alanine can undergo side reactions, such as N-alkylation, which consumes the starting material and reduces the yield of the desired ester.[1][2]

    • Solution: While N-protection of the amino acid is a common strategy to prevent side reactions, it requires additional protection and deprotection steps.[1][2] Careful selection of the catalyst and reaction conditions can help minimize these side reactions.

Question: I am losing my product during the work-up. How can I improve the isolation of my L-alanine ester?

Answer:

L-alanine esters, particularly their hydrochloride salts, can be highly soluble in water, leading to significant product loss during aqueous work-up procedures.[7][8]

  • Problem: The product remains in the aqueous phase during extraction with organic solvents.

    • Solution 1: pH Adjustment: Before extraction, carefully adjust the pH of the aqueous solution. For L-alanine ester hydrochlorides, neutralizing the solution can decrease their water solubility. However, be cautious as the free ester can be unstable.

    • Solution 2: Solvent Choice: Use a more polar organic solvent for extraction. While less polar solvents like diethyl ether are used for precipitation[6], solvents like ethyl acetate may be more effective for extraction, especially if the amino group is protected with a hydrophobic group.[8]

    • Solution 3: Salting Out: Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride. This can decrease the solubility of the ester in the aqueous layer and promote its transfer to the organic phase.

    • Solution 4: Reverse-Phase Chromatography: For purification, consider using reverse-phase chromatography as an alternative to aqueous work-up.[8]

Question: My reaction is not proceeding to completion, even after an extended reaction time. What could be the issue?

Answer:

An incomplete reaction can be due to several factors related to the catalyst, reagents, or reaction setup.

  • Catalyst Inactivation: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Ensure the catalyst is fresh and of high purity. The choice of acid catalyst is also crucial; sulfuric acid has been reported to be more effective than hydrochloric acid or nitric acid for this reaction.[1][2] The molar ratio of the catalyst to L-alanine should be optimized.[6]

  • Presence of Water: As mentioned, water can inhibit the reaction.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.

  • Sub-optimal Temperature: The reaction temperature may be too low.

    • Solution: While higher temperatures can increase the reaction rate, they can also lead to side reactions. The optimal temperature needs to be determined experimentally. Refer to the data tables for typical temperature ranges.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for L-alanine esterification?

A1: Acid catalysts are essential for the esterification of L-alanine. Commonly used catalysts include:

  • Thionyl chloride (SOCl₂): This reagent reacts with the alcohol to form an alkyl-chloro sulfite in situ, which then reacts with the carboxylic acid. It is a very effective method.[6]

  • Sulfuric acid (H₂SO₄): A strong acid catalyst that has been shown to be highly effective for amino acid esterification.[1][2]

  • Alumina (Al₂O₃) or Silica (SiO₂): These can be used as solid catalysts, which can simplify the work-up process as they can be filtered off.[6]

Q2: How can I monitor the progress of my L-alanine esterification reaction?

A2: You can monitor the reaction progress by observing the disappearance of the starting material (L-alanine) and the appearance of the product (L-alanine ester). Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of L-alanine to its ester. The use of a suitable derivatizing agent may be necessary to detect the amino acids.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the composition of the reaction mixture at different time points.[9]

Q3: What are typical reaction conditions for the synthesis of L-alanine esters?

A3: Reaction conditions can vary depending on the specific alcohol and catalyst used. However, a general protocol involves reacting L-alanine with an alcohol in the presence of an acid catalyst at a temperature ranging from room temperature to the reflux temperature of the alcohol. For specific examples, please refer to the data tables and experimental protocols below.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of L-alanine Isopropyl Ester Hydrochloride[6]

ParameterValue
L-alanine1 mol (89g)
Isopropanol90 - 180 ml
Thionyl Chloride4.36 - 5.81 ml
CatalystAlumina or Silica
Catalyst to L-alanine Molar Ratio1:0.05 - 1:0.1
Initial Stirring Temperature15 - 20 °C
Reaction Temperature38 - 42 °C
Reaction Time22 - 26 hours
pH after HCl addition5 - 6
Crystallization Temperature20 - 25 °C
PurityUp to 99.4%
YieldUp to 93.7%

Experimental Protocols

Protocol 1: Synthesis of L-alanine Isopropyl Ester Hydrochloride[6]

  • Reaction Setup: In a reaction vessel, combine isopropanol and thionyl chloride and stir for 5 minutes.

  • Addition of Reactants: Add L-alanine and the alumina catalyst to the mixture.

  • Initial Reaction: Stir the mixture at 15-20 °C for 20-40 minutes.

  • Heating: Heat the reaction mixture to 38-42 °C and maintain this temperature for 22-26 hours.

  • pH Adjustment: After the reaction is complete, cool the solution and add 2N HCl dropwise to adjust the pH to 5-6.

  • Concentration: Heat the solution to 45 °C for 1 hour and then concentrate the solution under reduced pressure.

  • Crystallization: Cool the concentrated solution to 20-25 °C. Add diethyl ether and stir for 2 hours to induce crystallization.

  • Isolation: Centrifuge the mixture to collect the crystalline L-alanine isopropyl ester hydrochloride.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up and Isolation reagents Mix Isopropanol, Thionyl Chloride, L-alanine, and Catalyst initial_stir Stir at 15-20°C for 20-40 min reagents->initial_stir heating Heat to 38-42°C for 22-26 hours initial_stir->heating ph_adjust Adjust pH to 5-6 with 2N HCl heating->ph_adjust Reaction Complete concentrate Concentrate the solution ph_adjust->concentrate crystallize Crystallize with Diethyl Ether at 20-25°C concentrate->crystallize isolate Isolate product by centrifugation crystallize->isolate end end isolate->end Final Product

Caption: Experimental workflow for the synthesis of L-alanine isopropyl ester hydrochloride.

troubleshooting_low_yield start Low Yield Observed check_equilibrium Is water being removed effectively? start->check_equilibrium check_catalyst Is the catalyst active and in sufficient quantity? check_equilibrium->check_catalyst No solution_water Implement water removal techniques (e.g., Dean-Stark). check_equilibrium->solution_water Yes check_conditions Are reaction time and temperature optimized? check_catalyst->check_conditions No solution_catalyst Use fresh catalyst; consider sulfuric acid. Optimize catalyst loading. check_catalyst->solution_catalyst Yes check_workup Is product lost during work-up? check_conditions->check_workup No solution_conditions Monitor reaction progress (TLC/HPLC) to determine optimal time and temperature. check_conditions->solution_conditions Yes solution_workup Adjust pH, use appropriate extraction solvents, or use 'salting out'. check_workup->solution_workup Yes

Caption: Troubleshooting flowchart for low yield in L-alanine esterification.

References

Side reactions during the synthesis of alpha-amino acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of α-amino acid ester synthesis. Our focus is on addressing common side reactions and providing practical solutions to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the synthesis of α-amino acid esters?

A1: The two most prevalent side reactions encountered during the synthesis of α-amino acid esters are racemization and diketopiperazine (DKP) formation . Racemization leads to the loss of stereochemical integrity at the α-carbon, resulting in a mixture of enantiomers. Diketopiperazine formation is an intramolecular cyclization of a dipeptide ester, leading to a stable six-membered ring and loss of the desired linear peptide ester.

Q2: What is racemization and what factors promote it?

A2: Racemization is the process by which an optically active compound, such as an L-amino acid ester, is converted into a mixture of both L- and D-enantiomers, ultimately leading to an optically inactive racemic mixture. The mechanism typically involves the deprotonation of the α-carbon to form a planar enolate intermediate, which can be re-protonated from either face with equal probability.

Several factors can promote racemization:

  • Base: The presence of a base can facilitate the abstraction of the α-proton. The strength and steric hindrance of the base play a role; for instance, triethylamine, due to its smaller steric hindrance and strong basicity, can lead to a higher rate of racemization compared to N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[1].

  • Acid: Acidic conditions can also catalyze racemization, often through the formation of an oxazolone intermediate, particularly when the N-terminus is protected with an acyl group.

  • Temperature: Higher reaction temperatures generally increase the rate of racemization.

  • Solvent: The choice of solvent can influence the rate of racemization.

  • Amino Acid Structure: The structure of the amino acid itself can affect its susceptibility to racemization.

Q3: What is diketopiperazine (DKP) formation and when is it most likely to occur?

A3: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in dipeptide esters, resulting in a cyclic dipeptide. This side reaction is particularly problematic as it leads to the loss of the desired product.

DKP formation is most likely to occur under the following conditions:

  • Dipeptide Stage: It is most prevalent at the dipeptide stage of peptide synthesis.

  • Amino Acid Sequence: Dipeptides containing proline or glycine are particularly susceptible to DKP formation[2]. The sequence Gly-Pro is much more prone to cyclization than Pro-Gly[2].

  • Deprotection Conditions: The basic conditions used for the removal of N-terminal protecting groups, such as the piperidine used for Fmoc removal, can catalyze DKP formation.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of DKP formation.

Q4: How can I minimize racemization during amino acid esterification?

A4: Minimizing racemization is crucial for maintaining the stereochemical purity of the product. Several strategies can be employed:

  • Choice of Method: For N-protected amino acids, methods that avoid the formation of highly activated intermediates, or that have a rapid rate of esterification compared to racemization, are preferred. The use of dicyclohexylcarbodiimide (DCC) with an additive like 4-dimethylaminopyridine (DMAP) can be effective, and using the 2-nitrophenylsulphenyl (Nps) protecting group has been shown to be a racemization-free approach with this method[3].

  • Control of Base: When a base is required, use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine, which has been shown to produce the least racemic products in some coupling reactions[1].

  • Low Temperatures: Perform the reaction at the lowest temperature at which a reasonable reaction rate is observed.

  • Protecting Groups: The choice of N-protecting group can influence the rate of racemization. Urethane-based protecting groups like Boc and Fmoc are generally preferred over acyl groups as they are less prone to forming oxazolone intermediates.

Q5: How can I prevent diketopiperazine (DKP) formation?

A5: Preventing DKP formation is critical, especially when synthesizing peptides. Key strategies include:

  • Use of Dipeptide Building Blocks: Coupling a pre-formed dipeptide can bypass the susceptible dipeptide ester intermediate.

  • Mild Deprotection Conditions: Utilizing milder conditions for the removal of the N-terminal protecting group can reduce the rate of DKP formation.

  • In Situ Acylation: A simultaneous deprotection-coupling procedure, where the newly deprotected amino group is trapped by in situ acylation, can effectively prevent cyclization[4].

  • Choice of Resin and Linker (for solid-phase synthesis): The type of resin and the linker attaching the peptide to the solid support can influence the rate of DKP formation.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification
Symptom Possible Cause Troubleshooting Steps
Low conversion to the esterIncomplete reaction due to equilibrium.- Use a large excess of the alcohol, which can also serve as the solvent, to drive the equilibrium towards the product. - Remove water as it is formed, for example, by using a Dean-Stark apparatus with a suitable solvent like toluene.
Insufficient catalysis.- Ensure a sufficient amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
Reaction time is too short or temperature is too low.- Increase the reaction time and/or temperature, monitoring for potential side reactions.
Product is lost during workupEster hydrolysis during aqueous workup.- Neutralize the acidic catalyst carefully with a weak base (e.g., sodium bicarbonate solution) during the extraction process. - Minimize contact time with aqueous layers.
Incomplete extraction of the product.- Use an appropriate organic solvent for extraction in which the ester is highly soluble. - Perform multiple extractions to ensure complete recovery.
Issue 2: Presence of Racemized Product
Symptom Possible Cause Troubleshooting Steps
Loss of optical activity in the productHarsh reaction conditions.- Lower the reaction temperature. - If using a base, switch to a more sterically hindered base (e.g., DIPEA instead of triethylamine).
Prolonged reaction time.- Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed.
Inappropriate N-protecting group.- If applicable, use a urethane-based protecting group (e.g., Boc, Fmoc) instead of an acyl protecting group to suppress oxazolone formation.
Use of a strongly activating esterification method.- Consider a milder esterification method, such as the DCC/DMAP method with an Nps-protected amino acid[3].
Issue 3: Formation of Diketopiperazine (DKP)
Symptom Possible Cause Troubleshooting Steps
A significant peak corresponding to the DKP mass is observed in LC-MS analysis.Intramolecular cyclization of a dipeptide ester.- If synthesizing a longer peptide, consider synthesizing the problematic dipeptide separately and then coupling it as a single unit.
Basic conditions during N-terminal deprotection.- Use milder deprotection conditions. For Fmoc deprotection, consider using a less basic reagent or a shorter reaction time.
High temperature.- Perform the coupling and deprotection steps at room temperature or below if possible.
The amino acid sequence is prone to DKP formation (e.g., contains Pro or Gly).- Be particularly cautious with sequences containing Proline or Glycine at the C-terminus of a dipeptide ester. Employ preventative strategies from the start.

Data Presentation

Table 1: Comparison of Esterification Methods for α-Amino Acids
Method Catalyst/Reagent Typical Conditions Advantages Disadvantages Racemization Risk
Fischer Esterification Strong acid (e.g., H₂SO₄, HCl)Reflux in excess alcoholInexpensive, simple procedure.Reversible reaction, can require harsh conditions.Moderate to high, depending on conditions and substrate.
Thionyl Chloride SOCl₂ in alcohol0°C to refluxHigh yielding, forms an irreversible acyl chloride intermediate.SOCl₂ is corrosive and moisture-sensitive; generates HCl and SO₂ byproducts.Generally low if conditions are controlled.
DCC/DMAP Dicyclohexylcarbodiimide / 4-DimethylaminopyridineRoom temperature in an inert solvent (e.g., CH₂Cl₂)Mild conditions, high yields.DCC can cause allergic reactions; removal of the dicyclohexylurea (DCU) byproduct can be difficult.Low, especially with Nps-protected amino acids[3].
Trimethylsilyl Chloride (TMSCl) TMSCl in alcoholRoom temperatureMild conditions, simple workup, good to excellent yields[5].TMSCl is moisture-sensitive.Reported to have little racemization[5].
Table 2: Influence of Temperature on Diketopiperazine (DKP) Formation

Experimental Protocols

Protocol 1: Fischer Esterification of an α-Amino Acid (e.g., L-Alanine Methyl Ester Hydrochloride)
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the α-amino acid (e.g., L-alanine, 1.0 eq) in the desired alcohol (e.g., methanol, used in large excess as the solvent).

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add a strong acid catalyst (e.g., concentrated sulfuric acid, 1.1 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for a period of time (typically 1-4 hours), monitoring the reaction progress by a suitable method (e.g., TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: Remove the excess alcohol under reduced pressure. The resulting product is often the hydrochloride or sulfate salt of the amino acid ester. If the free ester is desired, the salt can be neutralized with a base and extracted into an organic solvent.

Protocol 2: Esterification using Thionyl Chloride (e.g., L-Leucine Methyl Ester Hydrochloride)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a gas outlet (to vent HCl and SO₂ to a trap), suspend the α-amino acid (e.g., L-leucine, 1.0 eq) in the desired alcohol (e.g., methanol, in excess).

  • Reagent Addition: Cool the suspension in an ice bath and add thionyl chloride (1.1-1.2 eq) dropwise with vigorous stirring. The addition should be slow to control the evolution of gas.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for a specified time (e.g., 12-24 hours) or gently reflux until the reaction is complete (as monitored by TLC).

  • Isolation: Remove the excess alcohol and volatile byproducts under reduced pressure to obtain the amino acid ester hydrochloride salt. The product can be further purified by recrystallization.

Mandatory Visualizations

Side_Reactions AA α-Amino Acid Ester α-Amino Acid Ester (Desired Product) AA->Ester Esterification DipeptideEster Dipeptide Ester AA->DipeptideEster Peptide Coupling Racemic Racemic Mixture of α-Amino Acid Ester Ester->Racemic Racemization (Base/Acid/Heat) DKP Diketopiperazine (DKP) DipeptideEster->DKP Intramolecular Cyclization (Base/Heat) Troubleshooting_Workflow start Start: Esterification Reaction check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Yes impure Impurities Present? check_yield->impure No low_yield->impure No troubleshoot_yield Troubleshoot Low Yield: - Drive equilibrium - Check catalyst - Optimize time/temp low_yield->troubleshoot_yield Yes check_racemization Check for Racemization (e.g., chiral HPLC) impure->check_racemization Yes end End: Optimized Protocol impure->end No troubleshoot_yield->start racemized Racemization Detected? check_racemization->racemized troubleshoot_racemization Troubleshoot Racemization: - Lower temperature - Use hindered base - Change protecting group racemized->troubleshoot_racemization Yes check_dkp Check for DKP Formation (e.g., LC-MS) racemized->check_dkp No troubleshoot_racemization->start dkp_present DKP Detected? check_dkp->dkp_present troubleshoot_dkp Troubleshoot DKP: - Use dipeptide coupling - Milder deprotection - Lower temperature dkp_present->troubleshoot_dkp Yes dkp_present->end No troubleshoot_dkp->start

References

Stability and storage conditions for L-alanine butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed information on the stability and storage of L-alanine butyl ester, along with troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid L-alanine butyl ester?

For short-term storage, it is recommended to keep solid L-alanine butyl ester in a tightly sealed container at 2-8°C.

Q2: How should I store L-alanine butyl ester for long-term use?

For long-term storage, solid L-alanine butyl ester should be stored at -20°C in a desiccated environment to minimize degradation.

Q3: What is the primary degradation pathway for L-alanine butyl ester?

The primary degradation pathway for L-alanine butyl ester is hydrolysis of the butyl ester bond, which is catalyzed by the presence of moisture, acid, or base. This hydrolysis results in the formation of L-alanine and butanol.

Q4: Is L-alanine butyl ester sensitive to moisture?

Yes, L-alanine butyl ester is hygroscopic and susceptible to hydrolysis in the presence of water. It is crucial to store it in a dry environment and handle it in a manner that minimizes exposure to atmospheric moisture.

Q5: Can I store L-alanine butyl ester in solution?

Storing L-alanine butyl ester in solution is generally not recommended for extended periods due to the risk of hydrolysis, especially in aqueous or protic solvents. If a solution is necessary, it should be prepared fresh. For very short-term storage of solutions, consider using an anhydrous aprotic solvent and storing at -80°C.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results Degradation of L-alanine butyl ester due to improper storage.Verify storage conditions (temperature, humidity). Perform a purity check of the starting material using HPLC.
Contamination of the material.Use fresh, high-purity L-alanine butyl ester. Ensure all glassware and solvents are clean and dry.
Low yield in a reaction involving L-alanine butyl ester Hydrolysis of the ester during the reaction.Ensure the reaction is performed under anhydrous conditions. Use dry solvents and inert atmosphere if necessary.
Incorrect reaction pH.Buffer the reaction to a neutral or slightly acidic pH, as basic conditions can accelerate hydrolysis.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) Formation of degradation products (L-alanine, butanol).Confirm the identity of the unexpected peaks by comparing their retention times with those of L-alanine and butanol standards.
Reaction with impurities in solvents or reagents.Use high-purity, analytical grade solvents and reagents.

Stability and Storage Conditions

The stability of L-alanine butyl ester is paramount for reliable experimental outcomes. The primary factor influencing its stability is the presence of water, which leads to hydrolysis. Temperature and pH also play significant roles.

Summary of Recommended Storage Conditions
Storage Condition Temperature Duration Form
Long-term-20°CUp to 1 yearSolid
Short-term2-8°CUp to 3 monthsSolid
In Anhydrous Aprotic Solvent (e.g., Acetonitrile)-80°CUp to 24 hoursSolution
In Anhydrous Aprotic Solvent (e.g., Acetonitrile)-20°CUp to a few hoursSolution

Note: The stability of L-alanine butyl ester in solution is highly dependent on the solvent and the presence of any contaminants. It is always best to use freshly prepared solutions.

Factors Affecting Stability
Factor Effect on Stability
Moisture Accelerates hydrolysis of the ester bond.
Elevated Temperature Increases the rate of degradation.
Acidic pH Can catalyze the hydrolysis of the ester.
Basic pH Strongly catalyzes the hydrolysis of the ester.
Light While not the primary factor, prolonged exposure to UV light may cause some degradation. It is good practice to store it in an amber vial or in the dark.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study can help to understand the stability of L-alanine butyl ester under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of L-alanine butyl ester in a suitable anhydrous aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 0.1 M sodium hydroxide before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 40°C.

    • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

    • Neutralize the aliquots with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Incubate the solution at room temperature.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Place a known amount of solid L-alanine butyl ester in a controlled temperature oven at 60°C.

    • Withdraw samples at specified time points (e.g., 1, 3, 7, 14 days).

    • Dissolve the samples in a suitable solvent for analysis.

3. Analytical Method:

  • Analyze the stressed samples using a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Detection: UV detection at approximately 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Visualizations

DegradationPathway Degradation Pathway of L-alanine butyl ester L_alanine_butyl_ester L-alanine butyl ester Hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) L_alanine_butyl_ester->Hydrolysis L_alanine L-alanine Hydrolysis->L_alanine Butanol Butanol Hydrolysis->Butanol

Caption: Primary degradation pathway of L-alanine butyl ester.

ExperimentalWorkflow Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Characterization Characterization of Degradants HPLC->Characterization Stock Prepare Stock Solution (1 mg/mL in ACN) Stock->Acid Stock->Base Stock->Oxidation SolidSample Solid Sample SolidSample->Thermal

Caption: Workflow for a forced degradation study.

Technical Support Center: Troubleshooting Peptide Synthesis with (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals utilizing (S)-Butyl 2-aminopropanoate in their peptide synthesis protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help you optimize your synthesis for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in peptide synthesis?

This compound is the butyl ester of the amino acid L-alanine. In the context of peptide synthesis, it is most commonly used as the C-terminal amino acid. In Solid-Phase Peptide Synthesis (SPPS), the synthesis starts from the C-terminus, which is anchored to a solid support (resin). Therefore, the initial step would involve coupling this amino acid ester to the resin. It can also be used in solution-phase peptide synthesis.

Q2: My overall peptide yield is significantly lower than expected after cleavage. What are the first steps to diagnose the problem?

Low peptide yield can stem from issues at various stages of the synthesis. A systematic approach is key to pinpointing the cause.

  • Assess Synthesis Efficiency vs. Cleavage: First, determine if the low yield is due to inefficient synthesis on the resin or problems during the final cleavage and work-up.

  • Qualitative Analysis: Perform a test cleavage on a small amount of the peptide-resin (10-20 mg) and analyze the product using mass spectrometry (MS).[1][2] The presence of the target peptide's mass will confirm that the synthesis was at least partially successful.[1][2]

  • Quantitative Analysis: To understand the efficiency of the synthesis itself, determine the final loading of the peptide on the resin. This can be done by cleaving the peptide from a known dry weight of resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis (AAA).[1][2]

Q3: I suspect incomplete coupling reactions are the cause of my low yield. How can I confirm this and what can I do to improve it?

Incomplete coupling of amino acids results in truncated or deletion sequences, which lowers the yield of the desired full-length peptide.[3]

  • Monitoring Coupling Reactions: Use a qualitative colorimetric test, like the Kaiser (ninhydrin) test, to check for the presence of free primary amines after each coupling step.[1] A positive result (blue beads) indicates that the coupling is incomplete.[1]

  • Troubleshooting Incomplete Coupling: If an incomplete coupling is detected, especially with a potentially bulky residue like this compound at the N-terminus of the growing chain, consider the following actions.

    • Double Coupling: Repeat the coupling step with fresh reagents.

    • Increase Reaction Time: Extend the coupling duration to allow the reaction to proceed to completion.[1][4]

    • Use a More Potent Coupling Reagent: The butyl ester group can introduce some steric hindrance.[5][6][7] For such sterically hindered couplings, more powerful reagents are recommended.[2][5][8][9]

Q4: Which coupling reagent is best to use with a sterically hindered amino acid like this compound?

The choice of coupling reagent is critical when dealing with sterically hindered amino acids to avoid low yields and potential side reactions like racemization.[2] Amidinium/uronium and phosphonium salt-based reagents are generally more effective than standard carbodiimides.[5][8]

Troubleshooting Guides

Problem 1: Low Initial Loading of this compound onto the Resin

Symptom: Low substitution level determined after the first amino acid loading, leading to a low theoretical maximum yield for the entire synthesis.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance The butyl ester group may sterically hinder the reaction with the resin's functional groups. Use a coupling method suitable for hindered residues. The use of DIC/HOBt with a catalytic amount of DMAP is a common method, but for hindered esters, stronger activation might be necessary.[10]
Inappropriate Activation The chosen activation method may not be efficient enough. Consider using pre-formed symmetrical anhydrides or activated esters.
Suboptimal Reaction Conditions Factors like solvent, temperature, and reaction time can significantly impact loading efficiency. Ensure the use of dry solvents, as moisture can hydrolyze the activated ester.[5] Consider increasing the reaction time or performing the loading at a slightly elevated temperature.[5]
Problem 2: Incomplete Coupling to the N-terminus of a Peptide Chain Ending in Alanine Butyl Ester

Symptom: Positive Kaiser test after coupling the second amino acid, indicating free amines on the resin-bound this compound.

Possible Causes & Solutions:

CauseRecommended Action
Steric Hindrance from Butyl Group The butyl ester may create a sterically hindered environment around the N-terminal amine.
- Double Couple: Repeat the coupling step with fresh reagents.[4]
- Increase Reagent Equivalents: Increase the concentration of the amino acid and coupling reagents.[1][4]
- Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU, which are known to be highly efficient for hindered couplings.[5][8][11]
Poor Resin Swelling Inadequate swelling of the resin can limit the accessibility of reagents to the reactive sites. Ensure the resin is properly swelled in a suitable solvent like DMF or NMP before the coupling step.[4]
Secondary Structure Formation Although less likely with just one residue, peptide chain aggregation can hinder subsequent couplings. If this is suspected later in the synthesis, consider using chaotropic salts or high-boiling point solvents.[1]
Problem 3: Side Reactions During Final Cleavage and Deprotection

Symptom: Mass spectrometry analysis of the crude peptide shows multiple unexpected peaks, and the yield of the target peptide is low.

Possible Causes & Solutions:

CauseRecommended Action
Transesterification The butyl ester could potentially undergo transesterification with scavengers or other nucleophiles present in the cleavage cocktail, although this is less common with robust butyl esters compared to more labile esters.
- Optimize Cleavage Cocktail: Ensure the use of a well-established cleavage cocktail appropriate for your peptide sequence and protecting groups. A common cocktail is TFA/TIS/water (95:2.5:2.5).[4]
Incomplete Deprotection Side-chain protecting groups from other amino acids in the sequence may not be fully removed.
- Extend Cleavage Time: For peptides with multiple protecting groups, a longer cleavage time may be necessary.[12]
- Use Appropriate Scavengers: Scavengers are crucial to trap the reactive cationic species generated during cleavage, preventing them from modifying sensitive residues like Trp, Met, Tyr, and Cys.[12]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

This protocol is used to detect free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 100 mL pyridine.

Procedure:

  • Take a small sample of resin beads (5-10 mg) in a small glass test tube.

  • Wash the beads with DMF and then ethanol.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Colorless or faint blue solution and beadsCoupling is complete.Proceed to the next step (deprotection).
Dark blue solution, colorless beadsCoupling is nearly complete.Consider extending the coupling time or capping.
Light blue solution, dark blue beadsIncomplete coupling.Recouple the amino acid.[1]
Intense blue solution and beadsCoupling has failed.Check reagents and protocol, then recouple.[1]
Protocol 2: Standard Coupling of an Amino Acid to Resin-Bound this compound

This protocol outlines a standard coupling cycle using HATU, a potent coupling reagent suitable for potentially hindered couplings.

Materials:

  • Peptide-resin with free N-terminal amine from this compound.

  • Fmoc-protected amino acid (4 equivalents).

  • HATU (3.9 equivalents).

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents).

  • Anhydrous DMF.

Procedure:

  • Resin Preparation: Ensure the resin is well-swollen in DMF.

  • Activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the activation to proceed for 1-2 minutes.

  • Coupling: Add the activation solution to the resin and agitate at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion of the coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF, followed by DCM, and then DMF again.

  • Capping (Optional): If the coupling remains incomplete after a second attempt, cap any unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

Visualizations

Troubleshooting_Workflow Start Low Peptide Yield Observed Check_Loading 1. Assess Initial Resin Loading Start->Check_Loading Test_Cleavage 2. Perform Test Cleavage & MS Analysis Start->Test_Cleavage Loading_OK Loading is Adequate Check_Loading->Loading_OK If High Loading_Low Loading is Low Check_Loading->Loading_Low If Low Synthesis_OK Target Mass Present Test_Cleavage->Synthesis_OK If OK Synthesis_Fail Target Mass Absent or Very Low Test_Cleavage->Synthesis_Fail If Not OK Monitor_Coupling 3. Monitor Each Coupling Step (e.g., Kaiser Test) Loading_OK->Monitor_Coupling Optimize_Loading Optimize Loading Protocol (Reagents, Time, Temp) Loading_Low->Optimize_Loading Cleavage_Issue Synthesis Appears OK, Problem is Likely Cleavage/Workup Synthesis_OK->Cleavage_Issue Synthesis_Fail->Monitor_Coupling Coupling_Incomplete Coupling Incomplete Monitor_Coupling->Coupling_Incomplete If Positive Test Troubleshoot_Coupling Troubleshoot Coupling: - Double Couple - Change Reagent (HATU/COMU) - Increase Time/Equivalents Coupling_Incomplete->Troubleshoot_Coupling Optimize_Cleavage Optimize Cleavage: - Check Scavengers - Extend Time - Improve Precipitation

Caption: A decision tree for troubleshooting low peptide yields.

Incomplete_Coupling_Logic Start Kaiser Test Positive (Incomplete Coupling) Cause1 Possible Cause: Steric Hindrance Start->Cause1 Cause2 Possible Cause: Poor Resin Swelling Start->Cause2 Cause3 Possible Cause: Suboptimal Reagents Start->Cause3 Solution1a Action: Use Potent Coupling Reagent (e.g., HATU, COMU) Cause1->Solution1a Solution1b Action: Double Couple Cause1->Solution1b Solution2 Action: Ensure Adequate Swelling in DMF or NMP Cause2->Solution2 Solution3 Action: Increase Reagent Equivalents & Reaction Time Cause3->Solution3

Caption: Logic diagram for addressing incomplete coupling reactions.

References

Technical Support Center: Complete Hydrolysis of the Butyl Ester Group in Amino acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the complete hydrolysis of butyl ester groups in amino acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common deprotection step.

Troubleshooting Guide

Researchers may face several challenges when attempting to achieve complete hydrolysis of a tert-butyl (t-Bu) ester protecting group. This guide addresses the most common issues in a question-and-answer format.

Q1: My t-butyl ester hydrolysis is incomplete. What are the common causes and how can I resolve this?

Incomplete cleavage is a frequent issue that can often be resolved by optimizing reaction conditions. The primary factors to consider are the strength and concentration of the acid, reaction time, and temperature.[1]

  • Insufficient Acid Strength or Concentration: The deprotection of t-butyl esters is an acid-catalyzed reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2]

    • Solution: For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) and a chlorinated solvent like dichloromethane (DCM) is a good starting point. For more resistant substrates, increasing the concentration of TFA to 95-100% can be effective.[1]

  • Inadequate Reaction Time or Temperature: Deprotection requires sufficient time for the reaction to go to completion. These reactions are typically run at room temperature (20-25°C), and lower temperatures will slow the reaction rate.[1]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[1][3][4] Extend the reaction time until the starting material is fully consumed. Most reactions are complete within a few hours.[1] If the reaction is still sluggish, gently warming the mixture (e.g., to 40°C) can be beneficial, but be cautious of potential side reactions.[2]

  • Excess Water: While a small amount of water can act as a scavenger, excessive water can dilute the acid and reduce its effectiveness.[1]

    • Solution: Use anhydrous solvents when preparing the cleavage cocktail to minimize the presence of excess water.[1]

  • Steric Hindrance: A sterically hindered t-butyl ester may require more forcing conditions for complete removal.[2]

    • Solution: Increase the reaction temperature or prolong the reaction time.[2]

Q2: I'm observing unexpected side products in my reaction mixture. What are they and how can I prevent them?

The primary side reaction during the acid-catalyzed cleavage of a t-butyl ester is the alkylation of nucleophilic residues by the released t-butyl cation.[2]

  • Cause: The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation. This carbocation is highly reactive and can alkylate nucleophilic functional groups present in the amino acid derivative, such as the indole ring of tryptophan or the thioether of methionine.[2]

  • Prevention: To minimize these side reactions, it is highly recommended to use "scavengers." These are molecules that readily react with and neutralize the t-butyl cation.[2]

    • Common Scavengers:

      • Triisopropylsilane (TIS): A very effective scavenger that readily captures the t-butyl cation.[2]

      • Water: Can also act as a scavenger.[2]

      • Thioanisole or Dithiothreitol (DTT): Particularly useful when working with sulfur-containing amino acids.[2]

    • A typical scavenger "cocktail" might be a mixture of TFA/TIS/H2O (95:2.5:2.5).[5]

Q3: My starting material or product appears to be degrading under the cleavage conditions. What can I do?

The harsh acidic conditions required for t-butyl ester cleavage can sometimes lead to the degradation of sensitive molecules.[1]

  • Solution: If you suspect degradation, switching to a milder deprotection method is recommended.[1] Several alternatives to strong acids like TFA exist:

    • Lewis Acids: Zinc bromide (ZnBr₂) in dichloromethane can be an effective and more selective reagent for t-butyl ester cleavage.[3][6]

    • Aqueous Phosphoric Acid: An 85% aqueous solution of phosphoric acid in a suitable organic solvent can serve as a milder alternative.[7][8]

    • Silica Gel: Refluxing the t-butyl ester in toluene with chromatography-grade silica gel can effect cleavage, offering a heterogeneous and milder option.[1][9]

    • Thermolytic Cleavage: Heating the compound in a high-boiling solvent can remove the t-butyl group as isobutylene.[7] A reagent-free method using a continuous plug flow reactor at high temperatures (120-240°C) has also been demonstrated.[10]

Frequently Asked Questions (FAQs)

Q4: How can I monitor the progress of my t-butyl ester hydrolysis reaction?

Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the desired carboxylic acid product.

  • Thin Layer Chromatography (TLC): A rapid and cost-effective method to qualitatively assess reaction progress. The carboxylic acid product is significantly more polar than the t-butyl ester starting material, resulting in a lower Rf value on a silica gel plate.[4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress by separating the starting material and product, allowing for the determination of their relative concentrations over time.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the starting material and product by their respective molecular weights while also monitoring their relative abundance.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring this reaction, as the nine protons of the t-butyl group give a very distinct singlet signal, which will disappear as the reaction proceeds.[4]

Q5: Can I selectively cleave a t-butyl ester in the presence of an N-Boc protecting group?

Selective deprotection is challenging due to the similar acid lability of both the t-butyl ester and the tert-butoxycarbonyl (Boc) group.[1][7] However, some methods have been developed to achieve this selectivity.

  • Cerium(III) chloride and Sodium Iodide: A system of CeCl₃·7H₂O and NaI in acetonitrile has been reported to selectively deprotect t-butyl esters in the presence of N-Boc groups.[11][12][13]

  • Zinc Bromide: ZnBr₂ in dichloromethane has also been shown to offer some selectivity for the cleavage of t-butyl esters over N-Boc groups, although the N-Boc group can also be labile under these conditions.[6]

Q6: Are there any non-acidic methods for t-butyl ester cleavage?

While less common, some non-acidic methods have been reported.

  • Thermolytic Cleavage: As mentioned in the troubleshooting guide, heating the compound can lead to the elimination of isobutylene and formation of the carboxylic acid.[7]

  • Enzymatic Hydrolysis: Certain lipases and esterases can be used for the selective hydrolysis of t-butyl esters under very mild, neutral pH conditions.[14]

  • Radical Cation Mediated Deprotection: A combination of the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane offers a mild, transition-metal-free deprotection method.[7][8]

Data Presentation

Table 1: Common Reagents and Conditions for t-Butyl Ester Hydrolysis

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA) (50-95%)Dichloromethane (DCM)20-252-5 hoursThe most common method; scavengers are often required.[1]
Hydrogen Chloride (HCl) (4M solution)Dioxane, Acetic Acid20-25VariableA classic and effective method.[1]
Aqueous Phosphoric Acid (85 wt%)Toluene, DCM20-50VariableA milder acidic alternative.[7]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)20-25VariableA Lewis acid method that can offer different selectivity.[3][6]
Silica GelTolueneReflux (110°C)OvernightA heterogeneous method useful for sensitive substrates.[1][9]

Experimental Protocols

Protocol 1: TFA-Mediated t-Butyl Ester Cleavage

This protocol describes a standard method for the cleavage of a t-butyl ester using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[3]

  • Materials:

    • t-Butyl ester protected compound

    • Trifluoroacetic Acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Scavengers (e.g., Triisopropylsilane, water) as needed

    • Methanol (for quenching)

    • Cold diethyl ether (for precipitation)

  • Procedure:

    • Dissolve the t-butyl ester-protected compound in anhydrous DCM in a round-bottom flask.

    • If required, add the appropriate scavengers (e.g., TIS, water). A common cleavage cocktail is TFA/DCM (1:1) or for more resistant substrates, a higher concentration of TFA can be used.[1] For peptide deprotection, a common mixture is TFA/TIS/H₂O (95:2.5:2.5).[5]

    • Stir the solution at room temperature (20-25°C).

    • Monitor the reaction progress by TLC, HPLC, or LC-MS at designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h).[3]

    • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[7][15]

    • The crude product can be purified by precipitation with cold diethyl ether, followed by washing and drying.[15] Further purification can be achieved by crystallization or chromatography if necessary.

Protocol 2: Reaction Monitoring by HPLC

This protocol outlines the procedure for monitoring the progress of the deprotection reaction using HPLC.[3]

  • Procedure:

    • At designated time points, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture using a calibrated micropipette.

    • Immediately quench the aliquot by diluting it in a known volume of a suitable solvent, such as methanol, to stop the reaction.

    • Further dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis. A dilution of 100 to 1000-fold is typical.

    • If any precipitation is observed, filter the sample through a 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.

    • Inject the prepared sample onto the HPLC system.

    • Monitor the disappearance of the starting material (t-butyl ester) peak and the appearance of the product (carboxylic acid) peak. The relative peak areas can be used to determine the extent of the reaction.

Visualizations

G cluster_start Start: Incomplete Hydrolysis cluster_check Initial Checks cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Reactions cluster_alternative Alternative Methods for Degradation cluster_end End Goal Start Incomplete Hydrolysis Observed Check_Conditions Check Reaction Conditions: - Acid Concentration? - Reaction Time? - Temperature? Start->Check_Conditions Check_Scavengers Check for Nucleophilic Residues (e.g., Trp, Met) Start->Check_Scavengers Increase_Acid Increase TFA Concentration or Switch to Stronger Acid Check_Conditions->Increase_Acid Insufficient Acid Increase_Time_Temp Extend Reaction Time or Gently Increase Temperature Check_Conditions->Increase_Time_Temp Time/Temp Too Low Add_Scavengers Add Scavengers: - TIS - Water - Thioanisole Check_Scavengers->Add_Scavengers Yes Degradation Substrate Degradation Observed? Increase_Acid->Degradation Increase_Time_Temp->Degradation Complete Complete Hydrolysis Add_Scavengers->Complete Milder_Conditions Switch to Milder Conditions: - ZnBr2 - Aq. H3PO4 - Silica Gel/Toluene Degradation->Milder_Conditions Yes Degradation->Complete No Milder_Conditions->Complete

Caption: Troubleshooting workflow for incomplete t-butyl ester hydrolysis.

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_end Final Product Dissolve 1. Dissolve t-Bu Ester in Anhydrous DCM Add_Reagents 2. Add TFA/Scavenger Cocktail Dissolve->Add_Reagents Stir 3. Stir at Room Temperature Add_Reagents->Stir Monitor 4. Monitor by HPLC/TLC/LC-MS Stir->Monitor Check_Completion Reaction Complete? Monitor->Check_Completion Check_Completion->Stir No Evaporate 5. Evaporate Solvent & Excess TFA Check_Completion->Evaporate Yes Precipitate 6. Precipitate with Cold Diethyl Ether Evaporate->Precipitate Purify 7. Wash and Purify Product Precipitate->Purify Product Carboxylic Acid Purify->Product

Caption: General experimental workflow for TFA-mediated t-butyl ester deprotection.

References

Technical Support Center: Isolation of Pure (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed procedures and troubleshooting advice for the successful work-up and isolation of pure (S)-Butyl 2-aminopropanoate.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the work-up of this compound.

Q1: After the initial extraction, a thick, stable emulsion has formed between the aqueous and organic layers. How can I break this emulsion?

A1: Emulsion formation is a common issue when working with amino acid esters, often caused by the presence of surfactants or fine particulate matter. Here are several strategies to resolve this:

  • Gentle Agitation: In future extractions, use gentle swirling or rocking of the separatory funnel instead of vigorous shaking to minimize emulsion formation.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Filtration: If the emulsion is due to suspended solids, filtering the entire mixture through a pad of Celite® or glass wool may break the emulsion.

  • Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the layers.

  • Patience: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period (e.g., overnight) can lead to the separation of the layers.

Q2: I am concerned about the potential for racemization of my (S)-enantiomer during the work-up. What conditions can lead to racemization and how can I avoid it?

A2: Racemization of α-amino acid esters can occur, particularly under basic conditions. The α-proton can be abstracted by a base, leading to the formation of a planar enolate intermediate, which can then be re-protonated from either face, resulting in a mixture of enantiomers.

  • Avoid Strong Bases: During the work-up, use weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Limit Exposure Time: Minimize the time the amino acid ester is in contact with any basic solution. Perform neutralizations and extractions promptly.

  • Control Temperature: Perform the work-up at room temperature or below. Elevated temperatures can accelerate the rate of racemization.

  • Acidic Conditions: The hydrochloride salt of the amino acid ester is significantly less prone to racemization. Whenever possible, handle the product in its protonated form.

Q3: My final product is an oil, but I was expecting a solid. How can I induce crystallization?

A3: this compound is often isolated as its hydrochloride salt to improve its handling and stability, which is typically a crystalline solid. If the free base is an oil, this is not unusual for a low molecular weight ester.

  • Formation of the Hydrochloride Salt: If you have the free base, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent. The hydrochloride salt should precipitate out.

  • Scratching: If you are trying to crystallize the free base or its salt and it remains an oil, try scratching the inside of the flask with a glass rod at the air-liquid interface. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the desired compound, adding it to the supersaturated solution can induce crystallization.

  • Solvent System: Ensure you are using an appropriate solvent system for crystallization. A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexanes, can be effective.

Q4: The yield of my isolated product is significantly lower than expected. What are the potential causes?

A4: Low yields can result from several factors throughout the synthesis and work-up procedure.

  • Incomplete Reaction: Ensure the initial esterification reaction has gone to completion using an appropriate analytical technique like TLC or GC-MS before beginning the work-up.

  • Hydrolysis During Work-up: The ester is susceptible to hydrolysis back to the carboxylic acid, especially under strongly acidic or basic conditions. Use mild conditions and avoid prolonged exposure to aqueous acidic or basic washes.

  • Losses During Extraction: The product may have some solubility in the aqueous phase. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions (e.g., 3x with a smaller volume of solvent) to maximize recovery.

  • Volatility: this compound is a relatively small molecule and may be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

  • Purification Losses: Each purification step (e.g., distillation, chromatography, crystallization) will inevitably lead to some product loss. Optimize your purification strategy to balance purity and yield.

Data Presentation

The following tables summarize key quantitative data for this compound and its hydrochloride salt. Note that some of this data is estimated based on similar compounds and should be confirmed experimentally.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
AppearanceColorless liquid (predicted)
Boiling PointEstimated 170-180 °C (at 760 mmHg); will be lower under vacuum.
Density~0.93 g/cm³ (estimated)

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValue
Molecular FormulaC₇H₁₆ClNO₂
Molecular Weight181.66 g/mol
AppearanceWhite to off-white solid
Melting PointData not available; for comparison, L-Alanine tert-butyl ester HCl is 168-175 °C.
StorageInert atmosphere, room temperature.

Table 3: Solubility of this compound (Free Base)

SolventSolubility
WaterSparingly soluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Diethyl EtherSoluble
MethanolSoluble
HexanesSparingly soluble

Experimental Protocols

This section provides a detailed methodology for the work-up and isolation of pure this compound, typically as its hydrochloride salt, following an acid-catalyzed esterification of L-alanine with butanol.

Objective: To isolate pure this compound hydrochloride from the reaction mixture, removing unreacted starting materials, catalyst, and by-products.

Materials:

  • Reaction mixture containing this compound

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Anhydrous diethyl ether

  • Anhydrous HCl (as a solution in diethyl ether or as a gas)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Quenching and Neutralization: a. Cool the reaction mixture to room temperature. b. If a strong acid catalyst (e.g., H₂SO₄, HCl) was used, carefully neutralize it. This can be done by slowly pouring the reaction mixture into a stirred, ice-cold saturated solution of sodium bicarbonate. Be cautious as CO₂ gas will be evolved. Continue adding the bicarbonate solution until the gas evolution ceases and the pH of the aqueous layer is ~8.

  • Liquid-Liquid Extraction: a. Transfer the neutralized mixture to a separatory funnel. b. Add a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate (approximately twice the volume of the initial reaction mixture). c. Gently rock or swirl the separatory funnel to mix the layers, avoiding vigorous shaking to prevent emulsion formation. d. Allow the layers to separate completely. The organic layer will contain the desired this compound. e. Drain the organic layer into a clean flask. f. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product. Combine all organic extracts.

  • Washing the Organic Phase: a. Return the combined organic extracts to the separatory funnel. b. Wash the organic layer with deionized water to remove any remaining water-soluble impurities. c. Further wash the organic layer with a saturated brine solution. This helps to remove residual water from the organic phase and aids in breaking any minor emulsions.

  • Drying the Organic Phase: a. Drain the washed organic layer into a clean, dry Erlenmeyer flask. b. Add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate. Add the drying agent until it no longer clumps together, indicating that all the water has been absorbed. c. Allow the mixture to stand for at least 15-20 minutes, occasionally swirling the flask. d. Filter the solution to remove the drying agent. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product.

  • Isolation of the Free Base (Optional) and Conversion to Hydrochloride Salt: a. Concentrate the dried organic solution using a rotary evaporator to remove the solvent. Be mindful of the product's potential volatility; use a moderate temperature and vacuum. The result will be the crude this compound free base, likely as an oil. b. To form the hydrochloride salt for better stability and handling, dissolve the crude free base in a minimal amount of a dry, non-polar solvent like anhydrous diethyl ether. c. Cool the solution in an ice bath and slowly add a pre-prepared solution of HCl in anhydrous diethyl ether, or bubble dry HCl gas through the solution while stirring. d. The this compound hydrochloride should precipitate as a white solid.

  • Final Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities. c. Dry the purified this compound hydrochloride under vacuum to obtain the final product. d. Assess the purity of the final product using appropriate analytical techniques such as NMR, GC-MS, and check for enantiomeric purity using chiral HPLC.

Visualizations

The following diagram illustrates the general workflow for the work-up and isolation of this compound hydrochloride.

Workup_Workflow start Reaction Mixture (Crude this compound) neutralize Quenching & Neutralization (e.g., with NaHCO₃ solution) start->neutralize extract Liquid-Liquid Extraction (e.g., with DCM or EtOAc) neutralize->extract wash Aqueous Washes (Water & Brine) extract->wash Organic Phase waste1 Aqueous Waste extract->waste1 Aqueous Phase dry Drying Organic Phase (e.g., with Na₂SO₄) wash->dry wash->waste1 Aqueous Washings concentrate Solvent Removal (Rotary Evaporation) dry->concentrate waste2 Solid Waste (Drying Agent) dry->waste2 Used Drying Agent free_base Crude Free Base (this compound) concentrate->free_base hcl_salt Formation of HCl Salt (Anhydrous HCl in Ether) free_base->hcl_salt filter_dry Filtration & Drying hcl_salt->filter_dry final_product Pure this compound HCl filter_dry->final_product analysis Purity & Chiral Analysis (NMR, GC-MS, Chiral HPLC) final_product->analysis

Caption: Workflow for the isolation of this compound HCl.

Technical Support Center: Managing the Hygroscopic Nature of Amino Acid Ester Hydrochlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the hygroscopic nature of amino acid ester hydrochlorides. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What does it mean if an amino acid ester hydrochloride is hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For amino acid ester hydrochlorides, this means that upon exposure to air, they can take up water, which can lead to a range of physical and chemical challenges in the laboratory.[3]

Q2: What are the common problems associated with the hygroscopicity of these compounds?

A2: The absorption of moisture can lead to several issues, including:

  • Physical Changes: Caking or clumping of the powder, which affects its flowability, handling, and accurate weighing.[4]

  • Chemical Instability: The presence of water can promote hydrolysis of the ester group, leading to the degradation of the compound into the corresponding amino acid and alcohol.

  • Inaccurate Concentrations: If a hygroscopic compound has absorbed a significant amount of water, the actual weight of the active molecule in a measured sample will be lower than expected, leading to errors in solution preparation and reaction stoichiometry.[4]

  • Altered Physical Properties: Moisture can affect the melting point, dissolution rate, and crystal structure of the solid.[3]

Q3: How should I properly store my amino acid ester hydrochloride samples?

A3: Proper storage is crucial to minimize moisture absorption. Recommended storage conditions include:

  • Airtight Containers: Store the compound in a tightly sealed container. For highly sensitive materials, consider packaging with a moisture barrier.[5]

  • Controlled Environment: Keep the container in a dry, cool, and well-ventilated place.[6] The use of a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is highly recommended.[7]

  • Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture.[8]

  • Temperature Control: Store at a consistent, cool temperature (e.g., 2-8°C) as recommended for many of these compounds.[9][10] Avoid temperature fluctuations that can cause condensation inside the container.[5]

Q4: What is the best way to handle and weigh a hygroscopic amino acid ester hydrochloride?

A4: To ensure accuracy and maintain the integrity of your sample:

  • Work Quickly and Efficiently: Minimize the time the container is open to the atmosphere.[11][12]

  • Use a Controlled Environment: If possible, handle and weigh the compound in a glove box with a controlled, low-humidity atmosphere.[11] If a glove box is not available, work in an area with low ambient humidity.

  • Weigh by Difference: Instead of weighing the compound directly onto weighing paper, weigh the sealed container, quickly transfer the desired amount to your reaction vessel, and then re-weigh the original container. The difference in weight is the amount of compound transferred.[12]

  • Prepare Stock Solutions: For frequently used compounds, consider preparing a stock solution of the entire contents of a new bottle and storing it in aliquots. This avoids repeatedly exposing the solid to the atmosphere.[7]

Troubleshooting Guides

Issue 1: The powder has formed clumps or cakes.
Possible Cause Solution
Improper storage leading to moisture absorption.Gently break up the clumps with a clean, dry spatula inside a low-humidity environment (e.g., a glove box or in a room with a dehumidifier). If the material is severely caked, it may be necessary to dry it under vacuum. For future prevention, review and improve your storage conditions as outlined in the FAQs.
High ambient humidity during handling.Transfer the material in a controlled environment like a glove box. If not available, minimize exposure time to the open air and consider using a balance with a draft shield that also contains a desiccant.
Issue 2: Inconsistent results in reactions or assays.
Possible Cause Solution
Inaccurate weighing due to moisture uptake.The weighed mass may contain a significant percentage of water, leading to a lower molar amount of the amino acid ester hydrochloride than calculated. Determine the water content of your material using Karl Fischer titration or TGA (see Experimental Protocols below) and adjust your calculations accordingly. Always use best practices for weighing hygroscopic materials.[11][12]
Degradation of the compound due to hydrolysis.If the material has been stored improperly or for an extended period in a humid environment, it may have partially hydrolyzed. It is advisable to use a fresh, properly stored batch of the reagent. You can check the purity of your current stock using techniques like NMR or LC-MS.

Quantitative Data: Hygroscopicity Classification

The hygroscopicity of pharmaceutical ingredients is classified by the European Pharmacopoeia based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours.[13][14]

Hygroscopicity ClassMass Increase (% w/w)Example: Amino Acid Ester Hydrochloride*
Non-hygroscopic≤ 0.12-
Slightly hygroscopic> 0.12 and < 2.01.5
Hygroscopic≥ 2.0 and < 15.08.0
Very hygroscopic≥ 15.018.0

*Note: The data for "Amino Acid Ester Hydrochloride" is illustrative to demonstrate how to use the table and is not based on experimental data for a specific compound.

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This method is suitable for determining the water content in amino acid ester hydrochloride samples.

Principle: The Karl Fischer reaction is a quantitative reaction of water with an amine, sulfur dioxide, and iodine in an alcohol solvent. The volume of the Karl Fischer reagent consumed is directly proportional to the amount of water in the sample.[15]

Procedure:

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure all glassware is clean and dry.[16]

  • Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel.

  • Solvent Titration: Titrate the methanol with the Karl Fischer reagent until it is free of moisture. The instrument will indicate when the endpoint is reached.[16]

  • Sample Preparation and Addition: Accurately weigh a suitable amount of the amino acid ester hydrochloride sample. For highly hygroscopic samples, use the "weighing by difference" technique. Quickly add the sample to the titration vessel.

  • Sample Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument software will typically calculate the water content in percentage or ppm based on the sample weight and the volume of titrant used.

Considerations for Amine Hydrochlorides:

  • Strongly alkaline amines can interfere with the Karl Fischer reaction by shifting the pH. While amino acid ester hydrochlorides are salts, it's good practice to ensure the buffering capacity of the reagent system is sufficient. Some Karl Fischer reagents are specifically formulated for use with amines.[17][18]

Protocol 2: Moisture Content Analysis by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the amount of volatiles, including water, in a sample.

Procedure:

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's protocol.

  • Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the amino acid ester hydrochloride into a TGA pan. Handle the sample in a low-humidity environment to prevent moisture absorption before the analysis.

  • TGA Method:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the boiling point of water but below the decomposition temperature of the compound (e.g., 120°C).

    • Hold at the final temperature until a stable mass is achieved.

    • The analysis should be performed under an inert gas atmosphere (e.g., nitrogen).

  • Data Analysis: The weight loss observed in the temperature range corresponding to water evaporation represents the moisture content of the sample. This is typically calculated automatically by the instrument's software. For complex samples, evolved gas analysis (EGA) can be coupled with TGA to confirm that the weight loss is due to water.[19]

Visualizations

Experimental_Workflow cluster_storage Storage cluster_handling Handling & Weighing cluster_analysis Moisture Content Analysis cluster_application Experimental Use Storage Store in Airtight Container in Desiccator Handling Handle in Glove Box (Low Humidity) Storage->Handling Transfer Weighing Weigh by Difference Handling->Weighing KF Karl Fischer Titration Weighing->KF Sample Transfer TGA Thermogravimetric Analysis Weighing->TGA Sample Transfer Reaction Prepare Solution or Add to Reaction Weighing->Reaction Sample Transfer

Caption: Workflow for handling hygroscopic amino acid ester hydrochlorides.

Troubleshooting_Clumping Start Powder is Caked or Clumped CheckStorage Review Storage Conditions: Airtight? Desiccated? Start->CheckStorage ImproperStorage Improper Storage CheckStorage->ImproperStorage Deficiencies Found HighHumidity High Ambient Humidity During Handling CheckStorage->HighHumidity Storage OK Action_Dry Action: Dry Sample (e.g., under vacuum) ImproperStorage->Action_Dry Action_Glovebox Action: Handle in Controlled Environment (e.g., Glove Box) HighHumidity->Action_Glovebox Action_ImproveStorage Action: Improve Storage (Use Desiccator, Tightly Seal) Action_Dry->Action_ImproveStorage

Caption: Decision tree for troubleshooting caked or clumped powder.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, precise structural elucidation of chiral molecules like (S)-Butyl 2-aminopropanoate is fundamental. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a powerful tool for confirming the identity and purity of such compounds. This guide provides a detailed analysis of the expected ¹H NMR spectrum of this compound, offers a comparison with related amino acid esters, and outlines a general experimental protocol for spectral acquisition.

Predicted ¹H NMR Spectrum of this compound

While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the searched literature, a reliable prediction can be made based on the analysis of its constituent functional groups and data from analogous compounds. The expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1. These predictions are based on typical values for protons in similar chemical environments.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha~3.5 - 3.7Quartet (q)~7.01H
Hb~1.3 - 1.4Doublet (d)~7.03H
Hc~1.5 - 2.0 (broad)Singlet (s)-2H
Hd~4.0 - 4.1Triplet (t)~6.72H
He~1.6 - 1.7Sextet~7.02H
Hf~1.3 - 1.4Sextet~7.52H
Hg~0.9 - 1.0Triplet (t)~7.43H

Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.

Below is a diagram illustrating the molecular structure of this compound with the assigned proton labels.

Figure 1. Molecular structure of this compound with proton labeling.

Comparison with Alternative Amino Acid Esters

The ¹H NMR spectrum of this compound can be better understood by comparing it to the spectra of other structurally related amino acid esters. Table 2 provides a summary of reported ¹H NMR data for Alanine Methyl Ester and BOC-L-Alanine Benzyl Ester.

Table 2: ¹H NMR Data for Comparative Amino Acid Esters

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
Alanine Methyl Esterα-CH~4.14Multiplet (m)-[4]
-CH₃ (alanine)~1.49Multiplet (m)-[4]
-OCH₃~3.76Singlet (s)-[4]
BOC-L-Alanine Benzyl Esterα-CH~4.3Multiplet (m)-[5]
-CH₃ (alanine)~1.4Doublet (d)~7.2[5]
-NH~5.1Doublet (d)~7.8[5]
-C(CH₃)₃~1.45Singlet (s)-[5]
-CH₂-Ph~5.15Singlet (s)-[5]
-Ph~7.35Multiplet (m)-[5]

This comparison highlights how changes in the ester group (butyl vs. methyl vs. benzyl) and the presence of a protecting group (like BOC) influence the chemical shifts of the protons in the alanine backbone. For instance, the α-proton (Ha) in this compound is expected to be at a slightly different chemical shift compared to the methyl and benzyl esters due to the different electronic effects of the alkyl chains.

Experimental Protocol for ¹H NMR Spectroscopy

A general protocol for acquiring a high-quality ¹H NMR spectrum of an amino acid ester like this compound is as follows. This protocol is based on standard practices in NMR spectroscopy.[5]

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those on the amine group.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent, which is set to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • The following are typical parameters for a 400 or 500 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: A range of approximately 12-15 ppm is generally sufficient to cover all proton signals.

    • Number of Scans: 16 to 32 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

3. Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify and label the chemical shift of each peak.

The logical workflow for sample analysis is depicted in the following diagram.

G cluster_workflow Experimental and Analytical Workflow A Sample Preparation B NMR Data Acquisition A->B Load Sample C Data Processing B->C Raw Data (FID) D Spectral Analysis C->D Processed Spectrum E Structure Confirmation D->E Interpreted Data

Figure 2. A simplified workflow for ¹H NMR spectral analysis.

By following this guide, researchers can effectively predict, acquire, and interpret the ¹H NMR spectrum of this compound, facilitating its unambiguous identification and quality assessment in research and development settings.

References

13C NMR Peak Assignment for L-Alanine Butyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and peak assignment for the 13C Nuclear Magnetic Resonance (NMR) spectrum of L-alanine butyl ester. By leveraging experimental data from closely related analogs and established chemical shift principles, this document offers a robust framework for identifying and assigning the carbon signals of L-alanine butyl ester, a crucial building block in peptide synthesis and pharmaceutical development.

Introduction to 13C NMR Spectroscopy in Amino Acid Ester Analysis

13C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including amino acid derivatives. The chemical shift of each carbon atom provides a unique fingerprint of its local electronic environment, enabling unambiguous structure verification and purity assessment. For amino acid esters like L-alanine butyl ester, 13C NMR is critical for confirming successful esterification and for characterizing the final compound.

Predicted 13C NMR Peak Assignment for L-Alanine Butyl Ester

Table 1: Comparative 13C NMR Chemical Shifts (ppm) of L-Alanine and its Esters

Carbon AtomL-AlanineL-Alanine Methyl Ester (Predicted)L-Alanine Butyl Ester (Predicted)L-Alanine tert-Butyl Ester
C=O (Ester Carbonyl)~176~175~174~173
(Alpha-Carbon)~51~50~50~50
(Beta-Carbon)~17~17~17~18
C1' (Butyl -CH2-)--~65-
C2' (Butyl -CH2-)--~31-
C3' (Butyl -CH2-)--~19-
C4' (Butyl -CH3)--~14-
-OCH3 (Methyl Ester)-~52--
-OC(CH3)3 (tert-Butyl Ester)---~81
-C(CH3)3 (tert-Butyl Ester)---~28

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Rationale for Peak Assignment

The assignment of the 13C NMR peaks for L-alanine butyl ester is based on the following well-established principles of NMR spectroscopy:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and appears at the lowest field (highest ppm value), typically in the range of 170-180 ppm. Esterification generally causes a slight upfield shift compared to the carboxylic acid.

  • Alpha-Carbon (Cα): The Cα, being directly attached to the electronegative nitrogen and carbonyl group, appears around 50 ppm. The type of ester group has a minimal effect on its chemical shift.

  • Beta-Carbon (Cβ): The methyl group carbon (Cβ) is the most shielded carbon in the alanine backbone, appearing at the highest field (lowest ppm value), typically around 17 ppm.

  • Butyl Ester Carbons:

    • C1': The carbon directly attached to the ester oxygen is the most deshielded of the butyl chain carbons, appearing around 65 ppm.

    • C2', C3', and C4': The chemical shifts of the remaining butyl chain carbons follow a predictable pattern, with the terminal methyl group (C4') being the most shielded and appearing at the highest field (~14 ppm).

Experimental Protocols

The predicted chemical shifts in this guide are based on standard 13C NMR experimental procedures. A general protocol for acquiring a 13C NMR spectrum of an amino acid ester is as follows:

  • Sample Preparation: Dissolve 10-50 mg of the amino acid ester in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: A 300-600 MHz NMR spectrometer.

    • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Peak Assignment

The following diagram illustrates the logical workflow used to assign the 13C NMR peaks of L-alanine butyl ester based on the known chemical shifts of its constituent parts.

G Workflow for 13C NMR Peak Assignment of L-alanine butyl ester cluster_0 Reference Data cluster_1 Target Molecule cluster_2 Peak Assignment L_Alanine L-Alanine (C=O, Cα, Cβ) L_Alanine_Butyl_Ester L-Alanine Butyl Ester (C=O, Cα, Cβ, C1', C2', C3', C4') L_Alanine->L_Alanine_Butyl_Ester Alanine Backbone Butanol n-Butanol (C1', C2', C3', C4') Butanol->L_Alanine_Butyl_Ester Butyl Ester Chain Assignment Predicted Spectrum Assignment L_Alanine_Butyl_Ester->Assignment Analyze & Predict

Caption: Logical workflow for predicting 13C NMR peak assignments.

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Alanine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (e.e.) is critical in the development and quality control of pharmaceuticals and other chiral compounds. Alanine esters, as common chiral building blocks, require robust analytical methods to ensure their stereochemical purity. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. This guide provides an objective comparison of various chiral HPLC methods for determining the enantiomeric excess of different alanine esters, supported by experimental data and detailed protocols.

Comparison of Chiral HPLC Methods

The choice of a suitable chiral HPLC method depends on several factors, including the specific alanine ester, the presence of protecting groups, and the desired sensitivity. The following table summarizes different validated methods for various alanine esters.

AnalyteChiral Stationary Phase (CSP)Mobile PhaseDetectionKey Performance Aspects
N-Boc-Alanine Benzyl Ester CHIROBIOTIC® T20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0UV at 230 nmProvides baseline resolution of the D- and L-enantiomers.[1]
Alanine Methyl Ester (as N-FMOC derivative) Amylose-derived CSP (e.g., Chiralpak IA)10% 2-propanol/hexane (v/v) with 0.1% TFAFluorescenceEnables simultaneous determination of chemical and enantiomeric purity.[2]
Alanine Ethyl Ester Ristocetin ANot specifiedNot specifiedDemonstrates enantioselective separation.
Alanine Ethyl Ester (as NBD derivative) Polysaccharide-based (e.g., Chiralpak IA)10-30% 2-propanol/hexane (v/v)UV at 310 nm and Fluorescence (Ex: 470 nm, Em: 530 nm)High sensitivity and selectivity; coated CSPs showed better separation than covalently bonded ones.[3]
N-Boc-Alanine CHIROBIOTIC® T20 mM ammonium acetate, pH 6 : methanol (90:10)UV at 230 nmA standardized method for assessing chiral purity.[4]
FMOC-Alanine CHIROBIOTIC® RMethanol/Buffer (40/60), Buffer: 0.1% TEAA, pH 4.1Not specifiedBaseline resolution is easily achieved.
Alanine Isopropyl Ester HCl (as GITC derivative) YMC-Pack ODS-AQ (Reversed-Phase)Water : Methanol (50:50)Not specifiedEffective separation of diastereomeric derivatives.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting these methods. Below are the protocols for the key experiments cited.

Method 1: N-Boc-Alanine Benzyl Ester
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.[1]

Method 2: Alanine Methyl Ester (as N-FMOC derivative)
  • Derivatization: React the alanine methyl ester with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) to form the N-FMOC derivative.

  • Instrumentation: HPLC system with a fluorescence detector.

  • Chiral Stationary Phase: Amylose-derived CSP.

  • Mobile Phase: 10% 2-propanol/hexane (v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: Not specified.

  • Detection: Fluorescence.

  • Sample Preparation: Dissolve the derivatized sample in a suitable solvent.[2]

Method 3: Alanine Ethyl Ester (as NBD derivative)
  • Derivatization: React the alanine ethyl ester with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[3]

  • Instrumentation: HPLC system with UV and fluorescence detectors.[3]

  • Chiral Stationary Phase: Polysaccharide-based CSPs (e.g., Chiralpak IA).[3]

  • Mobile Phase: Isocratic mixture of 10-30% 2-propanol in hexane (v/v).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Simultaneous UV at 310 nm and Fluorescence (Excitation 470 nm, Emission 530 nm).[3]

Experimental Workflows

The general workflow for determining enantiomeric excess by chiral HPLC can be visualized as follows. The choice between direct separation and derivatization is a key decision point.

G cluster_sample_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Sample Alanine Ester Sample Decision Direct Separation Possible? Sample->Decision Derivatization Derivatization (e.g., FMOC, NBD, GITC) Decision->Derivatization No Dissolution Dissolution in Mobile Phase Decision->Dissolution Yes Derivatization->Dissolution Injection Injection into HPLC System Dissolution->Injection Separation Enantiomeric Separation on Chiral Stationary Phase Injection->Separation Detection Detection (UV, Fluorescence) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation G Analyte Alanine Ester Analyte ProtectingGroup Presence of Protecting Groups? Analyte->ProtectingGroup Derivatization Requires Derivatization? ProtectingGroup->Derivatization No Macrocyclic Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) ProtectingGroup->Macrocyclic Yes (e.g., N-Boc) Polysaccharide Polysaccharide-based (e.g., Chiralpak IA, AD-H) Derivatization->Polysaccharide Yes (e.g., NBD, FMOC) ReversedPhase Reversed-Phase C18 (Post-derivatization) Derivatization->ReversedPhase Yes (e.g., GITC) CSP_Type Chiral Stationary Phase (CSP) Type Polysaccharide->CSP_Type Macrocyclic->CSP_Type ReversedPhase->CSP_Type

References

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for molecular identification and structural elucidation. Understanding the fragmentation patterns of molecules is paramount for accurate interpretation of mass spectra. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of (S)-Butyl 2-aminopropanoate against related aliphatic esters and amino acid derivatives. The insights presented herein are derived from established fragmentation principles and comparative data from analogous structures, offering a predictive framework for researchers working with this and similar compounds.

Predicted Fragmentation Pattern of this compound

This compound, an ester of the amino acid alanine, is expected to exhibit fragmentation pathways characteristic of both esters and amines. The primary fragmentation events under electron ionization are anticipated to be alpha-cleavage and McLafferty rearrangements.

Molecular Ion: The molecular ion peak ([M]⁺•) for this compound (C₇H₁₅NO₂) is expected at a mass-to-charge ratio (m/z) of 145. Due to the presence of a nitrogen atom, this molecular ion will have an odd nominal molecular weight, consistent with the Nitrogen Rule.[1]

The key fragmentation pathways are detailed in the table below, comparing the predicted fragments of this compound with the observed fragments of a structurally similar compound, Butyl propanoate.

Predicted Fragment Ion (m/z) Proposed Structure/Identity of Fragment Fragmentation Pathway Comparative Fragment in Butyl Propanoate (m/z)
145 [C₇H₁₅NO₂]⁺•Molecular Ion 130
102 [CH₃CH(NH₂)C(O)O]⁺α-cleavage (loss of C₄H₉•)87
88 [CH₃CH=NH₂]⁺α-cleavage at the Cα-Cβ bond of the amino acid moiety-
74 [H₂N=CHCOOH]⁺•McLafferty Rearrangement74 (from rearrangement of the butyl chain)
57 [C₄H₉]⁺Cleavage of the ester bond (charge on the butyl group)57
44 [CH₃CH=NH₂]⁺•α-cleavage adjacent to the nitrogen-

Table 1: Predicted Major Fragment Ions of this compound and Comparison with Butyl Propanoate.

Key Fragmentation Pathways Explained

The fragmentation of this compound is governed by the stability of the resulting carbocations and radical species.

  • Alpha-Cleavage: This is a dominant fragmentation mechanism for both esters and amines.[1][2]

    • Adjacent to the Carbonyl Group: Cleavage of the butyl group results in the formation of a stable acylium ion at m/z 102.

    • Adjacent to the Amino Group: Cleavage of the bond between the alpha and beta carbons of the propanoate backbone leads to a resonance-stabilized iminium ion. This is a characteristic fragmentation for amino acids and their derivatives.[1][3]

  • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.[4][5] This process typically results in the formation of a neutral alkene and a charged enol. For this compound, this can lead to a fragment at m/z 74.

The following diagrams, generated using the DOT language, illustrate these proposed fragmentation pathways.

fragmentation_pathways cluster_alpha Alpha-Cleavage Pathways cluster_mclafferty McLafferty Rearrangement cluster_other Other Cleavages M [C₇H₁₅NO₂]⁺• (m/z 145) F102 [CH₃CH(NH₂)CO]⁺ (m/z 102) M->F102 - •C₄H₉ F88 [CH₃CH=NH₂]⁺ (m/z 88) M->F88 - •COOC₄H₉ F44 [CH₃CH=NH₂]⁺• (m/z 44) M->F44 - •COOC₄H₉ M2 [C₇H₁₅NO₂]⁺• (m/z 145) F74 [H₂N=CHCOOH]⁺• (m/z 74) M2->F74 - C₄H₈ M3 [C₇H₁₅NO₂]⁺• (m/z 145) F57 [C₄H₉]⁺ (m/z 57) M3->F57 - •OOCCH(NH₂)CH₃

Caption: Proposed fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

The following provides a general methodology for the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[6]

    • Electron Energy: 70 eV.[6]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Speed: 1000 amu/s.

3. Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST) if available, or interpret the fragments based on known fragmentation rules.

The logical workflow for this experimental protocol is illustrated below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Stock Solution (1 mg/mL) B Dilute to Working Concentration (10-100 µg/mL) A->B C Inject Sample (1 µL) D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis (m/z 40-500) E->F G Obtain Total Ion Chromatogram H Extract Mass Spectrum G->H I Identify Fragments H->I J Compare to Library/Theory I->J

References

Comparison of butyl vs. methyl esters in peptide coupling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a C-terminal protecting group is a critical parameter in peptide synthesis, influencing reaction kinetics, product yield, and purity. Among the various alkyl esters used for this purpose, methyl and butyl esters represent common choices with distinct steric profiles. This guide provides an objective comparison of butyl versus methyl esters in the context of peptide coupling efficiency, supported by established chemical principles and related experimental findings.

Executive Summary

The primary difference between using a butyl versus a methyl ester as a C-terminal protecting group lies in the steric hindrance each imparts. The bulkier tert-butyl group, and to a lesser extent the n-butyl group, can impede the approach of the incoming N-terminal amino acid, potentially leading to slower reaction rates and lower coupling yields compared to the sterically smaller methyl group. This effect is particularly pronounced with sterically hindered amino acids. Conversely, the increased steric bulk of a butyl ester may offer a protective advantage against certain side reactions, such as racemization, by sterically shielding the alpha-carbon.

Data Presentation: A Comparative Analysis

While direct, side-by-side quantitative data for every possible peptide coupling reaction is not extensively documented, the following tables summarize the expected relative performance based on fundamental principles of organic chemistry and data from related studies. The values presented are illustrative to highlight the comparative trends.

Table 1: Comparison of Expected Peptide Coupling Yields (%)

C-Terminal Amino Acid EsterCoupling with GlycineCoupling with AlanineCoupling with ValineCoupling with Phenylalanine
Methyl Ester >98%>97%~95%~96%
n-Butyl Ester >98%~96%~93%~95%
tert-Butyl Ester ~97%~94%~88%~92%

Data are hypothetical and based on established principles of steric hindrance. Actual yields may vary depending on the specific coupling reagents, solvents, and reaction conditions.

Table 2: Comparison of Expected Relative Reaction Rates and Racemization

C-Terminal EsterRelative Coupling RateRelative Rate of RacemizationPotential for Side Reactions (e.g., Diketopiperazine formation)
Methyl Ester FasterHigherHigher
n-Butyl Ester IntermediateIntermediateIntermediate
tert-Butyl Ester SlowerLowerLower

The Underlying Chemistry: Steric Hindrance

The efficiency of a peptide coupling reaction is significantly influenced by the steric environment around the reacting centers. The bulkier the protecting group on the C-terminal amino acid, the more it can obstruct the nucleophilic attack of the incoming amino acid's N-terminus.

Steric_Hindrance cluster_nucleophile Incoming Amino Acid Me_Ester R-C(=O)O-CH3 Me_TS Transition State (Less Crowded) Me_Ester->Me_TS Product_Me Dipeptide Me_TS->Product_Me Faster Coupling Bu_Ester R-C(=O)O-C(CH3)3 Bu_TS Transition State (More Crowded) Bu_Ester->Bu_TS Nucleophilic Attack Product_Bu Dipeptide Bu_TS->Product_Bu Nucleophile H2N-R'

Figure 1: Steric hindrance in peptide coupling.

As illustrated in Figure 1, the larger tert-butyl group creates a more sterically crowded transition state during the nucleophilic attack, which increases the activation energy of the reaction, leading to a slower rate compared to the methyl ester.

Experimental Protocols

The following protocols outline a general procedure for comparing the coupling efficiency of methyl and butyl esters in a dipeptide synthesis.

Protocol 1: Synthesis of a Model Dipeptide (Fmoc-Ala-Phe-OR)

Materials:

  • Fmoc-Alanine (Fmoc-Ala-OH)

  • Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • Phenylalanine n-butyl ester hydrochloride (H-Phe-OBu·HCl)

  • Phenylalanine tert-butyl ester hydrochloride (H-Phe-OtBu·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Procedure:

  • Activation of Fmoc-Ala-OH:

    • Dissolve Fmoc-Ala-OH (1.2 equivalents) and HOBt (1.2 equivalents) in DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DIC (1.2 equivalents) and stir the mixture for 15 minutes at 0°C.

  • Coupling Reaction (to be performed in parallel for each ester):

    • In separate reaction vessels, dissolve H-Phe-OMe·HCl, H-Phe-OBu·HCl, and H-Phe-OtBu·HCl (1 equivalent each) in DMF.

    • Add DIEA (1 equivalent) to each vessel to neutralize the hydrochloride salt.

    • Add the pre-activated Fmoc-Ala-OH solution to each of the phenylalanine ester solutions.

    • Allow the reactions to proceed at room temperature. Monitor the progress by taking aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing by HPLC.

  • Work-up:

    • Once the reaction is complete (as determined by HPLC), dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer successively with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product by HPLC to determine the yield and purity of the dipeptide.

    • Confirm the identity of the product by mass spectrometry.

    • To analyze for racemization, the Fmoc group can be removed, and the resulting dipeptide can be analyzed by chiral HPLC or after derivatization with a chiral reagent.

Experimental_Workflow cluster_coupling Parallel Coupling Reactions start Start activation Activate Fmoc-Ala-OH with DIC/HOBt start->activation coupling_me Couple with H-Phe-OMe activation->coupling_me coupling_bu Couple with H-Phe-OBu activation->coupling_bu coupling_tbu Couple with H-Phe-OtBu activation->coupling_tbu monitoring Monitor Reaction Progress (HPLC at t = 1, 2, 4, 8, 24h) coupling_me->monitoring coupling_bu->monitoring coupling_tbu->monitoring workup Aqueous Work-up monitoring->workup analysis Analyze Products (HPLC Yield, Purity, MS Identity, Chiral HPLC) workup->analysis end End analysis->end

Figure 2: Experimental workflow for comparison.

Conclusion

The selection between a butyl and a methyl ester for C-terminal protection in peptide synthesis involves a trade-off between reaction efficiency and the potential for side reactions.

  • Methyl esters are generally preferred for their faster coupling kinetics and are a good choice for routine peptide synthesis, especially when coupling with non-sterically hindered amino acids.

  • Butyl esters , particularly tert-butyl esters, can be advantageous when aiming to minimize racemization of the C-terminal residue. The slower reaction rate, however, may necessitate longer coupling times or more potent coupling reagents to achieve high yields, especially when working with sterically demanding sequences.

Ultimately, the optimal choice depends on the specific amino acids being coupled, the desired purity profile of the final peptide, and the overall synthetic strategy. For challenging couplings or sequences prone to racemization, a preliminary small-scale comparison, as outlined in the provided protocol, is recommended to determine the most suitable protecting group.

A Comparative Analysis of (S)-Butyl 2-aminopropanoate and Tert-butyl Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic use of protecting groups is paramount for the successful synthesis of complex molecules. Carboxylic acid esters, particularly tert-butyl esters, have long been a staple for protecting carboxyl functionalities. However, emerging alternatives like (S)-Butyl 2-aminopropanoate, a secondary butyl ester, are gaining attention. This guide provides an objective, data-driven comparison of the advantages of using this compound over traditional tert-butyl esters, with a focus on applications relevant to researchers, scientists, and drug development professionals.

Introduction to this compound and Tert-butyl Esters

Tert-butyl esters are widely utilized as protecting groups for carboxylic acids due to their high stability under a variety of reaction conditions and their facile cleavage under acidic conditions.[1][2] This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack.[1][3] The deprotection mechanism proceeds through the formation of a stable tertiary carbocation, making the cleavage process efficient under specific acidic reagents like trifluoroacetic acid (TFA).[1][4]

This compound, a chiral secondary butyl ester of L-alanine, presents an alternative with distinct chemical properties. As a secondary ester, its stability and reactivity profile differ from that of tertiary esters, offering potential advantages in specific synthetic and biological contexts. Its chirality also introduces a key feature for the synthesis of stereochemically defined pharmaceuticals.[5][6]

Comparative Data on Stability and Reactivity

The primary distinction between secondary and tertiary butyl esters lies in their relative stability and the kinetics of their cleavage. While direct comparative studies on this compound are limited, we can infer its properties from studies on analogous secondary and tertiary esters, such as sec-butyl acetate and tert-butyl acetate.

Acid-Catalyzed Hydrolysis

The rate of acid-catalyzed hydrolysis is a critical parameter for a protecting group, as it dictates the conditions required for its removal. Tert-butyl esters are known for their rapid hydrolysis under acidic conditions due to the formation of a stable tertiary carbocation.[7][8] Secondary esters, which form less stable secondary carbocations, are expected to hydrolyze at a slower rate under similar conditions.

This difference in reactivity allows for selective deprotection. For instance, a tert-butyl ester could be cleaved in the presence of a secondary butyl ester by using milder acidic conditions. Conversely, harsher conditions would be required to remove a secondary butyl ester, which could be an advantage in multi-step syntheses where greater stability is needed.

Table 1: Comparative Acid-Catalyzed Hydrolysis Data for Butyl Acetate Isomers

EsterRelative Rate of Hydrolysis (Acid-Catalyzed)Activation Energy (kcal/mol)Mechanism
tert-Butyl Acetate High~27.5AAL1 (predominantly)[7]
sec-Butyl Acetate ModerateLower than tert-butylAAC2

Note: Data is based on general principles and studies of analogous compounds. AAL1 refers to unimolecular alkyl-oxygen cleavage, while AAC2 refers to bimolecular acyl-oxygen cleavage.

Enzymatic Hydrolysis in Drug Delivery

In the context of prodrugs, the rate of enzymatic hydrolysis is crucial for the controlled release of the active pharmaceutical ingredient (API). Esterase enzymes in the body cleave the ester bond to release the parent drug.[9][10] The steric hindrance around the ester linkage significantly influences the rate of this enzymatic cleavage.[11]

The less sterically hindered nature of the secondary butyl group in this compound compared to the bulky tert-butyl group can lead to more favorable interactions with the active site of esterase enzymes. This could result in a more predictable and potentially faster rate of hydrolysis in vivo, a desirable characteristic for many prodrug applications.

Table 2: Predicted Susceptibility to Enzymatic Hydrolysis

Ester TypeSteric HindrancePredicted Rate of Enzymatic HydrolysisRationale
Tert-butyl Ester HighSlowerThe bulky tert-butyl group can sterically hinder access of the ester to the active site of esterase enzymes.[3]
This compound (Secondary) ModerateFasterThe less bulky sec-butyl group is expected to fit more readily into the active site of esterases, facilitating hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection of Tert-butyl Esters

This protocol describes a standard method for the removal of a tert-butyl ester protecting group using trifluoroacetic acid (TFA).

Materials:

  • Tert-butyl ester-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

Procedure:

  • Dissolve the tert-butyl ester-protected compound in DCM.

  • To the stirred solution, add TFA (typically 20-50% v/v in DCM). If the substrate is sensitive to cationic side reactions, add a scavenger like TIS (2-5%).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene to remove residual TFA.

  • Dissolve the residue in a minimal amount of a suitable solvent and precipitate the deprotected product by adding it to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum.[1][4]

Protocol 2: Predicted Protocol for Acid-Catalyzed Deprotection of this compound

This predicted protocol is based on the expected lower reactivity of a secondary butyl ester compared to a tert-butyl ester.

Materials:

  • This compound-protected compound

  • Dichloromethane (DCM) or other suitable solvent

  • Stronger acid catalyst (e.g., higher concentration of TFA, or a stronger acid like HCl)

  • Cold diethyl ether

Procedure:

  • Dissolve the this compound-protected compound in a suitable solvent like DCM.

  • Add a higher concentration of TFA (e.g., 50-95%) or an alternative strong acid.

  • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS.

  • Follow workup and purification steps similar to those for tert-butyl ester deprotection.

Visualization of Key Concepts

Deprotection_Pathway cluster_tert_butyl Tert-butyl Ester Deprotection cluster_sec_butyl This compound Deprotection tBu_Ester Tert-butyl Ester Protonation_tBu Protonation tBu_Ester->Protonation_tBu H+ (Mild Acid) Carbocation_tBu Stable Tertiary Carbocation Protonation_tBu->Carbocation_tBu Deprotected_Acid_tBu Carboxylic Acid Carbocation_tBu->Deprotected_Acid_tBu Loss of Isobutylene sBu_Ester This compound Protonation_sBu Protonation sBu_Ester->Protonation_sBu H+ (Stronger Acid) Carbocation_sBu Less Stable Secondary Carbocation Protonation_sBu->Carbocation_sBu Deprotected_Acid_sBu Carboxylic Acid Carbocation_sBu->Deprotected_Acid_sBu Loss of Butene Isomers

Caption: Acid-catalyzed deprotection pathways.

Experimental_Workflow Start Protected Carboxylic Acid Deprotection Acid-Catalyzed Deprotection Start->Deprotection Monitoring Reaction Monitoring (TLC, LC-MS) Deprotection->Monitoring Workup Quenching and Extraction Monitoring->Workup Reaction Complete Purification Precipitation or Chromatography Workup->Purification Final_Product Pure Carboxylic Acid Purification->Final_Product

Caption: General experimental workflow for deprotection.

Advantages of this compound

Based on the comparative analysis, the use of this compound offers several potential advantages over tert-butyl esters in specific scenarios:

  • Enhanced Stability: The greater stability of the secondary ester to acidic conditions allows for its use in synthetic routes where tert-butyl esters would be prematurely cleaved. This provides greater flexibility in the design of complex multi-step syntheses.

  • Orthogonality: The differential reactivity between secondary and tertiary esters can be exploited to achieve selective deprotection in molecules containing both types of protecting groups.

  • Favorable Prodrug Kinetics: In drug delivery, the potentially faster and more predictable enzymatic hydrolysis of the less sterically hindered secondary ester can lead to improved pharmacokinetic profiles for prodrugs.[9][11]

  • Introduction of Chirality: As a chiral building block, this compound can be directly incorporated into the synthesis of enantiomerically pure pharmaceuticals, which is a critical aspect of modern drug design.[5][6]

Conclusion

While tert-butyl esters remain a valuable and widely used protecting group, this compound and other secondary butyl esters present compelling advantages in certain drug development contexts. Their enhanced stability under acidic conditions, potential for selective cleavage, and favorable enzymatic hydrolysis kinetics make them attractive alternatives for researchers and scientists. The inherent chirality of this compound further enhances its utility in the synthesis of stereochemically defined drug candidates. The choice between these ester protecting groups should be guided by the specific requirements of the synthetic route and the desired properties of the final molecule.

References

Differentiating (S) and (R) Enantiomers of Butyl 2-Aminopropanoate: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereospecific analysis of chiral molecules is a critical aspect of pharmaceutical development, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical techniques for differentiating the (S) and (R) enantiomers of butyl 2-aminopropanoate, a chiral ester of the amino acid alanine. We present an objective evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental protocols and data.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for chiral separation depends on various factors, including the required resolution, sensitivity, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques for the enantiomeric differentiation of butyl 2-aminopropanoate.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Chiral NMR Spectroscopy
Principle Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase (CSP).Differential interaction of volatile enantiomer derivatives with a chiral stationary phase in a capillary column.Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.
Sample Preparation Minimal; dissolution in a suitable solvent. Can involve derivatization to enhance detection.Derivatization is typically required to increase volatility (e.g., acylation).Dissolution in the background electrolyte.Dissolution with a chiral auxiliary (solvating or derivatizing agent).
Instrumentation HPLC system with a chiral column, pump, autosampler, and detector (e.g., UV, MS).Gas chromatograph with a chiral capillary column, injector, oven, and a detector (e.g., FID, MS).Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (e.g., UV).NMR spectrometer.
Resolution Good to excellent, baseline separation is often achievable.Excellent, typically provides very high resolution.High, can achieve baseline separation.Does not physically separate; resolution refers to the difference in chemical shifts.
Sensitivity Moderate to high, depending on the detector.High, especially with sensitive detectors like MS.High, requires very small sample volumes.Relatively low compared to chromatographic methods.
Analysis Time Typically 5-30 minutes.Can be very fast, often under 15 minutes.Typically 5-20 minutes.Rapid acquisition, but sample preparation can be a factor.
Key Advantages Wide applicability, direct analysis often possible, robust and well-established.High efficiency and resolution, sensitive detection.High efficiency, low sample and reagent consumption.Provides structural information, can determine enantiomeric excess without separation.
Key Limitations Cost of chiral columns, mobile phase consumption.Derivatization can be complex and time-consuming.Method development can be challenging, sensitivity can be limited by the short path length.Lower sensitivity, may not be suitable for trace analysis.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the separation of amino acid esters and can be adapted for butyl 2-aminopropanoate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the direct or indirect analysis of enantiomers.[1][2][3] For amino acid esters, polysaccharide-based chiral stationary phases (CSPs) have demonstrated excellent performance.[4] The following protocol describes a normal-phase HPLC method with pre-column derivatization to enhance detectability.

Objective: To achieve baseline separation of the (S) and (R) enantiomers of butyl 2-aminopropanoate.

Materials and Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Chiral Column: A polysaccharide-based CSP, such as one derived from amylose or cellulose phenylcarbamates (e.g., Chiralpak® series).[4]

  • Mobile Phase Solvents: HPLC-grade n-hexane and 2-propanol.

  • Derivatizing Agent: 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).[4]

  • Reagents: Sodium bicarbonate, ethanol.

Procedure:

  • Derivatization:

    • Dissolve a known amount of butyl 2-aminopropanoate in ethanol.

    • Add a solution of sodium bicarbonate followed by a solution of NBD-Cl in ethanol.

    • Heat the mixture in a water bath to facilitate the reaction.

    • After cooling, the derivatized sample is ready for injection.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic mixture of n-hexane and 2-propanol (e.g., 90:10 v/v). The ratio can be optimized to achieve the desired resolution and retention times.[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 25 °C.

    • Detection: UV at 310 nm or Fluorescence with excitation at 470 nm and emission at 530 nm.[4]

    • Injection Volume: 10 µL.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the derivatized sample.

    • Record the chromatogram and determine the retention times for the two enantiomers.

    • Calculate the resolution (Rs) between the enantiomeric peaks. A resolution of >1.5 indicates baseline separation.

Expected Performance: This method is expected to provide good resolution of the NBD-derivatized enantiomers of butyl 2-aminopropanoate. The derivatization step significantly enhances the sensitivity of the analysis.

Chiral Gas Chromatography (GC)

Chiral GC offers very high resolution for the separation of volatile enantiomers.[5] For amino acid esters, a derivatization step is necessary to increase their volatility and thermal stability.[6]

Objective: To achieve high-resolution separation of the (S) and (R) enantiomers of butyl 2-aminopropanoate.

Materials and Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).

  • Chiral Capillary Column: e.g., Chirasil-L-Val or a cyclodextrin-based column.[7]

  • Derivatizing Agent: Heptafluorobutyl chloroformate (HFBCF) followed by methylamine.[7]

  • Reagents: Hexane, methylamine solution.

  • Carrier Gas: Helium or Hydrogen.

Procedure:

  • Derivatization:

    • The sample containing butyl 2-aminopropanoate is subjected to a two-step derivatization process.

    • First, an in-situ derivatization with heptafluorobutyl chloroformate is performed, followed by a liquid-liquid microextraction into hexane.[7]

    • The resulting ester is then treated with a methylamine solution to form the corresponding methylamide.[7]

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 280 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C) and hold for a few minutes. The program should be optimized to ensure good separation.

    • Carrier Gas Flow Rate: Set to the optimal linear velocity for the column.

    • Injection Mode: Split injection (e.g., split ratio 50:1).

    • Injection Volume: 1 µL.

  • Analysis:

    • Inject the derivatized sample into the GC.

    • Record the chromatogram and identify the peaks corresponding to the two derivatized enantiomers.

    • Calculate the retention times (tR) and resolution (Rs).

Expected Performance: With successful derivatization, chiral GC can provide excellent resolution and high sensitivity for the enantiomers of butyl 2-aminopropanoate.

Alternative Analytical Approaches

Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique known for its high efficiency and low sample consumption.[8] For chiral separations, a chiral selector is added to the background electrolyte.[9][10]

Principle: Enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, separation.[10] Cyclodextrins and their derivatives are commonly used chiral selectors for amino acid enantiomers.[11]

General Procedure:

  • A fused-silica capillary is filled with a background electrolyte containing a chiral selector (e.g., a cyclodextrin).

  • The sample is injected into the capillary.

  • A high voltage is applied across the capillary, causing the charged species to migrate.

  • The separated enantiomers are detected as they pass a detector window (typically UV).

While no specific protocol for butyl 2-aminopropanoate was found, methods developed for other amino acids can be adapted.

Chiral NMR Spectroscopy

NMR spectroscopy can be used to determine the enantiomeric excess of a sample without physical separation.[12] This is achieved by using a chiral solvating agent or a chiral derivatizing agent.[13]

Principle: The chiral agent creates a diastereomeric environment for the enantiomers, causing their corresponding nuclei to experience different magnetic fields.[13] This results in separate signals in the NMR spectrum, the integration of which can be used to determine the enantiomeric ratio.[14][15]

General Procedure:

  • The sample containing the enantiomeric mixture is dissolved in a suitable deuterated solvent.

  • A chiral solvating agent (e.g., a chiral crown ether) or a chiral derivatizing agent is added to the solution.[14]

  • The NMR spectrum (typically ¹H NMR) is acquired.

  • The signals for the two enantiomers are identified, and their integrals are compared to calculate the enantiomeric excess.

This method is particularly useful for rapid screening and for obtaining structural information.

Visualizations

The following diagrams illustrate the experimental workflows for the primary analytical techniques discussed.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Butyl 2-aminopropanoate Sample Derivatization Derivatization with NBD-Cl Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Inject into HPLC Derivatized_Sample->Injection Separation Separation on Chiral Column Injection->Separation Detection UV/Fluorescence Detection Separation->Detection Data Chromatogram (Separated Peaks) Detection->Data

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis Sample_GC Butyl 2-aminopropanoate Sample Derivatization_GC Two-Step Derivatization (e.g., HFBCF/Methylamine) Sample_GC->Derivatization_GC Volatile_Sample Volatile Derivative Derivatization_GC->Volatile_Sample Injection_GC Inject into GC Volatile_Sample->Injection_GC Separation_GC Separation on Chiral Capillary Column Injection_GC->Separation_GC Detection_GC FID/MS Detection Separation_GC->Detection_GC Data_GC Chromatogram (High-Resolution Peaks) Detection_GC->Data_GC

Caption: Workflow for Chiral GC Analysis.

Analytical_Technique_Comparison cluster_separation Separation-Based Methods cluster_spectroscopy Spectroscopy-Based Method Analyte Butyl 2-aminopropanoate Enantiomers HPLC Chiral HPLC Analyte->HPLC Direct/Indirect GC Chiral GC Analyte->GC Indirect (Derivatization) CE Chiral CE Analyte->CE Direct NMR Chiral NMR Analyte->NMR Indirect (Chiral Agent)

Caption: Logical Relationship of Analytical Methods.

References

A Comparative Guide to the Kinetic Studies of Amino Acid Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic studies of hydrolysis for different amino acid esters. Understanding the rate and mechanism of this fundamental reaction is crucial for various applications, including drug delivery, peptide synthesis, and prodrug design. This document summarizes key kinetic data, details experimental protocols, and illustrates the general workflow for such studies.

Comparative Kinetic Data

The rate of hydrolysis of amino acid esters is significantly influenced by several factors, including the structure of the amino acid, the type of ester, the pH of the solution, and the temperature. The following table summarizes the second-order rate constants (k) and activation energies (Ea) for the hydrolysis of various amino acid esters under different conditions.

Amino Acid EsterConditionRate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]Reference
Glycine Methyl EsterBase-catalyzed (NaOH)1.2839.7[1]
Glycine Methyl EsterBase-catalyzed with [Pd(Et₄en)(H₂O)₂]²⁺2.88 x 10⁴11.10[1]
Glycine Ethyl EsterBase-catalyzed with [Cu(gly-glyO)]22.9Not Reported[2]
L-Alanine Ethyl EsterBase-catalyzed with [Cu(gly-glyO)]Not ReportedNot Reported[2]
L-Phenylalanine Ethyl EsterBase-catalyzed with [Cu(gly-glyO)]Not ReportedNot Reported[2]
Histidine Methyl EsterBase-catalyzed (NaOH)0.62Not Reported[1]
Histidine Methyl EsterBase-catalyzed with [Pd(Et₄en)(H₂O)₂]²⁺1.95Not Reported[1]
Methionine Methyl EsterBase-catalyzed (NaOH)0.77Not Reported[1]
Methionine Methyl EsterBase-catalyzed with [Pd(Et₄en)(H₂O)₂]²⁺5.72Not Reported[1]

Signaling Pathways and Logical Relationships

The hydrolysis of an amino acid ester can be influenced by various catalytic pathways, including acid-catalyzed, base-catalyzed, and metal-ion-catalyzed routes. The interplay of these pathways is dependent on the specific reaction conditions.

Pathways in Amino Acid Ester Hydrolysis cluster_catalysis Catalytic Pathways Amino Acid Ester Amino Acid Ester Acid-Catalyzed Acid-Catalyzed Amino Acid Ester->Acid-Catalyzed Base-Catalyzed Base-Catalyzed Amino Acid Ester->Base-Catalyzed Metal-Ion Catalyzed Metal-Ion Catalyzed Amino Acid Ester->Metal-Ion Catalyzed Uncatalyzed (Neutral) Uncatalyzed (Neutral) Amino Acid Ester->Uncatalyzed (Neutral) Hydrolysis Products Hydrolysis Products Acid-Catalyzed->Hydrolysis Products Base-Catalyzed->Hydrolysis Products Metal-Ion Catalyzed->Hydrolysis Products Uncatalyzed (Neutral)->Hydrolysis Products

Caption: Catalytic pathways for amino acid ester hydrolysis.

Experimental Protocols

Accurate kinetic data relies on well-defined experimental protocols. The following sections detail common methodologies for monitoring the hydrolysis of amino acid esters.

General Experimental Workflow

The kinetic analysis of amino acid ester hydrolysis typically follows a systematic workflow, from sample preparation to data analysis.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Stock Solutions Prepare Stock Solutions Thermostat Reaction Vessel Thermostat Reaction Vessel Prepare Stock Solutions->Thermostat Reaction Vessel Initiate Reaction Initiate Reaction Thermostat Reaction Vessel->Initiate Reaction Monitor Progress Monitor Progress Initiate Reaction->Monitor Progress Quench Aliquots Quench Aliquots Monitor Progress->Quench Aliquots Analyze Samples Analyze Samples Quench Aliquots->Analyze Samples Determine Kinetic Parameters Determine Kinetic Parameters Analyze Samples->Determine Kinetic Parameters Report Results Report Results Determine Kinetic Parameters->Report Results

Caption: General workflow for a kinetic study of ester hydrolysis.

pH-Stat Titration Method

This method is particularly useful for reactions that produce or consume acid, allowing for the direct measurement of the reaction rate at a constant pH.

Materials:

  • pH-stat apparatus (including a pH meter, a titration unit, and a reaction vessel)

  • Standardized acid or base titrant (e.g., 0.01 M HCl or NaOH)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Amino acid ester solution

  • Buffer solution (for initial pH adjustment)

Procedure:

  • System Calibration: Calibrate the pH electrode with standard buffer solutions.

  • Reaction Setup: Place a known volume and concentration of the amino acid ester solution into the thermostatted reaction vessel. Add a magnetic stir bar.

  • pH Adjustment: Adjust the pH of the solution to the desired value using a small amount of acid or base.

  • Initiate Titration: Start the pH-stat. The instrument will automatically add titrant to maintain the constant pH as the hydrolysis reaction proceeds, producing carboxylic acid.

  • Data Recording: Record the volume of titrant added as a function of time.

  • Data Analysis: The rate of the reaction is proportional to the rate of titrant addition. The initial rate can be determined from the initial slope of the volume of titrant versus time plot.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing a direct measure of the disappearance of the ester and the appearance of the amino acid product.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis or fluorescence)

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile and water with a buffer)

  • Amino acid ester solution

  • Quenching solution (e.g., a strong acid like HCl to stop the reaction)

  • Autosampler vials

Procedure:

  • Method Development: Develop an HPLC method that effectively separates the amino acid ester from the corresponding amino acid product. This includes optimizing the mobile phase composition, flow rate, and detection wavelength.

  • Reaction Initiation: Start the hydrolysis reaction in a thermostatted vessel.

  • Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction.[3]

  • Analysis: Inject the quenched samples into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas of the ester and the product.

  • Concentration Determination: Create a calibration curve for both the ester and the product to determine their concentrations in the reaction mixture at each time point.

  • Kinetic Analysis: Plot the concentration of the ester or product as a function of time to determine the reaction rate and rate constant.

Spectrophotometric Method

This method is applicable when the reactant or product has a distinct UV-Vis absorbance spectrum that changes as the reaction progresses.

Materials:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes

  • Amino acid ester solution

  • Buffer solution

Procedure:

  • Spectral Analysis: Record the UV-Vis spectra of the amino acid ester and the expected amino acid product to identify a wavelength where there is a significant change in absorbance upon hydrolysis.

  • Reaction Setup: Prepare the reaction mixture directly in a quartz cuvette by mixing the amino acid ester solution and the buffer.

  • Measurement: Place the cuvette in the thermostatted cell holder of the spectrophotometer and monitor the change in absorbance at the chosen wavelength over time.

  • Data Analysis: Use the Beer-Lambert law to relate the change in absorbance to the change in concentration of the reactant or product. Plot concentration versus time to determine the reaction rate.

Conclusion

The kinetic study of amino acid ester hydrolysis provides valuable insights into reaction mechanisms and stability. The choice of experimental method depends on the specific characteristics of the amino acid ester and the reaction conditions. By carefully controlling experimental parameters and utilizing appropriate analytical techniques, researchers can obtain reliable kinetic data to inform applications in drug development and biotechnology.

References

Comparative Reactivity of L-Alanine Esters in Asymmetric Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry. L-alanine and its ester derivatives are fundamental chiral building blocks in this endeavor. The choice of the ester group—typically methyl, ethyl, benzyl, or tert-butyl—can significantly influence the reactivity, yield, and stereochemical outcome of asymmetric syntheses. This guide provides a comparative analysis of the reactivity of L-alanine esters in asymmetric alkylation, supported by experimental data and detailed protocols to inform strategic decisions in synthetic design.

Asymmetric Alkylation of L-Alanine Esters: A Comparative Overview

This guide focuses on two prominent methods: the phase-transfer catalytic alkylation of an L-alanine tert-butyl ester aldimine and the diastereoselective alkylation of a chiral Ni(II) complex of an L-alanine Schiff base.

Data Presentation: Performance in Asymmetric Alkylation

The following tables summarize the performance of L-alanine tert-butyl ester in a phase-transfer catalytic system and an L-alanine Schiff base in a metal complex-mediated alkylation.

Table 1: Asymmetric Alkylation of L-Alanine tert-Butyl Ester Aldimine via Phase-Transfer Catalysis

EntryAlkylating Agent (R-X)Yield (%)ee (%)
1Benzyl bromide7595
2Allyl bromide7896
3Ethyl bromide6592
4n-Propyl bromide6893

Reaction Conditions: 2-Naphthyl aldimine of L-alanine tert-butyl ester, RbOH, O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide catalyst, -35°C.[1][2]

Table 2: Diastereoselective Alkylation of a Chiral Ni(II) Complex of an L-Alanine Schiff Base

EntryAlkylating Agent (R-X)Yield (%)de (%)
1Racemic α-methylbenzyl bromide85>98
2Racemic α-ethylbenzyl bromide82>98

Reaction Conditions: Ni(II) complex of the Schiff base of L-alanine with (S)-o-[N-(N-benzylprolyl)amino]benzophenone, base, room temperature.[3][4]

Experimental Protocols

Protocol 1: Asymmetric Alkylation of L-Alanine tert-Butyl Ester Aldimine via Phase-Transfer Catalysis[1][2]

1. Synthesis of 2-Naphthyl Aldimine of L-Alanine tert-Butyl Ester:

  • To a solution of L-alanine tert-butyl ester hydrochloride (1.0 eq) and 2-naphthaldehyde (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) at 0 °C.

  • Stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the aldimine.

2. Asymmetric Alkylation:

  • A mixture of the 2-naphthyl aldimine of L-alanine tert-butyl ester (1.0 eq) and O(9)-allyl-N-2',3',4'-trifluorobenzylhydrocinchonidinium bromide (0.01 eq) in toluene is cooled to -35 °C.

  • Powdered rubidium hydroxide (RbOH, 5.0 eq) is added, and the mixture is stirred vigorously.

  • The alkylating agent (1.2 eq) is added dropwise, and the reaction is stirred at -35 °C for the time required for completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

3. Hydrolysis and Product Isolation:

  • The crude alkylated aldimine is dissolved in a mixture of THF and 1N HCl and stirred at room temperature for 4 hours.

  • The aqueous layer is washed with diethyl ether, and the pH is adjusted to the isoelectric point of the amino acid.

  • The product α-alkyl-alanine is isolated by filtration or extraction. The enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective Alkylation of a Chiral Ni(II) Complex of an L-Alanine Schiff Base[3][4]

1. Preparation of the Chiral Ni(II) Complex:

  • A solution of L-alanine (1.0 eq), (S)-o-[N-(N-benzylprolyl)amino]benzophenone (1.0 eq), and nickel(II) nitrate hexahydrate (1.0 eq) in methanol is heated to reflux.[5]

  • An aqueous solution of potassium hydroxide is added dropwise, and the mixture is refluxed for 4 hours.

  • The resulting precipitate is filtered, washed with water and methanol, and dried to yield the chiral Ni(II) complex.[5]

2. Asymmetric Alkylation:

  • To a suspension of the Ni(II) complex (1.0 eq) in acetonitrile, a base such as powdered potassium hydroxide (5.0 eq) is added.

  • The alkylating agent (1.5 eq) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

3. Decomplexation and Product Isolation:

  • The crude product is dissolved in methanol, and 6N HCl is added. The mixture is stirred at room temperature for 1 hour.

  • The precipitated chiral auxiliary is removed by filtration.

  • The filtrate is concentrated, and the resulting α-alkyl-L-alanine is isolated and purified. The diastereomeric excess is determined by NMR spectroscopy or chiral HPLC analysis.

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_start Starting Materials cluster_reaction Asymmetric Alkylation cluster_workup Work-up & Purification cluster_analysis Analysis L_alanine_ester L-Alanine Ester Reaction_vessel Reaction (Controlled Temp.) L_alanine_ester->Reaction_vessel Chiral_aux_cat Chiral Auxiliary or Catalyst Chiral_aux_cat->Reaction_vessel Base Base Base->Reaction_vessel Alkylating_agent Alkylating Agent Alkylating_agent->Reaction_vessel Quenching Quenching Reaction_vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product α-Alkylated L-Alanine Derivative Purification->Product Yield_det Yield Determination Stereo_det Stereoselectivity (ee/de) Determination (e.g., Chiral HPLC, NMR) Product->Yield_det Product->Stereo_det

Caption: General experimental workflow for the asymmetric alkylation of L-alanine esters.

Reaction Mechanism: Chiral Auxiliary Control

reaction_mechanism start L-Alanine Ester + Chiral Auxiliary enolate Chiral Enolate Intermediate start->enolate Base transition_state Diastereomeric Transition State enolate->transition_state + Alkylating Agent product_complex Alkylated Product- Auxiliary Complex transition_state->product_complex final_product α-Alkylated Amino Acid product_complex->final_product Hydrolysis recycled_aux Recycled Chiral Auxiliary product_complex->recycled_aux

Caption: Generalized mechanism for chiral auxiliary-controlled asymmetric alkylation.

Discussion and Future Outlook

The presented data highlights two effective, yet distinct, approaches for the asymmetric alkylation of L-alanine derivatives. The phase-transfer catalysis method utilizing the tert-butyl ester offers high enantioselectivity for a range of alkylating agents under mild, low-temperature conditions. The steric bulk of the tert-butyl group may play a role in enhancing the facial selectivity of the enolate attack.

In contrast, the use of a pre-formed chiral Ni(II) complex provides excellent diastereoselectivity at room temperature. This method relies on the rigid, well-defined geometry of the metal complex to control the approach of the electrophile. The specific ester group used in the formation of the initial Schiff base for such complexes can influence their solubility and reactivity, though a systematic comparison is lacking.

A direct comparison of the reactivity of methyl, ethyl, benzyl, and tert-butyl L-alanine esters within a single, optimized asymmetric alkylation system is a clear gap in the current literature. Such a study would be invaluable for rational catalyst and substrate design. Future research should focus on a systematic investigation of the electronic and steric effects of the ester group on the rate, yield, and stereoselectivity of these important transformations. This would enable a more nuanced understanding and allow for the fine-tuning of reaction conditions for the synthesis of specific target molecules.

References

A Comparative Guide to Functional Group Analysis of (S)-Butyl 2-aminopropanoate via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FTIR) spectroscopy data for (S)-Butyl 2-aminopropanoate against alternative small-molecule amino acid esters. It includes comprehensive experimental protocols and supporting data to aid in the functional group analysis of this compound.

Introduction to FTIR Spectroscopy for Amino Acid Ester Analysis

FTIR spectroscopy is a powerful non-destructive analytical technique used to identify functional groups within a molecule.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which reveals characteristic vibrational frequencies of different chemical bonds. For a molecule like this compound, which contains a primary amine, an ester, and aliphatic C-H bonds, FTIR spectroscopy provides a rapid and effective method for structural confirmation.

Comparative Analysis of Functional Group Frequencies

The FTIR spectrum of this compound is expected to exhibit distinct peaks corresponding to its primary amine and ester functional groups. The table below summarizes the anticipated absorption frequencies for this compound and compares them with typical ranges observed for other aliphatic primary amines and esters.

Functional GroupVibration TypeExpected Frequency for this compound (cm⁻¹)Typical Frequency for Aliphatic Primary Amines (cm⁻¹)Typical Frequency for Aliphatic Esters (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric)3300 - 3500 (two bands)3300 - 3500 (two bands)[2][3][4]-
N-H Bend (scissoring)1580 - 16501550 - 1650[4][5]-
N-H Wag665 - 910 (broad)650 - 900 (broad)[4][5]-
C-N Stretch1020 - 12501000 - 1250[4][5]-
Ester C=O Stretch1735 - 1750-1735 - 1750[6][7]
C-O Stretch (asymmetric)1160 - 1210-1160 - 1210[7]
C-O Stretch (symmetric)1000 - 1300-1000 - 1300[6]
Alkyl Groups C-H Stretch2840 - 30002800 - 3000[3]2840 - 3000

Analysis:

  • Primary Amine: The presence of a primary amine in this compound is expected to be clearly indicated by a pair of medium intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[2][3][4] This is a key differentiator from secondary amines, which show a single band, and tertiary amines, which show no bands in this region.[2][3][4]

  • Ester Group: A strong, sharp absorption band between 1735-1750 cm⁻¹ is the most prominent indicator of the ester functional group, arising from the C=O stretching vibration.[6][7] This is typically one of the strongest peaks in the spectrum. Additionally, two C-O stretching bands are expected in the 1000-1300 cm⁻¹ region.[6]

  • Alkyl Chains: The butyl and ethyl groups of the molecule will produce characteristic C-H stretching vibrations in the 2840-3000 cm⁻¹ range.[3]

Experimental Protocol for FTIR Analysis of Liquid Samples

The following protocol outlines the methodology for acquiring an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid analysis.[1][8]

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., with a diamond or germanium crystal)[1]

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol)

  • Lint-free wipes

Procedure:

  • Instrument Setup:

    • Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

    • Select the desired spectral range (e.g., 4000 to 400 cm⁻¹) and resolution.[1]

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected to account for atmospheric and instrumental interferences.

    • Ensure the ATR crystal is clean and free of any contaminants.

    • Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.[9] Only a small amount is needed to cover the crystal surface.

  • Data Acquisition:

    • Acquire the FTIR spectrum of the sample.

    • To improve the signal-to-noise ratio, it is recommended to co-add multiple scans (e.g., 16 or 32 scans).[1]

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption peaks and compare them to the expected frequencies for the functional groups of this compound as detailed in the comparison table.[1]

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a lint-free wipe to remove all traces of the sample.[10]

Workflow for FTIR Functional Group Analysis

The following diagram illustrates the logical workflow for identifying the functional groups of this compound using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for this compound start Start: Obtain (S)-Butyl 2-aminopropanoate Sample prep Sample Preparation: Place liquid sample on ATR crystal start->prep acquire_sample Acquire Sample Spectrum prep->acquire_sample acquire_bg Acquire Background Spectrum (Clean ATR Crystal) acquire_bg->acquire_sample process Process Data: Ratio sample to background acquire_sample->process analyze Analyze Spectrum: Identify characteristic peaks process->analyze compare Compare with Reference Data: Amine and Ester frequencies analyze->compare conclusion Conclusion: Confirm functional groups compare->conclusion

Caption: Workflow for FTIR functional group analysis.

Conclusion

FTIR spectroscopy is a highly effective technique for the functional group analysis of this compound. By comparing the experimental spectrum with established correlation charts, the characteristic absorption bands for the primary amine and ester functional groups can be readily identified, providing strong evidence for the compound's chemical structure. The provided experimental protocol and workflow offer a clear guide for researchers to perform this analysis accurately and efficiently.

References

Safety Operating Guide

Proper Disposal of (S)-Butyl 2-aminopropanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. (S)-Butyl 2-aminopropanoate, a combustible and corrosive compound, requires careful handling and adherence to established disposal protocols. This guide provides a comprehensive overview of the necessary procedures for its safe disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information regarding the hazards associated with this chemical.

Key Hazards:

  • Combustible Liquid: Keep away from heat, sparks, open flames, and hot surfaces.

  • Skin and Eye Damage: Causes severe skin burns and eye damage.

  • Harmful if in Contact with Skin: Acute dermal toxicity.

  • Aquatic Hazard: Harmful to aquatic life.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Safety goggles or a face shield

  • A laboratory coat or other protective clothing

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a hazardous waste. It should not be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible waste container with "this compound" and "Hazardous Waste".[2][3] Do not use abbreviations or chemical formulas.

    • Store this waste separately from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent dangerous reactions.[2][4]

  • Container Management:

    • Use a container made of a material compatible with the chemical. Plastic is often preferred for chemical waste.[5] The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.[4]

    • Keep the waste container closed at all times, except when adding waste.[4][5]

    • Do not overfill the container; it is recommended to fill it to no more than 90% of its capacity.[3]

  • Storage of Waste:

    • Store the waste container in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[3][5]

    • The storage area should be secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[3][5]

    • All chemical waste must be disposed of through an approved waste disposal plant in accordance with federal, state, and local regulations.

Quantitative Data Summary

Hazard ClassificationDetailsSource
Flammability Combustible Liquid (Category 4)
Acute Toxicity Harmful in contact with skin (Category 4)
Skin Corrosion/Irritation Causes severe skin burns (Category 1B)
Eye Damage/Irritation Causes serious eye damage (Category 1)
Aquatic Hazard Harmful to aquatic life (Acute, Category 3)

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds identify_hazards Identify Hazards: - Combustible - Corrosive - Harmful to Skin - Aquatic Hazard sds->identify_hazards select_container Select Compatible, Labeled Hazardous Waste Container identify_hazards->select_container segregate Segregate from Incompatible Chemicals select_container->segregate store Store in Designated Satellite Accumulation Area segregate->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor store->contact_ehs disposal Dispose via Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and adhere to your institution's specific waste management policies.

References

Personal protective equipment for handling (S)-Butyl 2-aminopropanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S)-Butyl 2-aminopropanoate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an amino acid ester that requires careful handling due to its potential to cause skin and eye irritation, as well as respiratory irritation[1]. The following procedures outline the necessary personal protective equipment (PPE), step-by-step operational plans, and proper disposal methods.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing or exothermic reactions[2].
Hand Protection Chemical-Resistant GlovesButyl rubber gloves are recommended for handling esters[3]. Always inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contact with the chemical occurs.
Body Protection Laboratory CoatA long-sleeved, fully-buttoned laboratory coat is required to protect skin and clothing[2][3]. For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Fume HoodAll handling of this compound, especially when transferring or weighing, should be conducted within a certified chemical fume hood to prevent the inhalation of vapors or aerosols[1].

Operational Plan: Step-by-Step Handling Protocol

Proper handling from receipt of the chemical to its final disposal is critical for safety and experimental integrity.

Preparation and Engineering Controls
  • Area Designation: Designate a specific area within a chemical fume hood for handling this compound.

  • Surface Protection: Cover the work surface with absorbent, plastic-backed bench paper to contain any potential spills.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Ventilation: Before starting work, verify that the chemical fume hood is functioning correctly.

Experimental Protocol: Weighing and Dissolving

This protocol outlines a safe method for accurately weighing and dissolving this compound.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Pre-weigh Vessel: Inside the fume hood, place a clean, empty receiving vessel (e.g., a round-bottom flask or beaker) on a tared analytical balance.

  • Transfer Chemical: Carefully transfer the desired amount of this compound into the pre-weighed vessel using a clean spatula or pipette. Keep the primary container of the chemical closed as much as possible.

  • Record Weight: Note the final weight of the chemical.

  • Add Solvent: Slowly add the desired solvent to the vessel, ensuring the container remains within the fume hood.

  • Mixing: If necessary, use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid splashing.

  • Clean-up: Decontaminate the spatula and any other reusable equipment with an appropriate solvent, collecting the rinsate as hazardous waste. Dispose of any contaminated disposable items (e.g., weigh boats, pipette tips) in the designated solid hazardous waste container.

Spill and Exposure Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove any contaminated clothing[1]. Seek medical attention if irritation persists.

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[1].

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.

Waste Segregation
  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Solid Waste: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated solid hazardous waste container[4].

  • Empty Containers: "Empty" containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container labels should be defaced before disposal as regular trash.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for detailed instructions.

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling (S)-Butyl 2-aminopropanoate eye_protection Wear Chemical Splash Goggles (ANSI Z87.1) start->eye_protection hand_protection Wear Butyl Rubber Gloves start->hand_protection body_protection Wear Fully Buttoned Lab Coat start->body_protection respiratory_protection Work Inside a Certified Chemical Fume Hood start->respiratory_protection end Proceed with Experimental Work eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow start Waste Generated waste_type Determine Waste Type start->waste_type liquid_waste Liquid Waste: Solutions containing the compound waste_type->liquid_waste Liquid solid_waste Solid Waste: Contaminated gloves, paper, tips waste_type->solid_waste Solid empty_container Empty Container waste_type->empty_container Container collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Secondary Containment Area collect_liquid->store_waste collect_solid->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Label and Dispose of Container triple_rinse->deface_label collect_rinsate->store_waste contact_ehs Follow Institutional Protocol for EHS Pickup store_waste->contact_ehs

Caption: Waste disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.